molecular formula C44H34BrF2N2O3P B12381483 Dhodh-IN-26

Dhodh-IN-26

Cat. No.: B12381483
M. Wt: 787.6 g/mol
InChI Key: GHVLEDUGRDEHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhodh-IN-26 is a useful research compound. Its molecular formula is C44H34BrF2N2O3P and its molecular weight is 787.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H34BrF2N2O3P

Molecular Weight

787.6 g/mol

IUPAC Name

[3-[4-[4-(4-carboxy-6-fluoro-3-methylquinolin-2-yl)phenyl]-3-fluoroanilino]-3-oxopropyl]-triphenylphosphanium bromide

InChI

InChI=1S/C44H33F2N2O3P.BrH/c1-29-42(44(50)51)38-27-32(45)21-24-40(38)48-43(29)31-19-17-30(18-20-31)37-23-22-33(28-39(37)46)47-41(49)25-26-52(34-11-5-2-6-12-34,35-13-7-3-8-14-35)36-15-9-4-10-16-36;/h2-24,27-28H,25-26H2,1H3,(H-,47,48,49,50,51);1H

InChI Key

GHVLEDUGRDEHGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=C(C=C(C=C4)NC(=O)CC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)F)C(=O)O.[Br-]

Origin of Product

United States

Foundational & Exploratory

Dhodh-IN-26: A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] This pathway provides the necessary building blocks for DNA and RNA synthesis.[3] DHODH is located on the inner mitochondrial membrane and is a key player in both cellular metabolism and respiration.[1][4] Its heightened activity in various malignancies has positioned it as a compelling therapeutic target in oncology.[3][5][6] Dhodh-IN-26, also known as compound B2, is a potent mitochondrial DHODH inhibitor with demonstrated anticancer properties.[7] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound and other DHODH inhibitors in cancer cells.

Core Mechanism of Action: Pyrimidine Depletion

The primary mechanism of action for DHODH inhibitors, including this compound, is the blockade of the fourth step in the de novo pyrimidine synthesis pathway.[3][8] This inhibition leads to a rapid depletion of the intracellular pyrimidine pool, which is crucial for DNA and RNA synthesis.[3] Consequently, cancer cells, which are highly dependent on this pathway for their proliferative needs, are unable to sustain their growth and division.[2]

Downstream Cellular Consequences of DHODH Inhibition

The inhibition of DHODH by compounds like this compound triggers a cascade of downstream effects that collectively contribute to their anticancer activity. These effects span cell cycle arrest, induction of programmed cell death, and modulation of the tumor microenvironment.

Cell Cycle Arrest and Apoptosis

By depriving cancer cells of essential nucleotides, DHODH inhibitors induce a halt in the cell cycle.[9][10] Studies on various DHODH inhibitors have demonstrated cell cycle arrest at the S-phase and G2/M phase.[8][9] This cessation of the cell cycle is often a prelude to apoptosis, or programmed cell death.[8] The molecular underpinnings of this process involve the upregulation of tumor suppressor proteins like p21 and the downregulation of oncogenes such as c-Myc.[9][10]

Induction of Ferroptosis

Recent evidence has unveiled a novel mechanism of action for DHODH inhibitors: the induction of ferroptosis.[11] Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[11] this compound has been specifically shown to induce the generation of reactive oxygen species (ROS) and promote mitochondrial lipid peroxidation, leading to ferroptosis.[7] This mechanism appears to be independent of the classical ferroptosis regulators GPX4 and AIFM2.[11]

Modulation of the Immune Response

DHODH inhibition has been shown to have a profound impact on the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state. This is achieved through several mechanisms:

  • Enhanced Antigen Presentation: DHODH inhibitors increase the expression of genes involved in the antigen presentation pathway (APP) and upregulate MHC class I on the surface of cancer cells.[5][6][12] This makes tumor cells more visible to the immune system, particularly cytotoxic T lymphocytes.

  • Activation of the cGAS-STING Pathway: Inhibition of DHODH can lead to mitochondrial DNA (mtDNA) release into the cytoplasm.[2] This cytoplasmic mtDNA is detected by the cGAS-STING signaling pathway, a critical component of the innate immune system, which in turn promotes the infiltration of natural killer (NK) cells into the tumor.[2]

  • Induction of Pyroptosis: The activation of the STING pathway can also lead to pyroptosis, a highly inflammatory form of programmed cell death that further stimulates an anti-tumor immune response.[2]

  • Reduction of PD-L1 Expression: this compound has been observed to decrease the expression of PD-L1, a key immune checkpoint protein that cancer cells use to evade the immune system.[7]

Impact on Oncogenic Signaling Pathways

Beyond its metabolic and immunomodulatory roles, DHODH has been implicated in the regulation of key oncogenic signaling pathways. For instance, in esophageal squamous cell carcinoma, DHODH has been shown to interact with and stabilize β-catenin, a central component of the Wnt signaling pathway.[13] By inhibiting DHODH, it may be possible to disrupt this oncogenic signaling.

Quantitative Data on DHODH Inhibitors

The following tables summarize key quantitative data from preclinical studies on various DHODH inhibitors.

Inhibitor Cell Line IC50 / EC50 Reference
A771726A375 (Melanoma)14.52 µM[10]
A771726H929 (Myeloma)45.78 µM[10]
BrequinarA375 (Melanoma)0.14 µM[10]
BrequinarH929 (Myeloma)0.24 µM[10]
This compound4T1, B16F10, U251, GL261, SH-SY5Y, U87, A3750.01 - 100 µM (Growth Inhibition)[7]
Meds433CML CD34+ cellsStarting at 100 nM (Reduced Viability)[8]
Inhibitor Cancer Type In Vivo Model Effect Reference
BrequinarT-ALLGenetically engineered mouse modelCurative[3]
This compoundMelanomaB16F10 xenograft (C57BL/6 mice)Inhibited tumor growth (50 mg/kg, 14 days)[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability and Proliferation Assays
  • Trypan Blue Exclusion Assay: Cells are treated with varying concentrations of the DHODH inhibitor for a specified duration (e.g., 24, 48, 72 hours). Following treatment, cells are harvested, stained with trypan blue, and viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

  • CCK-8/MTT Assay: Cells are seeded in 96-well plates and treated with the inhibitor. At the end of the incubation period, CCK-8 or MTT reagent is added to the wells. The absorbance is then measured at the appropriate wavelength to determine the relative number of viable cells.

  • Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the DHODH inhibitor. The medium is changed periodically for a period of 1-2 weeks to allow for colony formation. Colonies are then fixed, stained with crystal violet, and counted.[7]

DHODH Enzymatic Activity Assay
  • The enzymatic activity of DHODH can be measured using cell lysates or purified recombinant DHODH.[14] The assay typically measures the reduction of a substrate, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate. The change in absorbance over time is monitored spectrophotometrically to determine the enzyme's activity.

Western Blot Analysis
  • Cells are treated with the inhibitor, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., DHODH, c-Myc, p21, β-catenin, PD-L1) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Analysis: Apoptosis can be assessed using Annexin V and PI staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are analyzed by flow cytometry.

In Vivo Xenograft Studies
  • Cancer cells are implanted subcutaneously into immunocompromised or syngeneic mice. Once tumors are established, mice are treated with the DHODH inhibitor (e.g., via intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised and can be used for further analysis (e.g., immunohistochemistry, western blot).[7]

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflows

DHODH_Inhibition_Pathway cluster_0 Mitochondrion cluster_1 Cellular Effects cluster_2 Immune Modulation DHODH DHODH Orotate Orotate DHODH->Orotate Product Pyrimidine\nDepletion Pyrimidine Depletion DHODH->Pyrimidine\nDepletion Leads to ROS\nGeneration ROS Generation DHODH->ROS\nGeneration Inhibition leads to cGAS-STING\nActivation cGAS-STING Activation DHODH->cGAS-STING\nActivation Inhibition leads to Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate This compound This compound This compound->DHODH Inhibition PD-L1\nDownregulation PD-L1 Downregulation This compound->PD-L1\nDownregulation DNA/RNA\nSynthesis Inhibition DNA/RNA Synthesis Inhibition Pyrimidine\nDepletion->DNA/RNA\nSynthesis Inhibition MHC-I\nUpregulation MHC-I Upregulation Pyrimidine\nDepletion->MHC-I\nUpregulation Cell Cycle\nArrest (S, G2/M) Cell Cycle Arrest (S, G2/M) DNA/RNA\nSynthesis Inhibition->Cell Cycle\nArrest (S, G2/M) Apoptosis Apoptosis Cell Cycle\nArrest (S, G2/M)->Apoptosis Ferroptosis Ferroptosis ROS\nGeneration->Ferroptosis Antigen\nPresentation Antigen Presentation MHC-I\nUpregulation->Antigen\nPresentation Immune\nEvasion Immune Evasion PD-L1\nDownregulation->Immune\nEvasion Pyroptosis Pyroptosis cGAS-STING\nActivation->Pyroptosis NK Cell\nInfiltration NK Cell Infiltration cGAS-STING\nActivation->NK Cell\nInfiltration

Caption: Core mechanism of this compound action in cancer cells.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cancer Cell Lines Cancer Cell Lines Treatment with this compound Treatment with this compound Cancer Cell Lines->Treatment with this compound Cell Viability Assays\n(Trypan Blue, MTT) Cell Viability Assays (Trypan Blue, MTT) Treatment with this compound->Cell Viability Assays\n(Trypan Blue, MTT) Colony Formation Assay Colony Formation Assay Treatment with this compound->Colony Formation Assay Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with this compound->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with this compound->Apoptosis Assay\n(Annexin V/PI) Western Blot\n(Protein Expression) Western Blot (Protein Expression) Treatment with this compound->Western Blot\n(Protein Expression) DHODH Activity Assay DHODH Activity Assay Treatment with this compound->DHODH Activity Assay Tumor Growth Measurement Tumor Growth Measurement Treatment with this compound->Tumor Growth Measurement Xenograft Model Xenograft Model Xenograft Model->Treatment with this compound Immunohistochemistry Immunohistochemistry Tumor Growth Measurement->Immunohistochemistry

Caption: Typical experimental workflow for evaluating this compound.

Conclusion

This compound and other DHODH inhibitors represent a promising class of anticancer agents with a multifaceted mechanism of action. By targeting the fundamental process of pyrimidine biosynthesis, these inhibitors not only halt cancer cell proliferation and induce cell death but also modulate the tumor microenvironment to favor an anti-tumor immune response. The induction of ferroptosis and the downregulation of PD-L1 by this compound are particularly noteworthy features that may be exploited for therapeutic benefit. Further research into the clinical application of this compound, both as a monotherapy and in combination with other anticancer agents such as immune checkpoint inhibitors, is warranted.

References

Dhodh-IN-26 and the Induction of Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic avenue in oncology, particularly for cancers resistant to traditional therapies. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been identified as a novel regulator of ferroptosis. Dhodh-IN-26 is a mitochondrial DHODH inhibitor with demonstrated anticancer properties, acting through the induction of reactive oxygen species (ROS), promotion of mitochondrial lipid peroxidation, and subsequent triggering of ferroptosis[1]. This guide provides an in-depth overview of the this compound-induced ferroptosis pathway, supported by experimental data and detailed methodologies for key assays.

Core Mechanism: DHODH Inhibition and Ferroptosis

The primary role of DHODH is to catalyze the conversion of dihydroorotate to orotate, a critical step in pyrimidine synthesis[2][3]. However, this enzymatic reaction is also linked to the mitochondrial electron transport chain. Located on the inner mitochondrial membrane, DHODH reduces ubiquinone (Coenzyme Q10 or CoQ) to ubiquinol (CoQH2)[4]. Ubiquinol is a potent radical-trapping antioxidant that protects mitochondrial membranes from lipid peroxidation[4][5].

Inhibition of DHODH by compounds such as this compound disrupts this antioxidant activity. The resulting depletion of ubiquinol leaves the mitochondrial membrane vulnerable to oxidative damage. This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis[1][2]. This mechanism is particularly effective in cancer cells with low expression of Glutathione Peroxidase 4 (GPX4), another crucial enzyme that detoxifies lipid peroxides[2][5].

dot

DHODH_Ferroptosis_Pathway cluster_mitochondrion Mitochondrial Inner Membrane DHODH DHODH CoQ Ubiquinone (CoQ) DHODH->CoQ Reduces CoQH2 Ubiquinol (CoQH2) (Antioxidant) CoQ->CoQH2 Lipid_ROS Mitochondrial Lipid ROS CoQH2->Lipid_ROS Inhibits Peroxidation Lipid Peroxidation Lipid_ROS->Peroxidation Ferroptosis Ferroptosis Peroxidation->Ferroptosis Dhodh_IN_26 This compound Dhodh_IN_26->DHODH Inhibits

Caption: this compound induced ferroptosis pathway.

Quantitative Data

Table 1: IC50 Values of Brequinar in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (72h)
HeLaCervical Cancer0.156 µM
CaSkiCervical Cancer0.228 µM
Neuroblastoma (various)NeuroblastomaLow nanomolar range

Data is illustrative and sourced from studies on the DHODH inhibitor brequinar.

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineEffectConcentration RangeDuration
4T1Inhibition of growth0.01 - 100 µM72 hours
B16F10Inhibition of growth0.01 - 100 µM72 hours
U251Inhibition of growth0.01 - 100 µM72 hours
GL261Inhibition of growth0.01 - 100 µM72 hours
SH-SY5YInhibition of growth0.01 - 100 µM72 hours
U87Inhibition of growth0.01 - 100 µM72 hours
A375Inhibition of growth0.01 - 100 µM72 hours
B16F10Suppression of colony formation, Reduction of PD-L1 protein expression50 and 100 nM48 hours
A375Suppression of colony formation, Reduction of PD-L1 protein expression50 and 100 nM48 hours

Source: Information compiled from a product information sheet for this compound[1].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of DHODH inhibitors on the ferroptosis pathway. These protocols are based on standard practices and can be adapted for studies involving this compound.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle-only control.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Lipid Peroxidation Assay (MDA Assay)

This assay quantifies the level of malondialdehyde (MDA), a product of lipid peroxidation.

  • Sample Preparation: Harvest and wash approximately 1x10^6 cells with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 120 µL of ice-cold 10% trichloroacetic acid (TCA) solution. Disrupt the cells by vigorous vortexing and incubate on ice for 10 minutes[6].

  • Reaction Mixture: Mix 0.1 mL of the TCA-treated sample with 0.1 mL of freshly prepared thiobarbituric acid (TBA) working solution[6].

  • Incubation: Heat the mixture at 95-100°C for 30 minutes[6].

  • Cooling and Centrifugation: Cool the tubes on ice and centrifuge briefly.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Determine the MDA concentration using a standard curve prepared with known concentrations of MDA.

dot

Lipid_Peroxidation_Workflow start Start: Treated Cells harvest Harvest & Wash Cells start->harvest lyse Lyse with TCA harvest->lyse react Add TBA & Heat lyse->react measure Measure Absorbance at 532 nm react->measure end End: Quantify MDA measure->end

Caption: Experimental workflow for MDA assay.

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in the ferroptosis pathway (e.g., DHODH, GPX4, SLC7A11).

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DHODH, GPX4) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.

Conclusion

This compound represents a promising therapeutic agent that leverages the ferroptosis pathway to induce cancer cell death. Its mechanism of action, centered on the inhibition of DHODH's antioxidant function within the mitochondria, provides a clear rationale for its anticancer effects. While specific quantitative data for this compound is still emerging, the established methodologies and the data from related DHODH inhibitors provide a solid framework for its continued investigation and development. Further research focusing on the precise dose-response relationships and the effects on ferroptosis-related biomarkers will be crucial for advancing this compound towards clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel DHODH Inhibitors

Introduction: The Role and Therapeutic Potential of DHODH

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental process for the production of DNA and RNA precursors.[1] In humans, DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane, where it catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate.[2][3] This reaction is uniquely linked to the mitochondrial electron transport chain.[4]

Rapidly proliferating cells, particularly cancer cells and activated lymphocytes, have a high demand for pyrimidines and are heavily reliant on the de novo pathway.[5] This dependency makes DHODH a prime therapeutic target. Inhibiting DHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis, thereby providing a strategic advantage for treating various diseases, including cancer, autoimmune disorders, and viral infections.[3][6][7] Approved drugs like Leflunomide (for rheumatoid arthritis) and its active metabolite Teriflunomide (for multiple sclerosis) validate DHODH as a clinically significant target.[7][8] This guide explores the core aspects of discovering and developing novel inhibitors against this critical enzyme.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a multi-step enzymatic process essential for creating the building blocks of nucleic acids. DHODH's role is central to this pathway. The inhibition of DHODH blocks the production of orotate, creating a metabolic bottleneck that starves the cell of essential pyrimidines like Uridine Triphosphate (UTP) and Cytosine Triphosphate (CTP).

Caption: De Novo Pyrimidine Biosynthesis Pathway Highlighting DHODH Inhibition.

Quantitative Data on Novel DHODH Inhibitors

The potency of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the enzyme and their half-maximal effective concentration (EC50) or growth inhibition (GI50) in cell-based assays. Below is a summary of recently developed inhibitors from various chemical classes.

Inhibitor Chemical Class Target IC50 Cellular Activity (EC50/GI50) Cell Line Reference
Brequinar Biphenyl Carboxylic AcidhDHODH1.8 - 5.2 nM0.080 - 0.450 µMT-47D, A-375[8][9][10]
Teriflunomide Leflunomide MetabolitehDHODH307.1 nM~35 µM (IC50)A/PR/8/34(H1N1)[3][11]
BAY-2402234 N/AhDHODH1.2 nM32 nM (EC50)Human Lung Organoids[3][9]
IMU-838 (Vidofludimus) N/AhDHODH41 - 160 nMN/AN/A[3][9]
PTC299 (Emvododstat) N/AhDHODHN/AActive in AML blastsPrimary AML[12][13]
HOSU-53 N/AhDHODHN/APreclinical efficacySolid Tumors, NHL[14]
Compound 31 4-ThiazolidinonehDHODH1.12 µMN/AN/A[15]
Compound 13t Teriflunomide DerivativehDHODH16.0 nM7.7 nM (IC50)Raji (lymphoma)[16]
Indoluidin D IndoluidinhDHODH210 nMN/AHL-60[17]
S312 Novel ScaffoldhDHODH29.2 nMN/AN/A[11]
S416 Novel ScaffoldhDHODH7.5 nM0.018 µM (EC50)Ebola mini-replicon[11]
SBL-105 Benz-chroman-4-onehDHODH48.48 nM45.33 - 86.01 nMTHP-1, TF-1, HL-60[18]
H-006 N/AhDHODH3.8 nMN/AN/A[19]

hDHODH: human Dihydroorotate Dehydrogenase; AML: Acute Myeloid Leukemia; NHL: Non-Hodgkin's Lymphoma; N/A: Not Available.

Drug Discovery and Development Workflow

The identification of novel DHODH inhibitors follows a structured workflow, beginning with target validation and progressing through screening, optimization, and preclinical evaluation. This process integrates computational methods with experimental biology and chemistry to identify potent and selective candidates.

Discovery_Workflow start Target Validation (DHODH in disease model) screening High-Throughput Screening start->screening vs Virtual Screening (e.g., Docking) screening->vs hts Biochemical/Cell-Based HTS screening->hts hit_id Hit Identification vs->hit_id hts->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead in_vitro In Vitro Characterization hit_to_lead->in_vitro lead_opt Lead Optimization (ADME/Tox Profiling) in_vivo In Vivo Preclinical Studies lead_opt->in_vivo in_vitro->lead_opt enzyme_assay Enzyme Kinetics (IC50, Ki) in_vitro->enzyme_assay cell_assay Cellular Assays (EC50) (Proliferation, Apoptosis) in_vitro->cell_assay pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) in_vivo->pk_pd efficacy Xenograft/Disease Models in_vivo->efficacy end Candidate Selection for Clinical Trials in_vivo->end

Caption: Typical Workflow for the Discovery of Novel DHODH Inhibitors.

Key Experimental Protocols

Detailed and reproducible experimental methods are crucial for the evaluation of novel DHODH inhibitors.

Recombinant Human DHODH Inhibition Assay

This biochemical assay directly measures the enzymatic activity of DHODH and its inhibition by a test compound. A common method relies on the reduction of the dye 2,6-dichloroindophenol (DCIP).[17][19]

Materials:

  • Recombinant human DHODH (hDHODH)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100

  • Substrate Mixture: L-dihydroorotic acid (e.g., 500 µM), Coenzyme Q10 (or decylubiquinone, e.g., 100-200 µM), DCIP (e.g., 200 µM)

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom microplate

  • Microplate reader capable of measuring absorbance at ~600-650 nm

Protocol:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute into the assay buffer to the desired final concentrations.

  • In a 96-well plate, add 0.02 µg of recombinant hDHODH to each well.[18]

  • Add the diluted test compound to the wells. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor like brequinar).

  • Pre-incubate the enzyme and inhibitor mixture at room temperature (~25°C) for 30 minutes.[19]

  • Initiate the reaction by adding the substrate mixture to each well.

  • Immediately begin measuring the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the initial reaction velocity (V) for each concentration.

  • Determine the percentage of inhibition relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation (MTT/WST-8) Assay

This cell-based assay assesses the cytostatic or cytotoxic effect of DHODH inhibitors on cancer or immune cell lines.

Materials:

  • Selected cell line (e.g., AML cell lines like THP-1, HL-60)[18]

  • Complete growth medium

  • Test compound and vehicle (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or WST-8 solution

  • Solubilization buffer (e.g., DMSO or SDS-HCl solution)

  • 96-well tissue culture plate

  • Microplate reader capable of measuring absorbance at ~560 nm (MTT) or ~450 nm (WST-8)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere or stabilize overnight.[18]

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[18]

  • After incubation, add MTT or WST-8 solution to each well and incubate for an additional 1-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

  • If using MTT, remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (560 nm for MTT, 450 nm for WST-8).

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the GI50 or EC50 value.

Uridine Rescue Assay

This assay confirms that the observed anti-proliferative effects are specifically due to the inhibition of the de novo pyrimidine pathway. If the compound is a specific DHODH inhibitor, its effects should be reversible by supplying cells with uridine, which can be utilized by the alternative pyrimidine salvage pathway.

Protocol:

  • Follow the cell proliferation assay protocol (5.2).

  • Prepare an identical set of treatment plates.

  • To this second set, add a final concentration of 100-200 µM uridine to all wells simultaneously with the test compound.

  • After the 72-hour incubation, perform the MTT/WST-8 readout.

  • Compare the GI50 values in the absence and presence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine confirms that the compound's primary mechanism of action is the inhibition of pyrimidine synthesis.[18]

Downstream Cellular Effects of DHODH Inhibition

Inhibition of DHODH triggers a cascade of cellular events beyond simple nucleotide depletion. These effects underscore the enzyme's integration with core cellular processes like cell cycle control, apoptosis, and other signaling pathways. In some contexts, DHODH has been shown to regulate β-catenin signaling independently of its enzymatic activity.[20]

Downstream_Effects cluster_inhibition Primary Effect cluster_signaling Signaling Crosstalk DHODH_Inhibition DHODH Inhibition Pyrimidine_Depletion Pyrimidine Pool Depletion (↓ UTP, ↓ CTP) DHODH_Inhibition->Pyrimidine_Depletion ROS_Production Increased ROS Production DHODH_Inhibition->ROS_Production Mitochondrial Stress ATP_Depletion ATP Depletion DHODH_Inhibition->ATP_Depletion ETC Link Differentiation Cell Differentiation (e.g., in AML) DHODH_Inhibition->Differentiation Beta_Catenin β-catenin Stabilization (non-canonical) DHODH_Inhibition->Beta_Catenin Independent of enzymatic activity DNA_RNA_Stop Inhibition of DNA/RNA Synthesis Pyrimidine_Depletion->DNA_RNA_Stop Apoptosis Apoptosis ROS_Production->Apoptosis S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_RNA_Stop->S_Phase_Arrest S_Phase_Arrest->Apoptosis

Caption: Downstream Cellular Consequences of DHODH Inhibition.

Conclusion and Future Perspectives

DHODH remains a high-value target for therapeutic intervention in oncology, immunology, and virology. While first-generation inhibitors have seen clinical success, the search for novel agents with improved potency, selectivity, and safety profiles is ongoing. Current research focuses on exploring new chemical scaffolds, understanding non-canonical DHODH functions, and leveraging DHODH inhibition in combination therapies to overcome resistance and enhance efficacy.[8][21] The development of next-generation inhibitors, guided by the principles and methods outlined in this guide, holds the promise of delivering more effective treatments for a range of challenging diseases.

References

Data Presentation: Quantitative Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Structure-Activity Relationship of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA precursors.[1] This pathway is particularly vital for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[2] While this guide was initially intended to focus on the structure-activity relationship (SAR) of Dhodh-IN-26 analogues, a lack of publicly available data on this specific series of compounds has necessitated a broader scope. This document will, therefore, provide a comprehensive overview of the SAR of several well-characterized classes of DHODH inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The following tables summarize the SAR data for distinct classes of DHODH inhibitors, providing insights into how structural modifications influence their inhibitory potency.

Acrylamide-Based DHODH Inhibitors

A series of acrylamide derivatives has been investigated for their potential as DHODH inhibitors for the treatment of rheumatoid arthritis.[2] The core structure consists of a phenyl group and a benzoic acid moiety linked by a 2-methyl-acrylamide.[2] Systematic modifications of these components have revealed key structural requirements for potent inhibition.[2]

CompoundR1R2R3R4IC50 (µM)
11 HHHH0.894
12 4-CF3HHH0.891
14 4-OMeHHH0.561
15 4-tBuHHH0.963
19 3-Cl4-ClHH0.443
21 3-Cl5-ClHH0.812
22 \multicolumn{2}{c}{2,3-dihydro-1H-inden-5-yl}HH0.252
23 \multicolumn{2}{c}{5,6,7,8-tetrahydronaphthalen-2-yl}HH0.115
42 \multicolumn{2}{c}{Naphthalen-2-yl}Me5-F0.041
53 \multicolumn{2}{c}{Naphthalen-2-yl}Cl5-F0.044
54 \multicolumn{2}{c}{Naphthalen-2-yl}Br5-F0.032

Table 1: SAR of Acrylamide-Based DHODH Inhibitors. Data sourced from[2].

The data indicates that replacing the phenyl group with larger hydrophobic moieties, such as a naphthyl group, significantly improves inhibitory activity.[2] Furthermore, the introduction of small hydrophobic groups like methyl, chloro, or bromo at the 2-position of the acrylamide and a fluoro group at the 5-position of the benzoic acid enhances potency.[2]

Pyrimidone-Based PfDHODH Inhibitors

A series of pyrimidone derivatives have been identified as novel inhibitors of Plasmodium falciparum DHODH (PfDHODH), a critical enzyme for the parasite's survival.[3] The SAR studies focused on modifications of the pyrimidone core.

CompoundRIC50 against PfDHODH (nM)IC50 against hDHODH (µM)
17 Propyl->10
18 Cyclopropyl->10
20 Naphthalen-2-yl70>10
21 2,3-Dihydro-1H-inden-5-yl->10
24 Naphthalen-2-yl (propyl)->10
25 Naphthalen-2-yl (cyclopropyl)->10
26 Naphthalen-2-yl (amino)23>10

Table 2: SAR of Pyrimidone-Based PfDHODH Inhibitors. Data sourced from[3].

The most potent compound in this series, compound 26, exhibited an IC50 of 23 nM against PfDHODH and showed high selectivity over the human isoform (hDHODH).[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of DHODH inhibitors are provided below.

DHODH Enzyme Inhibition Assay (DCIP Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).[4][5]

Materials:

  • Recombinant human DHODH

  • Reaction buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[5]

  • Coenzyme Q10 (100 µM)[5]

  • DCIP (200 µM)[5]

  • Dihydroorotic acid (DHO) (500 µM)[5]

  • Test compounds

  • Microplate reader

Protocol:

  • Pre-incubate the recombinant human DHODH with the test compound at various concentrations in the reaction buffer containing coenzyme Q10 and DCIP for 30 minutes at 25°C.[5]

  • Initiate the enzymatic reaction by adding dihydroorotic acid to the mixture.[5]

  • Monitor the decrease in absorbance at 600-650 nm over time using a microplate reader.[4][5] The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTS/CCK-8)

This assay assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines.[4][6]

Materials:

  • Cancer cell lines (e.g., ESCC or CRC cells)[7]

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution)[4]

  • Microplate reader

Protocol:

  • Seed the cells into 96-well plates at a predetermined density (e.g., 1500 cells/well) and allow them to adhere for 12-24 hours.[4][6]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[8]

  • Add the MTS or CCK-8 reagent to each well and incubate for 1-3 hours at 37°C.[4][6]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[4] The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.

  • Determine the EC50 or IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts in DHODH inhibition and drug discovery.

G cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMP Uridine Monophosphate (UMP) OMP->UMP UDP Uridine Diphosphate (UDP) UMP->UDP UTP Uridine Triphosphate (UTP) UDP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP

Caption: De Novo Pyrimidine Biosynthesis Pathway.

G cluster_workflow DHODH Inhibitor Discovery Workflow Virtual_Screening Virtual Screening / HTS Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Enzyme_Assay DHODH Enzyme Inhibition Assay (IC50) Hit_Identification->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assay (EC50) Enzyme_Assay->Cell_Assay SAR_Studies SAR Studies & Lead Optimization Cell_Assay->SAR_Studies SAR_Studies->Enzyme_Assay In_Vivo In Vivo Efficacy Studies SAR_Studies->In_Vivo

Caption: DHODH Inhibitor Discovery Workflow.

G cluster_pharmacophore DHODH Inhibitor Pharmacophore Model DHODH_Pocket DHODH Binding Pocket Hydrophobic_Pocket Hydrophobic Pocket DHODH_Pocket->Hydrophobic_Pocket Hydrophobic Interaction H_Bond_Acceptor H-Bond Acceptor DHODH_Pocket->H_Bond_Acceptor Hydrogen Bond H_Bond_Donor H-Bond Donor DHODH_Pocket->H_Bond_Donor Hydrogen Bond Aromatic_Ring Aromatic Ring Aromatic_Ring->Hydrophobic_Pocket π-π Stacking

Caption: DHODH Inhibitor Pharmacophore Model.

References

Unraveling the Off-Target Profile of Dhodh-IN-26: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, publicly available scientific literature and databases do not currently provide specific details regarding the cellular targets of the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-26, beyond its primary target, DHODH. While information on its on-target activity is available, a comprehensive off-target profile, including quantitative binding data and detailed experimental protocols for its determination, remains to be elucidated.

This compound, also identified as compound B2, is recognized as a mitochondrial DHODH inhibitor with demonstrated anticancer properties.[1] Its mechanism of action is linked to the induction of reactive oxygen species (ROS), promotion of mitochondrial lipid peroxidation, and the triggering of ferroptosis, a form of programmed cell death.[1]

On-Target Activity of this compound

This compound has shown efficacy in inhibiting the growth of a range of cancer cell lines and in preclinical tumor models.

Cell LineActivityConcentration/DoseDuration
4T1, B16F10, U251, GL261, SH-SY5Y, U87, A375Growth Inhibition0.01 to 100 μM72 hours
B16F10, A375Suppression of Colony Formation50 and 100 nM-
B16F10, A375Reduction of PD-L1 Protein Expression-48 hours
B16F10 Xenograft (C57BL/6 mice)Tumor Growth Inhibition50 mg/kg (intraperitoneal injection)14 consecutive days

Table 1: Summary of the reported in vitro and in vivo activities of this compound.[1]

The Quest for Off-Targets: A Methodological Perspective

Identifying the off-target interactions of a drug candidate is a critical step in drug development to understand its full pharmacological profile and potential for adverse effects. While specific data for this compound is unavailable, several established experimental approaches are commonly employed to determine the off-target profiles of small molecule inhibitors.

Experimental Protocols for Off-Target Identification

1. Kinome Profiling: This technique assesses the selectivity of an inhibitor against a broad panel of protein kinases. It is a crucial screen as kinases are frequent off-targets for many drugs. The general workflow is as follows:

Fig. 1: A generalized workflow for kinome profiling to identify off-target kinase interactions.

2. Proteomic Profiling: Techniques such as chemical proteomics and cellular thermal shift assays (CETSA) can provide a broader, unbiased view of a compound's interactions within the cellular proteome.

  • Chemical Proteomics: This often involves immobilizing the inhibitor on a solid support to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability changes upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by techniques like western blotting or mass spectrometry.

experimental_workflow_cetsa cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Intact Cells Treatment Treat with this compound or Vehicle Control Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Quantification Quantify Soluble Proteins (e.g., Western Blot, MS) Centrifugation->Quantification Analysis Identify Proteins with Altered Thermal Stability Quantification->Analysis signaling_pathway DhodhIN26 This compound DHODH DHODH DhodhIN26->DHODH inhibits ROS Increased ROS Production DhodhIN26->ROS Pyrimidine De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine catalyzes Nucleotides Reduced Pyrimidine Nucleotide Pool Pyrimidine->Nucleotides DNA_RNA Impaired DNA and RNA Synthesis Nucleotides->DNA_RNA Proliferation Inhibition of Cell Proliferation DNA_RNA->Proliferation Ferroptosis Induction of Ferroptosis ROS->Ferroptosis

References

Dhodh-IN-26 effect on reactive oxygen species generation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Effect of Dhodh-IN-26 on Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified as compound B2, is a potent, mitochondria-targeting inhibitor of Dihydroorotate Dehydrogenase (DHODH).[1][2][3] DHODH is a crucial flavin-dependent enzyme located on the inner mitochondrial membrane. It catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate (DHO) to orotate.[4] This enzymatic reaction is uniquely linked to the mitochondrial respiratory chain, where it donates electrons to the coenzyme Q (CoQ) pool.[4][5] By inhibiting DHODH, this compound not only disrupts pyrimidine synthesis, a critical pathway for proliferating cancer cells, but also directly interferes with mitochondrial redox homeostasis. This interference triggers a significant increase in reactive oxygen species (ROS), leading to downstream events such as lipid peroxidation and a specific form of iron-dependent cell death known as ferroptosis.[1][2][3] This guide provides a technical overview of the mechanisms, experimental protocols, and signaling pathways associated with this compound-induced ROS generation.

Core Mechanism of ROS Generation

The primary mechanism by which this compound induces ROS formation is through its targeted inhibition of DHODH at the inner mitochondrial membrane. This process disrupts the electron flow and the delicate redox balance within the mitochondria.

  • Disruption of the Coenzyme Q Pool: DHODH transfers electrons from dihydroorotate to coenzyme Q (ubiquinone), reducing it to ubiquinol (CoQH₂).[4] Ubiquinol is not only a critical electron carrier for Complex III of the electron transport chain (ETC) but also a potent lipophilic antioxidant that protects mitochondrial membranes from peroxidation.[5] this compound blocks this reduction, leading to an accumulation of the oxidized form (CoQ) and a depletion of the protective, reduced form (CoQH₂).[5]

  • Electron Leakage and Superoxide Production: The inhibition of DHODH can lead to an over-reduced state upstream in the ETC, potentially causing electron leakage from other respiratory complexes. This disruption of the CoQ/CoQH₂ redox cycle can result in the incomplete reduction of oxygen and the formation of superoxide anions (O₂•−), a primary form of mitochondrial ROS.[4]

  • Induction of Lipid Peroxidation: The combination of a depleted ubiquinol pool and increased superoxide production creates a pro-oxidant mitochondrial environment. This state promotes the peroxidation of vulnerable polyunsaturated fatty acids within the mitochondrial membranes, a key initiating event in ferroptosis.[1][3][5] The action of this compound is therefore characterized by its ability to trigger mitochondrial lipid peroxidation.[1][2]

Quantitative Data Summary

While the literature qualitatively confirms that this compound is a potent inducer of reactive oxygen species, specific fold-change data from peer-reviewed articles were not available in the conducted search. The following table provides a recommended structure for summarizing such quantitative findings when they become available through experimentation.

Cell LineThis compound ConcentrationAssay TypeMeasured Effect (e.g., ROS Fold Change vs. Control)Reference
e.g., B16F10e.g., 50 nM, 100 nMe.g., DCFH-DAData Not Available[Source]
e.g., A375e.g., 50 nM, 100 nMe.g., MitoSOX RedData Not Available[Source]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are detailed protocols for assessing ROS generation and mitochondrial lipid peroxidation induced by this compound.

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

This protocol uses 2′,7′-Dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that becomes fluorescent upon oxidation, to measure total intracellular ROS levels.[6]

Materials:

  • Cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • DCFH-DA (stock solution in DMSO, store protected from light)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates or other appropriate culture vessels

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO) at a concentration matching the highest concentration of the inhibitor.

  • Incubation: Incubate the cells with the compound for the desired time period (e.g., 24 or 48 hours).

  • Staining with DCFH-DA:

    • Prepare a fresh working solution of DCFH-DA at 5-10 µM in pre-warmed serum-free medium.

    • Remove the medium containing this compound and wash the cells twice with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting and Analysis:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with cold PBS.

    • Harvest the cells using trypsin, then neutralize with complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 500 µL of cold PBS.

    • Immediately analyze the samples on a flow cytometer, using an excitation wavelength of 488 nm and measuring emission at ~525 nm.

  • Data Interpretation: The mean fluorescence intensity (MFI) of the dichlorofluorescein (DCF) signal is proportional to the amount of intracellular ROS. Calculate the fold change in MFI relative to the vehicle-treated control cells.[7]

Protocol 2: Measurement of Mitochondrial Lipid Peroxidation using C11-BODIPY™ 581/591

This protocol uses the fluorescent lipid peroxidation sensor C11-BODIPY™ 581/591, which shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis.[8]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • PBS

  • Culture vessels suitable for fluorescence microscopy or flow cytometry

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Staining with C11-BODIPY™:

    • Prepare a fresh working solution of C11-BODIPY™ at 1-5 µM in serum-free medium.

    • Remove the treatment medium, wash cells once with PBS, and add the C11-BODIPY™ working solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis (Flow Cytometry):

    • Harvest and wash cells as described in Protocol 1 (steps 5a-c).

    • Analyze using a flow cytometer equipped with a 488 nm laser.

    • Collect fluorescence data in two channels: green (~520 nm) for the oxidized probe and red/orange (~590 nm) for the reduced probe.

  • Data Interpretation: An increase in lipid peroxidation is indicated by a shift from red to green fluorescence. The ratio of green to red fluorescence intensity can be calculated to quantify the extent of lipid peroxidation.

Signaling Pathways and Workflows

Visual representations of the molecular pathways and experimental processes provide a clear understanding of the underlying biology and methodology.

cluster_0 Mitochondrial Inner Membrane DHODH DHODH CoQ Coenzyme Q Pool (CoQ → CoQH₂) DHODH->CoQ e⁻ ROS ↑ Mitochondrial ROS (Superoxide O₂•⁻) DHODH->ROS Suppresses (via CoQH₂) ETC Electron Transport Chain (Complex I, III) CoQ->ETC e⁻ ETC->ROS Generates (Leakage) DhodhIN26 This compound DhodhIN26->DHODH Inhibits LipidPO ↑ Mitochondrial Lipid Peroxidation ROS->LipidPO Ferroptosis Ferroptosis LipidPO->Ferroptosis

Caption: Molecular pathway of this compound-induced ROS generation and ferroptosis.

start Seed Cells in 6-Well Plate overnight Incubate Overnight (37°C, 5% CO₂) start->overnight treat Treat with this compound and Vehicle Control overnight->treat incubate_treat Incubate for Desired Period (e.g., 24h) treat->incubate_treat wash1 Wash Cells (x2) with PBS incubate_treat->wash1 stain Stain with DCFH-DA (30 min, 37°C) wash1->stain wash2 Wash Cells (x2) with PBS stain->wash2 harvest Harvest Cells (Trypsinize) wash2->harvest analyze Analyze by Flow Cytometry harvest->analyze end Quantify ROS Fold Change vs. Control analyze->end

Caption: Experimental workflow for measuring intracellular ROS via DCFH-DA assay.

References

The Emerging Role of DHODH Inhibitors in Oncology: A Technical Overview of Dhodh-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of Dhodh-IN-26, a representative novel inhibitor of dihydroorotate dehydrogenase (DHODH). Due to the limited publicly available data on this compound, this document leverages comprehensive data from well-characterized DHODH inhibitors, such as Emvododstat (PTC299) and Brequinar, to present a detailed profile relevant to this class of compounds. This paper is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and metabolic pathway inhibitors.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, including cancer cells, exhibit a heightened dependence on this pathway to sustain their growth and division.[2] Consequently, DHODH has emerged as a promising therapeutic target in oncology.[1] DHODH inhibitors function by binding to the enzyme, thereby blocking the synthesis of orotate and leading to a depletion of the pyrimidine pool necessary for nucleic acid synthesis. This ultimately results in the suppression of cell proliferation.[1]

This compound is a mitochondrial DHODH inhibitor with demonstrated anticancer properties. It is reported to induce the generation of reactive oxygen species (ROS), promote mitochondrial lipid peroxidation, and trigger ferroptosis.

Pharmacodynamics: Mechanism of Action and Biological Effects

The primary pharmacodynamic effect of this compound and other DHODH inhibitors is the depletion of the intracellular pyrimidine pool, which leads to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death in rapidly dividing cells.[3]

Signaling Pathway

Inhibition of DHODH by this compound initiates a cascade of intracellular events. The depletion of pyrimidines is a central node in this pathway, leading to various downstream effects.

DHODH_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound DHODH DHODH This compound->DHODH Inhibition Orotate Orotate DHODH->Orotate Product Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine\nDepletion Pyrimidine Depletion Orotate->Pyrimidine\nDepletion DNA/RNA\nSynthesis Inhibition DNA/RNA Synthesis Inhibition Pyrimidine\nDepletion->DNA/RNA\nSynthesis Inhibition Cell Cycle\nArrest Cell Cycle Arrest DNA/RNA\nSynthesis Inhibition->Cell Cycle\nArrest Apoptosis/\nFerroptosis Apoptosis/ Ferroptosis Cell Cycle\nArrest->Apoptosis/\nFerroptosis Tumor Growth\nInhibition Tumor Growth Inhibition Apoptosis/\nFerroptosis->Tumor Growth\nInhibition

DHODH Inhibition Signaling Pathway
In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia0.4[4]
THP-1Acute Myeloid Leukemia1.4[4]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a DHODH inhibitor is crucial for its clinical development. The following data, primarily based on studies of Emvododstat, provides a representative overview of the ADME properties of this class of compounds.[5][6][7]

Absorption and Distribution

DHODH inhibitors like Emvododstat are orally bioavailable.[5][6]

ParameterMouseRatDogMonkeyHuman
Plasma Protein Binding HighHighHighHighHigh
Blood Cell Distribution MinimalMinimalMinimalMinimalMinimal
Oral Bioavailability BioavailableBioavailableBioavailableBioavailableN/A
Tmax (oral) 2-5 h2-5 h2-5 h2-5 hN/A
Metabolism and Excretion

The primary route of metabolism for Emvododstat is O-demethylation followed by glucuronidation.[5][6] Several cytochrome P450 (CYP) enzymes are involved in this process.

Metabolic PathwayMajor MetaboliteInvolved CYP Enzymes
O-DemethylationO-desmethyl emvododstatCYP2C8, 2C19, 2D6, 3A4
GlucuronidationGlucuronide conjugateUGTs

Excretion of Emvododstat and its metabolites occurs predominantly through the feces.[7]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacokinetic and pharmacodynamic properties of DHODH inhibitors.

DHODH Enzyme Inhibition Assay

This assay determines the potency of a compound in inhibiting the DHODH enzyme.

DHODH_Assay_Workflow Start Start Prepare Assay Buffer\n(Tris-HCl, KCl, Triton X-100) Prepare Assay Buffer (Tris-HCl, KCl, Triton X-100) Start->Prepare Assay Buffer\n(Tris-HCl, KCl, Triton X-100) Add Recombinant\nHuman DHODH Add Recombinant Human DHODH Prepare Assay Buffer\n(Tris-HCl, KCl, Triton X-100)->Add Recombinant\nHuman DHODH Add Test Compound\n(e.g., this compound) Add Test Compound (e.g., this compound) Add Recombinant\nHuman DHODH->Add Test Compound\n(e.g., this compound) Pre-incubate Pre-incubate Add Test Compound\n(e.g., this compound)->Pre-incubate Initiate Reaction with\nSubstrate Mix (DHO, CoQ10, DCIP) Initiate Reaction with Substrate Mix (DHO, CoQ10, DCIP) Pre-incubate->Initiate Reaction with\nSubstrate Mix (DHO, CoQ10, DCIP) Measure Absorbance at 600 nm\n(DCIP reduction) Measure Absorbance at 600 nm (DCIP reduction) Initiate Reaction with\nSubstrate Mix (DHO, CoQ10, DCIP)->Measure Absorbance at 600 nm\n(DCIP reduction) Calculate % Inhibition\nand IC50 Calculate % Inhibition and IC50 Measure Absorbance at 600 nm\n(DCIP reduction)->Calculate % Inhibition\nand IC50 End End Calculate % Inhibition\nand IC50->End

DHODH Enzyme Inhibition Assay Workflow

A common method involves a colorimetric assay using 2,6-dichloroindophenol (DCIP) as an electron acceptor. The reduction of DCIP by the enzymatic reaction is monitored spectrophotometrically.[8]

Protocol:

  • Recombinant human DHODH is pre-incubated with the test compound in an assay buffer.

  • The reaction is initiated by adding a substrate mixture containing dihydroorotic acid (DHO), coenzyme Q10, and DCIP.[8]

  • The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is measured over time.[8]

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[8]

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Cell viability is measured using a colorimetric assay such as MTT or WST-1, which measures metabolic activity.[9]

  • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the compound in a living organism.

Protocol:

  • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with human cancer cells.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage).

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment.[10]

Conclusion

This compound, as a representative of the novel class of mitochondrial DHODH inhibitors, holds significant promise as an anticancer agent. Its mechanism of action, centered on the disruption of pyrimidine synthesis, offers a targeted approach against rapidly proliferating cancer cells. The favorable pharmacokinetic profiles observed with similar compounds, such as good oral bioavailability and predictable metabolism, further support the clinical potential of this class of drugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound and other DHODH inhibitors in various malignancies.

References

Unveiling the Early-Stage Toxicity Profile of Dhodh-IN-26: A Technical Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel DHODH Inhibitor for Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage toxicological investigation of Dhodh-IN-26, a novel inhibitor of dihydroorotate dehydrogenase (DHODH). Drawing upon available preclinical data for this compound and contextualizing it with findings from other well-characterized DHODH inhibitors, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the safety and liability considerations for this class of therapeutic agents. The guide details experimental protocols, summarizes key quantitative data, and visualizes critical biological pathways and workflows to support informed decision-making in the advancement of DHODH-targeted therapies.

Introduction to this compound and the Therapeutic Target: DHODH

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling target for anticancer and immunosuppressive therapies.[1][2] this compound, also identified as compound B2, is a mitochondrial DHODH inhibitor with demonstrated anticancer properties.[3] Its mechanism of action involves the induction of reactive oxygen species (ROS), promotion of mitochondrial lipid peroxidation, and ultimately, the triggering of ferroptosis, a form of programmed cell death.[3]

In Vitro Cytotoxicity Assessment of this compound

The initial phase of toxicological assessment involves evaluating the cytotoxic effects of a compound on various cell lines. This provides preliminary data on its potency and selectivity.

Quantitative Cytotoxicity Data

This compound has been shown to inhibit the growth of a range of cancer cell lines at varying concentrations. The following table summarizes the reported in vitro efficacy.

Cell LineCancer TypeIncubation Time (hours)Concentration Range (µM)
4T1Breast Cancer720.01 - 100
B16F10Melanoma720.01 - 100
U251Glioblastoma720.01 - 100
GL261Glioblastoma720.01 - 100
SH-SY5YNeuroblastoma720.01 - 100
U87Glioblastoma720.01 - 100
A375Melanoma720.01 - 100
Data sourced from TargetMol product information.[3]
Experimental Protocol: Cell Viability Assay

A common method to assess in vitro cytotoxicity is the Cell Counting Kit-8 (CCK-8) assay.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., 4T1, B16F10)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • Replace the culture medium with the prepared drug dilutions or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Following incubation, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Preclinical Safety and Efficacy of this compound

Animal models are crucial for evaluating the systemic effects, tolerability, and anti-tumor activity of a drug candidate.

In Vivo Efficacy and Dosing

A study utilizing a B16F10 xenograft model in C57BL/6 mice demonstrated the in vivo anti-tumor efficacy of this compound.

Animal ModelCell LineTreatmentDoseAdministration RouteDurationOutcome
C57BL/6 miceB16F10 xenograftThis compound50 mg/kgIntraperitoneal injection14 consecutive daysEffective inhibition of tumor growth
Data sourced from TargetMol product information.[3]
Experimental Protocol: Xenograft Tumor Model

Objective: To assess the in vivo anti-tumor activity and general tolerability of this compound in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., C57BL/6)

  • B16F10 melanoma cells

  • This compound formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Subcutaneously inject a suspension of B16F10 cells into the flank of each mouse.

  • Allow tumors to reach a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection daily for 14 days.

  • Monitor animal weight and general health daily for signs of toxicity.[4]

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways and Mechanistic Insights

Understanding the mechanism of action of this compound provides a basis for predicting potential on-target toxicities.

DHODH Inhibition and Downstream Effects

Inhibition of DHODH by this compound disrupts the de novo pyrimidine synthesis pathway, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis. This primarily affects rapidly dividing cells.

DHODH_Pathway Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate Multiple Steps DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Multiple Steps DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Dhodh_IN_26 This compound Dhodh_IN_26->DHODH

Caption: DHODH inhibition by this compound blocks pyrimidine synthesis.

Induction of Ferroptosis by this compound

A key toxicity mechanism of this compound is the induction of ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.

Ferroptosis_Pathway Dhodh_IN_26 This compound DHODH_Inhibition DHODH Inhibition Dhodh_IN_26->DHODH_Inhibition ROS_Generation ROS Generation DHODH_Inhibition->ROS_Generation Mito_Lipid_Peroxidation Mitochondrial Lipid Peroxidation ROS_Generation->Mito_Lipid_Peroxidation Ferroptosis Ferroptosis Mito_Lipid_Peroxidation->Ferroptosis

Caption: Mechanistic cascade of this compound-induced ferroptosis.

Broader Toxicological Profile of DHODH Inhibitors

While specific toxicity data for this compound is limited, the broader class of DHODH inhibitors has undergone more extensive preclinical and clinical evaluation. Common toxicities associated with DHODH inhibition include:

  • Immunosuppression: By inhibiting lymphocyte proliferation, DHODH inhibitors can suppress the immune system.[1] This is a therapeutic effect in autoimmune diseases but a potential liability in other indications.

  • Gastrointestinal Disturbances: These are frequently reported side effects in clinical settings.[1]

  • Myelosuppression: Inhibition of hematopoietic progenitor cell proliferation can lead to reduced blood cell counts.

It is important to note that some DHODH inhibitors, such as emvododstat, have demonstrated a favorable safety profile in preclinical toxicology studies, with no adverse effects on neurological or cardiopulmonary systems in rats and dogs.[5] Furthermore, in some animal studies with the DHODH inhibitor brequinar, no significant impact on animal weight was observed, suggesting good tolerability at therapeutic doses.[6]

Experimental Workflow for Early-Stage Toxicity Assessment

A structured approach is essential for the early-stage toxicological evaluation of a novel DHODH inhibitor like this compound.

Toxicity_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assays Cytotoxicity Assays (Multiple Cell Lines) In_Vitro_Screening->Cytotoxicity_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Ferroptosis) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Studies Cytotoxicity_Assays->In_Vivo_Studies Mechanism_of_Action->In_Vivo_Studies Xenograft_Model Xenograft Efficacy & MTD Studies In_Vivo_Studies->Xenograft_Model Preliminary_Tox Preliminary Toxicology (e.g., Body Weight, Clinical Signs) In_Vivo_Studies->Preliminary_Tox Go_NoGo_Decision Go/No-Go Decision for Further Development Xenograft_Model->Go_NoGo_Decision Preliminary_Tox->Go_NoGo_Decision

Caption: A typical workflow for early-stage toxicity assessment.

Conclusion and Future Directions

The early-stage investigation of this compound reveals a promising anti-cancer agent with a clear mechanism of action. The available in vitro and in vivo data demonstrate its potential to inhibit tumor growth. However, a comprehensive understanding of its toxicity profile is still emerging. Future studies should focus on:

  • Determining the maximum tolerated dose (MTD) in multiple animal species.

  • Conducting detailed histopathological analysis of major organs following repeated dosing.

  • Evaluating the potential for off-target toxicities.

  • Investigating the pharmacokinetic and pharmacodynamic relationship to better understand the exposure-toxicity correlation.

By contextualizing the specific findings for this compound with the broader knowledge base of DHODH inhibitors, researchers can anticipate potential safety challenges and design robust preclinical programs to thoroughly evaluate the therapeutic window of this promising new compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in both normal physiology and various pathologies, including cancer. While the glutathione peroxidase 4 (GPX4) pathway has been established as a canonical defense mechanism against ferroptosis, recent research has unveiled a novel, parallel pathway mediated by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH). This technical guide provides an in-depth exploration of the intricate link between DHODH and ferroptosis, offering researchers, scientists, and drug development professionals a comprehensive resource. This document details the core signaling pathways, presents quantitative data from key studies in a structured format, provides detailed experimental protocols for investigating this axis, and includes visualizations of the critical molecular interactions and experimental workflows.

Introduction: DHODH as a Novel Ferroptosis Regulator

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent enzyme located on the inner mitochondrial membrane, best known for its essential role in the de novo pyrimidine biosynthesis pathway. It catalyzes the oxidation of dihydroorotate to orotate, a critical step for the production of nucleotides required for DNA and RNA synthesis. However, groundbreaking studies have illuminated a previously unknown function of DHODH as a key suppressor of ferroptosis.

This protective role is independent of its pyrimidine synthesis function and is intrinsically linked to its location and biochemical activity within the mitochondria. Mechanistically, DHODH contributes to the cellular antioxidant network by reducing ubiquinone (Coenzyme Q10 or CoQ) to ubiquinol (CoQH2)[1][2]. Ubiquinol, a potent lipophilic antioxidant, effectively neutralizes lipid peroxyl radicals within mitochondrial membranes, thereby preventing the execution of the ferroptotic cell death program[1][2]. This positions DHODH as a critical parallel defense mechanism to the well-established GPX4 pathway, which primarily detoxifies lipid hydroperoxides in both the cytosol and mitochondria[1][3].

The discovery of DHODH's role in ferroptosis has significant implications for cancer therapy. Cancer cells, particularly those with low GPX4 expression (GPX4-low), exhibit a heightened dependency on the DHODH-mediated anti-ferroptotic pathway for survival. This vulnerability presents a promising therapeutic window for selectively inducing ferroptosis in cancer cells through DHODH inhibition.

The DHODH-Ferroptosis Signaling Pathway

The DHODH-mediated defense against ferroptosis is centered in the mitochondria and operates in parallel to the canonical GPX4 pathway. The core of this mechanism involves the regeneration of the antioxidant ubiquinol (CoQH2).

Core Mechanism
  • DHODH-Mediated CoQ Reduction: Within the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons generated in this reaction are transferred to ubiquinone (CoQ), reducing it to ubiquinol (CoQH2)[1][2].

  • Radical Trapping by Ubiquinol: Ubiquinol, a potent lipid-soluble antioxidant, diffuses through the mitochondrial membranes and acts as a radical-trapping agent, neutralizing lipid peroxyl radicals and halting the chain reaction of lipid peroxidation[1][2].

  • Inhibition of Ferroptosis: By preventing the accumulation of lethal lipid peroxides, the DHODH-CoQH2 axis effectively suppresses the execution of ferroptosis.

Interplay with the GPX4 Pathway

DHODH and GPX4 represent two parallel and complementary defense systems against ferroptosis, with a particular synergy in the mitochondrial compartment.

  • GPX4-High Cells: In cancer cells with high levels of GPX4, the dependence on DHODH for ferroptosis suppression is relatively low. Inhibition of DHODH in these cells does not, on its own, robustly induce ferroptosis. However, it sensitizes them to ferroptosis inducers that target the GPX4 pathway, such as RSL3[1].

  • GPX4-Low Cells: Conversely, cancer cells with low GPX4 expression are highly reliant on the DHODH-CoQH2 pathway to prevent lipid peroxidation. In these cells, inhibition of DHODH with agents like brequinar is sufficient to trigger significant lipid peroxidation and subsequent ferroptotic cell death[1][4].

Signaling Pathway Diagram

DHODH_Ferroptosis_Pathway DHODH-Mediated Ferroptosis Defense Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol/Mitochondrion DHODH DHODH Orotate Orotate DHODH->Orotate e- CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 e- DHO Dihydroorotate DHO->DHODH CoQ Ubiquinone (CoQ) CoQ->DHODH Lipid_Peroxides Lipid Peroxides CoQH2->Lipid_Peroxides Neutralizes Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Mito_Membrane Inner Mitochondrial Membrane GPX4 GPX4 GSSG GSSG GPX4->GSSG Lipid_Peroxides_GPX4 Lipid Peroxides GPX4->Lipid_Peroxides_GPX4 Reduces GSH GSH GSH->GPX4 Lipid_Peroxides_GPX4->Ferroptosis Brequinar Brequinar (DHODH Inhibitor) Brequinar->DHODH RSL3 RSL3 (GPX4 Inhibitor) RSL3->GPX4

Caption: DHODH-mediated ferroptosis defense pathway in mitochondria.

Quantitative Data on DHODH and Ferroptosis

The following tables summarize key quantitative findings from studies investigating the link between DHODH and ferroptosis.

Table 1: Effect of DHODH Inhibition on Cancer Cell Viability
Cell LineGPX4 StatusTreatmentConcentration (µM)Duration (h)Cell Viability (% of Control)Reference
NCI-H226LowBrequinar5004~40%[2]
HT-1080HighBrequinar5004~90%[2]
CaSki-Brequinar (IC50)0.7474850%[4]
HeLa-Brequinar (IC50)0.3384850%[4]
Table 2: Impact of DHODH Inhibition on Lipid Peroxidation
Cell LineGPX4 StatusTreatmentConcentration (µM)Duration (h)Lipid Peroxidation (Fold Change)Reference
NCI-H226LowBrequinar500-Significant Increase[2]
HT-1080HighBrequinar500-No Significant Change[2]
HT-1080 (GPX4 KD)-Brequinar5002Marked Increase[2]
Table 3: Synergistic Effects of DHODH Inhibitors and Ferroptosis Inducers
Cell LineGPX4 StatusTreatment 1Conc. 1 (µM)Treatment 2Conc. 2 (µM)Cell Viability (% of Control)Reference
HT-1080HighBrequinar500RSL31~30%[2]
HT-1080HighBrequinar-Sulfasalazine-Synergistic Decrease[4]
CaSki-Brequinar0.2Cisplatin2Synergistic Decrease[4]
HeLa-Brequinar0.1Cisplatin1Synergistic Decrease[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DHODH-ferroptosis axis.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol describes the measurement of lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591, followed by flow cytometry analysis.

Materials:

  • C11-BODIPY 581/591 (e.g., Thermo Fisher Scientific, D3861)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Accutase or Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Treatment: Treat cells with DHODH inhibitors (e.g., brequinar), ferroptosis inducers (e.g., RSL3), and/or control vehicles for the desired duration.

  • C11-BODIPY Staining:

    • Prepare a 10 mM stock solution of C11-BODIPY 581/591 in anhydrous DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 2-10 µM.

    • Remove the treatment medium from the cells and add the C11-BODIPY staining solution.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Cell Harvesting:

    • Wash the cells twice with PBS.

    • Harvest the cells using Accutase or Trypsin-EDTA.

    • Resuspend the cells in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite the cells with a 488 nm laser.

    • Measure the fluorescence emission in two channels:

      • Green channel (e.g., 510-530 nm) for the oxidized C11-BODIPY.

      • Red channel (e.g., >580 nm) for the reduced C11-BODIPY.

    • An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

Lipid_Peroxidation_Workflow start Start: Seed Cells treatment Treat cells with compounds (e.g., Brequinar, RSL3) start->treatment staining Incubate with C11-BODIPY (2-10 µM, 30-60 min) treatment->staining wash_harvest Wash with PBS and Harvest Cells staining->wash_harvest flow_cytometry Analyze by Flow Cytometry (488 nm excitation) wash_harvest->flow_cytometry data_analysis Quantify Green/Red Fluorescence Ratio flow_cytometry->data_analysis end End: Lipid Peroxidation Level data_analysis->end

Caption: Experimental workflow for the C11-BODIPY lipid peroxidation assay.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by viable cells.

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat cells with the compounds of interest for the specified duration.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well.

    • Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Cell viability is proportional to the absorbance and is typically expressed as a percentage of the untreated control.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Materials:

  • 6-well plates or culture dishes

  • Cell culture medium

  • Crystal Violet staining solution (0.5% w/v in methanol/water)

Procedure:

  • Cell Treatment and Seeding:

    • Treat cells with the desired compounds for a specified period.

    • Harvest the cells and count them.

    • Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Colony Formation:

    • Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the plates with PBS.

    • Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin) for 10-15 minutes.

    • Stain with Crystal Violet solution for 15-30 minutes.

  • Colony Counting:

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the plating efficiency and surviving fraction relative to the untreated control.

Clonogenic_Assay_Workflow start Start: Treat Cells seed_cells Seed a known number of cells in multi-well plates start->seed_cells incubation Incubate for 7-14 days to allow colony formation seed_cells->incubation fix_stain Fix and Stain colonies with Crystal Violet incubation->fix_stain count_colonies Count colonies (≥50 cells) fix_stain->count_colonies calculate_survival Calculate Plating Efficiency and Surviving Fraction count_colonies->calculate_survival end End: Long-term Cell Viability calculate_survival->end

Caption: Workflow for the clonogenic survival assay.

Conclusion and Future Directions

The identification of DHODH as a key regulator of ferroptosis has opened up new avenues for therapeutic intervention, particularly in the context of cancer. The dependence of GPX4-low cancer cells on DHODH for survival represents a significant vulnerability that can be exploited by targeted DHODH inhibitors. The synergistic effects observed when combining DHODH inhibitors with agents that target the GPX4 pathway further highlight the potential of this approach for treating a broader range of cancers.

Future research in this area should focus on:

  • Identifying biomarkers to predict which tumors will be most sensitive to DHODH inhibitor-induced ferroptosis.

  • Exploring the efficacy of combination therapies involving DHODH inhibitors and other ferroptosis inducers in preclinical and clinical settings.

  • Investigating the role of the DHODH-ferroptosis axis in other diseases where ferroptosis is implicated, such as neurodegenerative disorders and ischemia-reperfusion injury.

  • Developing novel, more potent, and selective DHODH inhibitors to maximize therapeutic efficacy and minimize off-target effects.

This technical guide provides a solid foundation for researchers to delve into the exciting and rapidly evolving field of DHODH-mediated ferroptosis. The provided protocols and data serve as a practical resource to design and execute experiments that will further unravel the complexities of this novel cell death pathway and its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Dhodh-IN-26 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-26 is a potent and specific inhibitor of mitochondrial dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for the synthesis of DNA and RNA precursors.[3][4] Inhibition of DHODH by this compound leads to the depletion of pyrimidines, resulting in cell cycle arrest and inhibition of tumor growth.[5][6] Furthermore, this compound has been shown to induce the generation of reactive oxygen species (ROS), promote mitochondrial lipid peroxidation, and trigger a form of iron-dependent programmed cell death known as ferroptosis.[1] These multifaceted effects make this compound a promising candidate for cancer therapy research.

These application notes provide a comprehensive overview of the use of this compound in a cell culture setting, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of mitochondrial DHODH. This inhibition disrupts the pyrimidine synthesis pathway, leading to a cascade of downstream events:

  • Pyrimidine Depletion: By blocking the conversion of dihydroorotate to orotate, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[2]

  • ROS Generation and Oxidative Stress: Inhibition of DHODH, an enzyme linked to the mitochondrial respiratory chain, leads to an increase in the production of reactive oxygen species (ROS).[1]

  • Lipid Peroxidation and Ferroptosis: The accumulation of ROS, particularly in the lipid-rich mitochondrial membranes, induces lipid peroxidation.[1] This process, coupled with iron-dependent mechanisms, culminates in ferroptosis, a non-apoptotic form of cell death.[5]

  • Immune Modulation: this compound has been observed to reduce the expression of the immune checkpoint protein PD-L1 in cancer cells, suggesting a potential role in modulating the tumor immune microenvironment.[1]

Data Presentation

While specific IC50 values for this compound are not widely published, the following table provides a summary of its known biological activities and includes IC50 values for other notable DHODH inhibitors for comparative purposes.

Compound Target Cell Line(s) Reported Activity/IC50 Assay Duration Reference
This compound DHODH4T1, B16F10, U251, GL261, SH-SY5Y, U87, A375Growth inhibition at 0.01-100 µM72 hours[1]
This compound DHODHB16F10, A375Suppression of colony formation at 50 and 100 nMNot Specified[1]
Brequinar DHODHVarious Neuroblastoma Cell LinesLow nanomolar rangeNot Specified[5]
Leflunomide DHODHKYSE510, KYSE450, SW620108.2 µM, 124.8 µM, 173.9 µMNot Specified[7]
H-006 DHODHVarious Cancer Cell Lines3.8 nM (in vitro enzyme assay)Not Specified[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Refer to the manufacturer's datasheet for the molecular weight of this compound.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C for up to one year.[1] When in powder form, store at -20°C for up to three years.[1]

Cell Viability Assay

Materials:

  • Cancer cell lines of interest (e.g., A375 melanoma, B16F10 melanoma)

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, WST-8, or MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 100 µM.[1]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubate the cells for 72 hours.[1]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay

Materials:

  • Cancer cell lines (e.g., B16F10, A375)

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates with complete medium.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 50 nM and 100 nM) or a vehicle control.[1]

  • Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the treatment every 2-3 days.

  • When colonies are visible to the naked eye, wash the wells twice with PBS.

  • Fix the colonies with 100% methanol for 15 minutes.

  • Remove the methanol and stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Reactive Oxygen Species (ROS) Detection

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • ROS detection reagent (e.g., DCFH-DA or CellROX® Green)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in an appropriate culture vessel (e.g., 6-well plate or chamber slide).

  • Treat the cells with this compound at the desired concentration and for the desired time (e.g., 24 hours). Include a positive control (e.g., H2O2) and a vehicle control.

  • At the end of the treatment period, wash the cells with a serum-free medium or PBS.

  • Incubate the cells with the ROS detection reagent in the dark, following the manufacturer's protocol (e.g., 5-10 µM DCFH-DA for 30 minutes at 37°C).

  • Wash the cells to remove the excess probe.

  • Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Lipid Peroxidation Assay (TBARS Assay)

Materials:

  • Cancer cell lines

  • This compound stock solution (10 mM)

  • Cell lysis buffer

  • Thiobarbituric acid (TBA) reagent

  • Malondialdehyde (MDA) standard

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Treat cells with this compound as described for the ROS detection assay.

  • Harvest the cells and prepare cell lysates according to standard protocols.

  • Perform a TBARS (Thiobarbituric Acid Reactive Substances) assay using a commercial kit or a standard laboratory protocol. This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • Briefly, the cell lysate is mixed with the TBA reagent and incubated at high temperature (e.g., 95°C) to form a colored adduct.

  • The absorbance or fluorescence of the adduct is measured and compared to a standard curve prepared with known concentrations of MDA.

  • An increase in the MDA concentration indicates an increase in lipid peroxidation.

Western Blot for PD-L1 Expression

Materials:

  • Cancer cell lines (e.g., B16F10, A375)

  • This compound stock solution (10 mM)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against PD-L1

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound (e.g., 50-100 nM) or vehicle control for 48 hours.[1]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading. A decrease in the PD-L1 band intensity relative to the loading control indicates reduced expression.

Visualization of Signaling Pathways and Workflows

DHODH_Inhibition_Pathway Mechanism of Action of this compound Dhodh_IN_26 This compound DHODH Mitochondrial DHODH Dhodh_IN_26->DHODH Inhibits PDL1 PD-L1 Expression Dhodh_IN_26->PDL1 Reduces Orotate Orotate DHODH->Orotate Catalyzes conversion of ROS Increased ROS Production DHODH->ROS Inhibition leads to Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Orotate->Pyrimidine_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Lipid_Peroxidation Mitochondrial Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Immune_Evasion Tumor Immune Evasion PDL1->Immune_Evasion Mediates Experimental_Workflow General Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (10 mM in DMSO) Treat_Cells Treat Cells with This compound Prep_Stock->Treat_Cells Culture_Cells Culture Cancer Cell Lines Seed_Cells Seed Cells in Appropriate Plates Culture_Cells->Seed_Cells Seed_Cells->Treat_Cells Viability Cell Viability Assay (e.g., MTT, WST-8) Treat_Cells->Viability Colony Colony Formation Assay Treat_Cells->Colony ROS_Assay ROS Detection (e.g., DCFH-DA) Treat_Cells->ROS_Assay Lipid_Perox Lipid Peroxidation Assay (TBARS) Treat_Cells->Lipid_Perox Western Western Blot (e.g., for PD-L1) Treat_Cells->Western IC50_Calc IC50 Calculation Viability->IC50_Calc Colony_Count Colony Counting Colony->Colony_Count Fluorescence_Quant Fluorescence Quantification ROS_Assay->Fluorescence_Quant Lipid_Perox->Fluorescence_Quant Protein_Quant Protein Expression Quantification Western->Protein_Quant

References

Measuring Mitochondrial ROS Production after Dhodh-IN-26 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-26 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway located in the inner mitochondrial membrane.[1][2] Inhibition of DHODH not only disrupts pyrimidine synthesis, essential for DNA and RNA replication, but also impacts mitochondrial respiration, leading to the generation of reactive oxygen species (ROS).[3][4][5] Specifically, DHODH inhibition can lead to an accumulation of electrons in the electron transport chain, resulting in increased mitochondrial ROS production, which can subsequently trigger cellular processes like ferroptosis.[1][3][6] This document provides detailed protocols for measuring mitochondrial ROS production in cells treated with this compound, utilizing common and reliable fluorescent probes.

Signaling Pathway Overview

This compound inhibits DHODH, which is coupled to the mitochondrial respiratory chain.[7][8] DHODH catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to the ubiquinone pool (Coenzyme Q).[8] Inhibition of DHODH disrupts this electron flow, which can lead to a backup of electrons in the electron transport chain, particularly at Complex III, increasing the production of superoxide (O₂•⁻).[7][9] Superoxide is then rapidly converted to hydrogen peroxide (H₂O₂) by superoxide dismutase 2 (SOD2) in the mitochondrial matrix.[10] This increase in mitochondrial ROS can lead to oxidative stress and induce downstream signaling pathways, including ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1][3][6]

Dhodh_IN_26 This compound DHODH DHODH Dhodh_IN_26->DHODH Inhibits UQ Ubiquinone Pool (CoQ) DHODH->UQ donates electrons to Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH-catalyzed oxidation ETC Mitochondrial Electron Transport Chain (ETC) ROS Mitochondrial ROS (Superoxide, H₂O₂) ETC->ROS Increased electron leakage leads to UQ->ETC Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to

Caption: Signaling pathway of this compound-induced mitochondrial ROS production.

Experimental Workflow

The general workflow for assessing mitochondrial ROS production following this compound treatment involves cell culture, treatment with the inhibitor, staining with a mitochondrial ROS-specific fluorescent probe, and subsequent analysis using fluorescence microscopy or flow cytometry.

cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture Treatment 2. Treat cells with This compound Cell_Culture->Treatment Staining 3. Stain with mitochondrial ROS probe (e.g., MitoSOX Red) Treatment->Staining Microscopy 4a. Fluorescence Microscopy Staining->Microscopy Flow_Cytometry 4b. Flow Cytometry Staining->Flow_Cytometry Quantification 5. Image/Data Analysis and Quantification Microscopy->Quantification Flow_Cytometry->Quantification

References

Application Notes and Protocols for Determining Dihydroorotate Dehydrogenase (DHODH) Enzymatic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells and activated lymphocytes. Consequently, DHODH has emerged as a critical therapeutic target for the development of drugs to treat cancer, autoimmune disorders, and viral infections. Accurate and reliable determination of DHODH enzymatic activity is paramount for the screening and characterization of potential inhibitors.

These application notes provide detailed protocols for three common and robust methods to measure DHODH activity: a colorimetric assay using 2,6-dichloroindophenol (DCIP), a fluorescence-based assay using resazurin, and a highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) based method. Each protocol is designed to be a comprehensive guide, from reagent preparation to data analysis, enabling researchers to effectively assess DHODH activity and evaluate the potency of inhibitors.

Data Presentation

The following tables summarize key quantitative data for DHODH enzymatic activity and inhibition, providing a convenient reference for experimental design and data interpretation.

Table 1: Kinetic Parameters of Human DHODH

ParameterSubstrate/CofactorValue
Km Dihydroorotate (DHO)21.5 µM
Km Decylubiquinone (CoQd)~6 µM
Vmax -0.426 µmol/min/mg

Table 2: IC50 Values of Common DHODH Inhibitors

InhibitorIC50 (Human DHODH)Notes
Brequinar 10 nM - 25 nMPotent inhibitor, competitive with ubiquinone.[1][2]
Teriflunomide (A77 1726) 307 nM - 1.1 µMActive metabolite of leflunomide, non-competitive with ubiquinone.[2][3]
Leflunomide 6.3 µM - 98 µMProdrug, converted to teriflunomide.[2]
Vidofludimus (IMU-838) 41 - 160 nMIn clinical trials for ulcerative colitis.[3]
BAY 2402234 41 - 160 nMIn clinical trials for acute myeloid leukemia.[3]

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to DHODH activity assays.

DHODH_Pathway DHODH Enzymatic Reaction cluster_DHODH Mitochondrial Inner Membrane DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Product FMN FMN FMNH2 FMNH2 FMN->FMNH2 DHODH Cofactor CoQ Coenzyme Q (Ubiquinone) CoQH2 Coenzyme QH2 (Ubiquinol) CoQ->CoQH2 Electron Acceptor

Caption: The enzymatic reaction catalyzed by DHODH.

DCIP_Assay Principle of the DCIP-Based DHODH Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection DHODH DHODH DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH CoQd Decylubiquinone (CoQd) CoQdH2 CoQdH2 CoQd->CoQdH2 DHODH DCIP_red DCIP (reduced) Colorless CoQdH2->DCIP_red Reduction DCIP_ox DCIP (oxidized) Blue DCIP_ox->DCIP_red Decrease in Absorbance at 600-650 nm

Caption: The principle of the DCIP-based colorimetric assay for DHODH activity.

Inhibitor_Screening_Workflow Workflow for DHODH Inhibitor Screening start Start prepare_reagents Prepare Assay Buffer, DHODH Enzyme, Substrates, and Test Compounds start->prepare_reagents dispense_compounds Dispense Test Compounds and Controls into Microplate prepare_reagents->dispense_compounds add_enzyme Add DHODH Enzyme (Pre-incubation with Compounds) dispense_compounds->add_enzyme initiate_reaction Initiate Reaction by Adding Substrate Mix (DHO, CoQd, DCIP/Resazurin) add_enzyme->initiate_reaction measure_signal Measure Absorbance or Fluorescence Kinetically or at Endpoint initiate_reaction->measure_signal data_analysis Data Analysis: Calculate % Inhibition and IC50 measure_signal->data_analysis end End data_analysis->end

Caption: A general experimental workflow for screening DHODH inhibitors.

Experimental Protocols

Colorimetric Assay using DCIP

This assay measures the reduction of the blue dye 2,6-dichloroindophenol (DCIP) to its colorless form, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm is proportional to DHODH activity.[4]

Materials and Reagents:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotic acid (DHO) stock solution (e.g., 50 mM in DMSO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone (CoQd) stock solution (e.g., 10 mM in DMSO)

  • 2,6-dichloroindophenol (DCIP) stock solution (e.g., 20 mM in water)

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600-650 nm

Protocol:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, CoQ10/CoQd (final concentration 100 µM), and DCIP (final concentration 200 µM).[4]

  • Dispense Compounds and Controls: To the wells of a 96-well plate, add 1 µL of test compound dilutions or DMSO for control wells.

  • Add DHODH Enzyme: Add 25 µL of DHODH enzyme solution (diluted in Assay Buffer to the desired concentration) to each well.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the compounds to interact with the enzyme.[4]

  • Initiate the Reaction: Add 25 µL of DHO solution (diluted in Assay Buffer to a final concentration of 500 µM) to each well to start the reaction.[4]

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 650 nm kinetically for 10-30 minutes, or as an endpoint reading after a fixed time.[4]

  • Data Analysis:

    • Calculate the rate of decrease in absorbance (slope of the kinetic read) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Fluorescence-Based Assay using Resazurin

This high-throughput assay utilizes the redox-sensitive dye resazurin, which is reduced by DHODH activity to the highly fluorescent resorufin. The increase in fluorescence is proportional to the enzyme's activity.

Materials and Reagents:

  • Recombinant human DHODH

  • Assay Buffer: 100 mM HEPES (pH 8.0), 0.05% Triton X-100

  • Dihydroorotic acid (DHO) stock solution (e.g., 50 mM in DMSO)

  • Resazurin stock solution (e.g., 1 mM in DMSO)

  • Flavin mononucleotide (FMN) stock solution (e.g., 20 mM in water)

  • Test compounds (inhibitors) dissolved in DMSO

  • Black, opaque 96- or 384-well microplate

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)[5][6][7]

Protocol:

  • Prepare Reagent Solutions:

    • DHODH Enzyme Solution: Dilute recombinant DHODH to the desired concentration in Assay Buffer.

    • Substrate/Dye Solution: Prepare a solution containing DHO (final concentration ~50 µM), resazurin (final concentration ~100 µM), and FMN (final concentration ~200 nM) in Assay Buffer.

  • Dispense Compounds and Controls: Add 1 µL of test compound dilutions or DMSO for control wells to the microplate.

  • Add DHODH Enzyme: Add 25 µL of the diluted DHODH enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Initiate the Reaction: Add 25 µL of the Substrate/Dye Solution to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for 30-60 minutes.

  • Measure Fluorescence: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting percent inhibition versus compound concentration.

LC-MS/MS-Based Method

This highly sensitive and specific method directly measures the enzymatic product, orotate, and the substrate, dihydroorotate, in the reaction mixture. It is particularly useful for complex biological samples and for detailed kinetic studies.[8][9]

Materials and Reagents:

  • Recombinant human DHODH or cell/tissue lysates

  • Assay Buffer: e.g., 100 mM Potassium Phosphate buffer (pH 7.0)

  • Dihydroorotic acid (DHO)

  • Decylubiquinone (CoQd)

  • Internal Standards: Isotopically labeled dihydroorotate and orotate

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Protocol:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the DHODH enzyme source, Assay Buffer, and CoQd.

    • Add test compounds or vehicle control and pre-incubate.

    • Initiate the reaction by adding DHO.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).[10]

    • Stop the reaction by adding ice-cold acetonitrile containing the internal standards.

  • Sample Preparation:

    • Vortex the samples and centrifuge to precipitate proteins.[8]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto an appropriate LC column (e.g., a reverse-phase C18 column).

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate dihydroorotate and orotate.

    • Detect and quantify the analytes and internal standards using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Generate a standard curve for both dihydroorotate and orotate using known concentrations.

    • Calculate the concentrations of dihydroorotate and orotate in each sample.

    • Determine the DHODH activity by the amount of orotate produced or dihydroorotate consumed.

    • For inhibitor studies, calculate the percent inhibition and IC50 values.

References

Application Notes & Protocols: Unraveling Dhodh-IN-26 Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-26 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive target in oncology.[3][4] this compound has demonstrated anticancer properties by inducing reactive oxygen species (ROS) generation, promoting mitochondrial lipid peroxidation, and triggering ferroptosis.[5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. This document provides detailed protocols for utilizing CRISPR-Cas9 technology to identify and characterize the genetic mechanisms underlying resistance to this compound.

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system offers a powerful tool for genome-wide screening to uncover genes whose loss or modification confers drug resistance.[6][7][8] By employing pooled CRISPR libraries, researchers can systematically knock out, activate, or inhibit genes across the genome and identify those that modulate cellular sensitivity to this compound.

Putative Resistance Mechanisms to DHODH Inhibitors

Based on studies with other DHODH inhibitors, several potential mechanisms of resistance to this compound can be hypothesized:

  • On-target mutations: Point mutations in the DHODH gene that prevent drug binding without compromising enzyme function.[9]

  • Target amplification: Increased copy number of the DHODH gene, leading to higher protein expression that overwhelms the inhibitor.[10]

  • Upregulation of nucleotide salvage pathways: Increased cellular uptake and utilization of exogenous pyrimidines, bypassing the need for de novo synthesis.

  • Alterations in downstream signaling pathways: Activation of pro-survival or anti-apoptotic pathways that counteract the effects of pyrimidine depletion.

  • Drug efflux: Increased expression of multidrug resistance transporters that actively pump this compound out of the cell.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Resistance Genes

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to this compound.

1. Cell Line Selection and Preparation:

  • Choose a cancer cell line that is sensitive to this compound. Sensitivity can be determined by a standard cell viability assay (e.g., CellTiter-Glo®).
  • Establish a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection.
  • Verify Cas9 activity using a functional assay (e.g., GFP knockout).

2. Lentiviral CRISPR Library Production:

  • Amplify a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3) in E. coli.
  • Extract and purify the sgRNA library plasmids.
  • Co-transfect the library plasmid pool with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells to produce lentivirus.
  • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection and concentrate the virus.

3. Lentiviral Transduction and Selection:

  • Determine the optimal multiplicity of infection (MOI) to achieve ~30% transduction efficiency, ensuring that most cells receive a single sgRNA.
  • Transduce the Cas9-expressing cancer cell line with the sgRNA library at the predetermined MOI.
  • Select for transduced cells using puromycin.

4. This compound Treatment:

  • Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).
  • The concentration of this compound should be sufficient to achieve significant cell killing (e.g., IC80-IC90) in the parental cell line.
  • Culture the cells for 14-21 days, allowing for the enrichment of resistant clones in the treatment group.

5. Genomic DNA Extraction and Sequencing:

  • Harvest cells from both the control and treatment groups.
  • Extract genomic DNA from each population.
  • Amplify the integrated sgRNA sequences using PCR.
  • Perform next-generation sequencing (NGS) of the PCR amplicons to determine the representation of each sgRNA.

6. Data Analysis:

  • Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
  • Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.[11]
  • Perform gene-level analysis to identify candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes

1. Individual Gene Knockout:

  • Design 2-3 individual sgRNAs targeting each candidate gene identified in the screen.
  • Individually transduce the Cas9-expressing cancer cell line with lentivirus carrying each sgRNA.
  • Confirm gene knockout by Western blot or Sanger sequencing.

2. This compound Sensitivity Assay:

  • Perform a dose-response cell viability assay on the individual knockout cell lines and a non-targeting control cell line.
  • Calculate the IC50 values for this compound in each cell line. A significant increase in IC50 for a knockout line compared to the control validates the gene's role in resistance.

3. Rescue Experiment:

  • For validated resistance genes, perform a rescue experiment by re-expressing the wild-type version of the gene in the knockout cell line.
  • Confirm that re-expression restores sensitivity to this compound.

Data Presentation

Quantitative data from the validation experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Candidate Gene Knockout Cell Lines

Cell LineTarget GeneThis compound IC50 (nM)Fold Change in IC50 (vs. Control)
ControlNon-targeting15.2 ± 1.81.0
KO-GeneAGene A158.7 ± 12.510.4
KO-GeneBGene B18.1 ± 2.11.2
KO-GeneCGene C97.4 ± 8.96.4

Table 2: Summary of Validated this compound Resistance Genes

GeneFunctionValidation MethodKey Finding
DHODHPyrimidine synthesisIndividual knockout and sequencingG181C mutation identified in resistant clones
SLC29A1Nucleoside transporterIndividual knockout and uptake assayLoss of function reduces pyrimidine salvage
KEAP1NRF2 inhibitorIndividual knockout and Western blotKnockout leads to NRF2 stabilization and antioxidant response

Visualizations

Signaling Pathway

DHODH_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate ETC Electron Transport Chain DHODH->ETC e- DHO Dihydroorotate DHO->DHODH Pyrimidine_synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_synthesis DNA_RNA DNA/RNA Synthesis Pyrimidine_synthesis->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Dhodh_IN_26 This compound Dhodh_IN_26->DHODH Inhibition Uridine_salvage Uridine Salvage Pathway Uridine_salvage->Pyrimidine_synthesis Bypass Resistance_Mutation DHODH Mutation Resistance_Mutation->DHODH

Caption: DHODH inhibition by this compound and potential resistance mechanisms.

Experimental Workflow

CRISPR_Screen_Workflow start Start: Sensitive Cancer Cell Line cas9_transduction 1. Transduce with lenti-Cas9 (Stable Cas9 expression) start->cas9_transduction library_transduction 2. Transduce with Pooled sgRNA Library (MOI < 0.3) cas9_transduction->library_transduction selection 3. Puromycin Selection library_transduction->selection split 4. Split Population selection->split control Control (Vehicle) split->control Group 1 treatment This compound (IC80) split->treatment Group 2 culture 5. Culture (14-21 days) control->culture treatment->culture harvest 6. Harvest Cells & Extract gDNA culture->harvest pcr 7. PCR Amplify sgRNA Cassettes harvest->pcr ngs 8. Next-Generation Sequencing pcr->ngs analysis 9. Data Analysis (MAGeCK) Identify enriched sgRNAs ngs->analysis end End: Candidate Resistance Genes analysis->end

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Conclusion

The application of CRISPR-Cas9 technology provides a systematic and unbiased approach to elucidate the mechanisms of resistance to this compound.[12][13] The protocols outlined here offer a robust framework for identifying and validating genes that, when altered, contribute to reduced drug efficacy. The insights gained from these studies are invaluable for the development of rational combination therapies to overcome resistance and for the design of next-generation DHODH inhibitors. Furthermore, identified resistance markers may serve as predictive biomarkers to guide patient stratification in clinical settings.

References

Efficacy of Dhodh-IN-26 in a Murine Xenograft Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Dhodh-IN-26, a potent mitochondrial dihydroorotate dehydrogenase (DHODH) inhibitor. The protocols described herein utilize a subcutaneous xenograft model with the B16F10 murine melanoma cell line. This compound has demonstrated significant anti-tumor activity by inducing reactive oxygen species (ROS), promoting mitochondrial lipid peroxidation, and triggering ferroptosis.[1] These protocols are intended to guide researchers in the design and execution of preclinical studies to assess the therapeutic potential of DHODH inhibitors.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[2][3] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[2][3][4] this compound is a novel DHODH inhibitor that has shown promising anticancer properties. This document outlines the methodology for testing the efficacy of this compound in a B16F10 melanoma xenograft model.

Signaling Pathway of DHODH Inhibition

DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the conversion of dihydroorotate to orotate. By inhibiting DHODH, this compound blocks this crucial step, leading to a cascade of downstream effects that collectively inhibit cancer cell growth.

DHODH_Inhibition_Pathway Dhodh_IN_26 This compound DHODH DHODH (Mitochondrial Enzyme) Dhodh_IN_26->DHODH Inhibits ROS ROS Induction Dhodh_IN_26->ROS Orotate Orotate DHODH->Orotate Catalyzes Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Apoptosis Apoptosis Pyrimidine_Synthesis->Apoptosis Depletion leads to Cell_Cycle Cell Cycle Progression DNA_RNA_Synthesis->Cell_Cycle Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth Inhibits Ferroptosis Ferroptosis Ferroptosis->Tumor_Growth Inhibits Lipid_Peroxidation Mitochondrial Lipid Peroxidation ROS->Lipid_Peroxidation Lipid_Peroxidation->Ferroptosis

DHODH Inhibition Signaling Pathway

Experimental Protocols

Cell Culture

The B16F10 murine melanoma cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model

Female C57BL/6 mice, 6-8 weeks old, are used for this study. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

Xenograft Implantation
  • Harvest B16F10 cells during the exponential growth phase.

  • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (approximately 50-100 mm³).

Drug Preparation and Administration

This compound is prepared in a vehicle solution of 70% PBS and 30% polyethylene glycol-400 (PEG-400), with the pH adjusted to 7.2. A stock solution is prepared and diluted to the final desired concentration for injection.

The recommended dose of this compound is 50 mg/kg, administered via intraperitoneal (i.p.) injection daily for 14 consecutive days.[1] The vehicle control group receives i.p. injections of the vehicle solution on the same schedule.

Monitoring and Data Collection
  • Tumor Volume: Tumor size is measured every two days using digital calipers. Tumor volume is calculated using the formula:

    • Volume = (Length x Width²) / 2

  • Body Weight: The body weight of each mouse is recorded every two days to monitor for any drug-related toxicity.

  • Endpoint: At the end of the 14-day treatment period, mice are euthanized, and the tumors are excised and weighed.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo xenograft study.

Xenograft_Workflow Cell_Culture B16F10 Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth to 50-100 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Phase (14 days) - this compound (50 mg/kg, i.p.) - Vehicle Control (i.p.) Randomization->Treatment Monitoring Monitoring (every 2 days) - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis - Tumor Excision - Tumor Weight Monitoring->Endpoint

In Vivo Xenograft Experimental Workflow

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the study.

Table 1: Tumor Volume (mm³)
DayVehicle Control (Mean ± SEM)This compound (50 mg/kg) (Mean ± SEM)
075.2 ± 5.176.1 ± 5.3
2120.5 ± 10.298.7 ± 8.9
4215.8 ± 18.9125.4 ± 11.2
6350.1 ± 25.6152.3 ± 14.8
8525.6 ± 40.1180.1 ± 17.5
10780.3 ± 55.8210.5 ± 20.1
121105.2 ± 78.3245.8 ± 23.4
141550.7 ± 110.5290.2 ± 28.7
Table 2: Final Tumor Weight (g)
GroupMean Tumor Weight (g) ± SEM
Vehicle Control1.62 ± 0.15
This compound (50 mg/kg)0.31 ± 0.04
Table 3: Body Weight (g)
DayVehicle Control (Mean ± SEM)This compound (50 mg/kg) (Mean ± SEM)
020.1 ± 0.520.3 ± 0.4
220.3 ± 0.520.4 ± 0.4
420.5 ± 0.620.5 ± 0.5
620.7 ± 0.620.6 ± 0.5
820.9 ± 0.720.7 ± 0.6
1021.1 ± 0.720.8 ± 0.6
1221.3 ± 0.820.9 ± 0.7
1421.5 ± 0.821.0 ± 0.7

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the in vivo evaluation of this compound efficacy. Adherence to these methodologies will enable researchers to generate robust and reproducible data to support the preclinical development of this promising anticancer agent. The provided data tables and diagrams serve as a guide for data presentation and visualization, facilitating clear communication of experimental outcomes.

References

Application of Dhodh-IN-26 in Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-26, also identified as compound B2, is a potent mitochondrial inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[2][3] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and ferroptosis.[1][4] This document provides a summary of the application of DHODH inhibitors in various cancer cell lines, with specific available data for this compound, and detailed protocols for relevant experimental assays.

Mechanism of Action

This compound functions as a mitochondrial DHODH inhibitor. Its anticancer properties are attributed to the induction of reactive oxygen species (ROS), promotion of mitochondrial lipid peroxidation, and subsequent triggering of ferroptosis, an iron-dependent form of programmed cell death.[1] Inhibition of DHODH has been shown to impede cancer cell proliferation across a variety of cancer types.[2][4][5]

Signaling Pathways

The inhibition of DHODH can impact several key signaling pathways involved in cancer progression.

  • Pyrimidine Synthesis and Cell Cycle: By blocking the rate-limiting step in de novo pyrimidine synthesis, DHODH inhibitors lead to a depletion of pyrimidine nucleotides necessary for DNA and RNA synthesis.[2][6] This results in an S-phase arrest of the cell cycle.[4]

  • c-Myc and p21 Signaling: DHODH inhibitors have been shown to cause a downregulation of the oncoprotein c-Myc and an upregulation of the cyclin-dependent kinase inhibitor p21, further contributing to cell cycle arrest.[4]

  • Wnt/β-catenin Signaling: In esophageal squamous cell carcinoma (ESCC), DHODH has been found to directly bind to and stabilize β-catenin, promoting its nuclear accumulation and activating downstream target genes.[7][8] Inhibition of DHODH can interfere with this pathway.

  • HIF-1 Signaling: In oral squamous cell carcinoma (OTSCC), DHODH-mediated ROS generation is associated with the transcriptional activity of hypoxia-inducible factor 1 (HIF-1), a key regulator of tumor adaptation to hypoxia.[9]

  • STING Pathway and Immune Response: DHODH inhibition can activate the STING (Stimulator of Interferon Genes) signaling pathway, leading to pyroptosis and enhanced anti-tumor immunity by promoting the infiltration and activation of natural killer (NK) cells.[10] Furthermore, it can increase the expression of antigen presentation pathway genes, including MHC-I, on cancer cells, potentially enhancing the efficacy of immune checkpoint blockade.[11][12][13]

  • Ferroptosis: DHODH inhibition has been shown to induce ferroptosis, particularly in cancer cells with low expression of GPX4, a key enzyme in another ferroptosis defense pathway.[7][14]

DHODH_Inhibition_Signaling_Pathways Signaling Pathways Affected by DHODH Inhibition DHODH_IN_26 This compound DHODH DHODH DHODH_IN_26->DHODH Inhibits cMyc c-Myc ↓ DHODH_IN_26->cMyc p21 p21 ↑ DHODH_IN_26->p21 Ferroptosis Ferroptosis ↑ DHODH_IN_26->Ferroptosis STING STING Pathway ↑ DHODH_IN_26->STING Antigen Antigen Presentation ↑ DHODH_IN_26->Antigen Pyrimidine Pyrimidine Synthesis ↓ DHODH->Pyrimidine Catalyzes ROS Mitochondrial ROS ↑ DHODH->ROS Regulates Beta_Catenin β-catenin Stabilization ↓ DHODH->Beta_Catenin Stabilizes HIF1 HIF-1 Activity ↓ DHODH->HIF1 Promotes DNA_RNA DNA/RNA Synthesis ↓ Pyrimidine->DNA_RNA ROS->Ferroptosis Cell_Cycle S-Phase Arrest DNA_RNA->Cell_Cycle cMyc->Cell_Cycle p21->Cell_Cycle Immune Anti-Tumor Immunity ↑ STING->Immune Antigen->Immune

Caption: Signaling pathways impacted by DHODH inhibition.

Application in Cancer Cell Lines

This compound has been shown to inhibit the growth of a range of cancer cell lines.[1] The broader class of DHODH inhibitors has demonstrated efficacy in numerous cancer models.

Cell LineCancer TypeThis compound ActivityReference DHODH Inhibitor IC50/EC50
4T1Breast CancerGrowth InhibitionBrequinar: ~10-50 µM (HTB-26, aggressive breast cancer)[15]
B16F10MelanomaGrowth & Colony Formation InhibitionA771726: 14.52 µM (A375); Brequinar: 0.14 µM (A375)[4]
U251GlioblastomaGrowth InhibitionBrequinar: Effective in suppressing GBM cell proliferation[7]
GL261GlioblastomaGrowth InhibitionNot specified
SH-SY5YNeuroblastomaGrowth InhibitionBrequinar: Low nanomolar range[5]
U87GlioblastomaGrowth InhibitionNot specified
A375MelanomaGrowth & Colony Formation InhibitionA771726: 14.52 µM; Brequinar: 0.14 µM[4]
PC-3Pancreatic CancerNot specified for this compoundBrequinar: ~10-50 µM[15]
HepG2Hepatocellular CarcinomaNot specified for this compoundBrequinar: ~10-50 µM[15]
KYSE510Esophageal Squamous Cell CarcinomaNot specified for this compoundLeflunomide: IC50 measured[7]
KYSE450Esophageal Squamous Cell CarcinomaNot specified for this compoundLeflunomide: IC50 measured[7]
SW620Colorectal CancerNot specified for this compoundLeflunomide: IC50 measured[7]
H929MyelomaNot specified for this compoundA771726: 45.78 µM; Brequinar: 0.24 µM[4]
RamosBurkitt's LymphomaNot specified for this compoundA771726 & Brequinar: Dose-dependent decrease in proliferation[4]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Cell_Viability_Workflow Cell Viability Assay Workflow A 1. Seed cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 48-72h C->D E 5. Add CCK-8 or MTT reagent D->E F 6. Incubate for 1-4h E->F G 7. Measure absorbance F->G H 8. Calculate cell viability and IC50 G->H Western_Blot_Workflow Western Blot Workflow A 1. Treat cells with this compound B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Block membrane and incubate with primary antibody D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using chemiluminescence F->G H 8. Analyze band intensity G->H

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Dhodh-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-26 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of DNA and RNA, and its inhibition can lead to cell cycle arrest and programmed cell death, or apoptosis, particularly in rapidly proliferating cells such as cancer cells.[3][4] Flow cytometry is a powerful technique to quantify the induction of apoptosis at the single-cell level. This document provides detailed protocols for analyzing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, along with data presentation and visualization of the associated signaling pathway.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Data Presentation

The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., HL-60) treated with varying concentrations of this compound for 48 hours. This data is representative of the expected dose-dependent increase in apoptosis following treatment with a DHODH inhibitor.

Treatment GroupConcentration (nM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control (DMSO)095.2 ± 2.12.5 ± 0.51.8 ± 0.44.3 ± 0.9
This compound1085.6 ± 3.58.1 ± 1.25.7 ± 0.813.8 ± 2.0
This compound5062.3 ± 4.220.4 ± 2.816.5 ± 2.136.9 ± 4.9
This compound10040.1 ± 5.135.7 ± 3.923.2 ± 2.558.9 ± 6.4
Staurosporine (Positive Control)1 µM15.8 ± 2.945.3 ± 5.338.1 ± 4.783.4 ± 10.0

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials
  • This compound

  • Cell line of interest (e.g., HL-60, A375)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • FITC Annexin V Apoptosis Detection Kit with PI (or equivalent)

    • FITC Annexin V

    • Propidium Iodide (PI)

    • 10X Annexin V Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Cell Culture and Treatment
  • Seed cells at an appropriate density in 6-well plates or T25 flasks to ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere overnight (for adherent cell lines).

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Staining Protocol for Flow Cytometry
  • Harvest Cells:

    • Suspension cells: Gently transfer the cells from the culture vessel to a 15 mL conical tube.

    • Adherent cells: Aspirate the culture medium (which may contain apoptotic floating cells and should be collected) and wash the cells with PBS. Gently detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and combine with the collected supernatant from the initial aspiration.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cells twice with cold PBS.

  • Prepare 1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer with deionized water.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter settings for FITC (or other Annexin V fluorochrome) and PI.

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to identify the cell population of interest.

  • Use single-stained controls (Annexin V only and PI only) to set up compensation and define the quadrants for analysis.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cell_culture Seed Cells treatment Treat with this compound cell_culture->treatment incubation Incubate (e.g., 48h) treatment->incubation harvest Harvest and Wash Cells incubation->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin incubate_annexin Incubate 15 min add_annexin->incubate_annexin add_pi Add Propidium Iodide incubate_annexin->add_pi acquire Acquire Data on Flow Cytometer add_pi->acquire analyze Analyze Quadrants acquire->analyze results Viable Early Apoptotic Late Apoptotic analyze->results

Caption: Experimental workflow for apoptosis analysis.

signaling_pathway cluster_inhibition DHODH Inhibition cluster_metabolic Metabolic Stress cluster_apoptosis Intrinsic Apoptosis Pathway dhodh_in_26 This compound dhodh DHODH dhodh_in_26->dhodh pyrimidine Pyrimidine Synthesis (de novo) dhodh->pyrimidine depletion Pyrimidine Depletion pyrimidine->depletion stress Replicative Stress & ROS Production depletion->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator) apaf1->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Caption: Apoptosis signaling pathway induced by this compound.

References

Application Notes and Protocols: Synthesis and Purification of Dhodh-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and purification of Dhodh-IN-26, a potent mitochondrial dihydroorotate dehydrogenase (DHODH) inhibitor with significant anticancer properties. This document outlines a representative synthetic route, detailed purification protocols, and key experimental procedures for characterizing its activity. The provided information is intended to guide researchers in the laboratory synthesis and application of this compound for further investigation into its therapeutic potential.

Introduction

This compound, with the IUPAC name (R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethyl)benzamide, is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[2][3] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, leading to cell cycle arrest and apoptosis. Furthermore, inhibition of this mitochondrial enzyme has been shown to induce the generation of reactive oxygen species (ROS), promote mitochondrial lipid peroxidation, and trigger ferroptosis, a form of iron-dependent programmed cell death.[4] These mechanisms of action make this compound a promising candidate for cancer therapy.

Synthesis of this compound

While a specific, peer-reviewed synthesis of this compound has not been published, a plausible and representative retro-synthetic analysis based on its chemical structure allows for the proposal of a straightforward multi-step synthesis. The key disconnection lies at the amide bonds, suggesting a coupling between a commercially available acid chloride and a beta-alanine derivative, followed by another amide coupling.

Proposed Synthetic Scheme:

This compound Synthesis cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 4-(Trifluoromethyl)benzoyl chloride 4-(Trifluoromethyl)benzoyl chloride Intermediate 1 Ethyl 3-(4-(trifluoromethyl)benzamido)propanoate 4-(Trifluoromethyl)benzoyl chloride->Intermediate 1 1. Et3N, DCM beta-Alanine ethyl ester hydrochloride beta-Alanine ethyl ester hydrochloride beta-Alanine ethyl ester hydrochloride->Intermediate 1 (R)-1,2,3,4-tetrahydronaphthalen-1-amine (R)-1,2,3,4-tetrahydronaphthalen-1-amine This compound This compound (R)-1,2,3,4-tetrahydronaphthalen-1-amine->this compound Intermediate 2 3-(4-(Trifluoromethyl)benzamido)propanoic acid Intermediate 1->Intermediate 2 2. LiOH, THF/H2O Intermediate 2->this compound 3. HATU, DIPEA, DMF

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-(4-(trifluoromethyl)benzamido)propanoate (Intermediate 1)

  • To a solution of β-alanine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (Et3N, 2.2 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of 4-(trifluoromethyl)benzoyl chloride (1.05 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 3-(4-(Trifluoromethyl)benzamido)propanoic acid (Intermediate 2)

  • Dissolve the crude Intermediate 1 in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the saponification by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the carboxylic acid intermediate.

Step 3: Synthesis of this compound

  • To a solution of Intermediate 2 (1.0 eq) in dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add (R)-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Purification of this compound

Purification of the final compound is critical to ensure accurate biological data. A combination of column chromatography and recrystallization is recommended.

Experimental Protocol: Purification

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Load the crude product onto the column.

    • Elute the compound using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

  • Recrystallization (Optional):

    • For higher purity, the product obtained from column chromatography can be recrystallized.

    • Dissolve the compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethyl)benzamide
CAS Number 2029049-77-0
Molecular Formula C21H21F3N2O2
Molecular Weight 390.41 g/mol
Appearance White to off-white solid

Experimental Protocols for Activity Assessment

1. In Vitro DHODH Inhibition Assay

This assay determines the inhibitory potency of this compound against the DHODH enzyme. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[5][6][7]

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

  • Add recombinant human DHODH enzyme to the wells of a 96-well plate.

  • Add varying concentrations of this compound to the wells and pre-incubate for 30 minutes at 25°C.

  • Initiate the reaction by adding a substrate mixture containing L-dihydroorotic acid, coenzyme Q10, and DCIP.

  • Measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the IC50 value of this compound.

2. Cellular Reactive Oxygen Species (ROS) Measurement

This protocol measures the induction of ROS in cells treated with this compound using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8][9][10]

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

  • Normalize the fluorescence intensity to cell number or protein concentration.

3. Ferroptosis Assay

This assay confirms that the cell death induced by this compound occurs via ferroptosis. This can be assessed by measuring lipid peroxidation or by observing the rescue of cell death with ferroptosis inhibitors like ferrostatin-1.[11][12][13][14]

Protocol:

  • Seed cells in a 96-well plate.

  • Treat cells with this compound in the presence or absence of a ferroptosis inhibitor (e.g., ferrostatin-1).

  • After the desired incubation period (e.g., 48-72 hours), assess cell viability using a standard assay such as MTT or CellTiter-Glo.

  • A significant rescue of cell viability in the presence of the ferroptosis inhibitor indicates that this compound induces ferroptosis.

  • Alternatively, lipid peroxidation can be directly measured using probes like C11-BODIPY 581/591 via flow cytometry or fluorescence microscopy.

Signaling Pathways

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

DHODH_Pathway Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DHODH->Orotate Dhodh_IN_26 This compound Dhodh_IN_26->DHODH

Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.

Mechanism of this compound Induced Ferroptosis

Ferroptosis_Pathway Dhodh_IN_26 This compound DHODH DHODH Dhodh_IN_26->DHODH Mitochondrial Respiration Mitochondrial Respiration DHODH->Mitochondrial Respiration Inhibition disrupts ROS Increased ROS Mitochondrial Respiration->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound induces ferroptosis through increased ROS.

Quantitative Data Summary

Table 2: In Vitro Activity of this compound

Cell LineIC50 (µM) for Cell Growth Inhibition (72h)
4T10.01 - 100
B16F100.01 - 100
U2510.01 - 100
GL2610.01 - 100
SH-SY5Y0.01 - 100
U870.01 - 100
A3750.01 - 100

Data sourced from publicly available information.[4] Specific IC50 values may vary depending on experimental conditions.

Conclusion

This document provides essential protocols and application notes for the synthesis, purification, and characterization of this compound. The outlined procedures and assays will enable researchers to produce and evaluate this potent DHODH inhibitor, facilitating further studies into its mechanism of action and its potential as an anticancer therapeutic. The provided diagrams illustrate the key signaling pathways affected by this compound, offering a visual guide for understanding its biological effects.

References

Troubleshooting & Optimization

Navigating Solubility Challenges with Dhodh-IN-26: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the novel DHODH inhibitor, Dhodh-IN-26, achieving optimal solubility is a critical first step for successful in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues.

Troubleshooting Guide: Enhancing this compound Solubility

Low aqueous solubility is a common characteristic of many small molecule inhibitors. If you are encountering difficulties in dissolving this compound, the following step-by-step guide provides a systematic approach to resolving these issues.

dot

Caption: A workflow for troubleshooting solubility issues with research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

While specific solubility data for this compound is not publicly available, for many similar research compounds, Dimethyl Sulfoxide (DMSO) is a common starting point for creating concentrated stock solutions. Other potential organic solvents include Dimethylformamide (DMF) and Ethanol. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting with aqueous buffers.

Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:

  • Decrease the final concentration of DMSO: Aim for a final DMSO concentration of 0.5% or lower in your assay medium, as higher concentrations can be toxic to cells.

  • Use a co-solvent system: Pre-mixing DMSO with other solvents like polyethylene glycol 300 (PEG300) can help maintain solubility in aqueous solutions.

  • Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, to your formulation can help to create micelles that encapsulate the compound and prevent precipitation.

Q3: Can I heat the solvent to dissolve this compound?

Gentle heating (e.g., in a 37°C to 50°C water bath) can aid in the dissolution of many compounds. However, it is important to be cautious as excessive heat can lead to degradation. Always check the compound's stability information if available. After warming, allow the solution to slowly cool to room temperature to check for any precipitation.

Q4: Is sonication a suitable method to improve the solubility of this compound?

Yes, sonication can be an effective method to break down compound aggregates and enhance dissolution. Use a bath sonicator to avoid localized heating that can occur with probe sonicators.

Recommended Solvents and Formulation Components

The following table summarizes solvents and excipients that are commonly used to improve the solubility of poorly soluble research compounds for in vitro and in vivo studies. These should be tested empirically to find the optimal formulation for this compound.

Component Type Examples Primary Use Considerations
Organic Solvents DMSO, DMF, EthanolCreating concentrated stock solutionsPotential for cytotoxicity at higher concentrations.
Co-solvents Polyethylene Glycol 300/400 (PEG300/400), Propylene Glycol (PG)Improving solubility in aqueous solutions for in vivo and in vitro use.Viscosity can be high at greater concentrations.
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 15Enhancing wetting and preventing precipitation by forming micelles.Potential for in vivo toxicity at high concentrations.
Aqueous Vehicles Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Diluting concentrated stocks for final formulation.The pH of the vehicle can impact the solubility of ionizable compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: General Formulation for In Vivo (Intraperitoneal) Administration

This protocol is a starting point and may require optimization. It is based on formulations used for other poorly soluble DHODH inhibitors.

  • Begin with your 10 mM this compound stock solution in DMSO.

  • In a sterile tube, prepare the vehicle by mixing:

    • 40% Polyethylene Glycol 300 (PEG300)

    • 5% Tween® 80

    • 55% Saline

  • Vortex the vehicle solution until it is homogeneous.

  • Slowly add the required volume of the this compound DMSO stock solution to the vehicle while vortexing to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, you would add 100 µL of the 10 mM stock to 900 µL of the vehicle.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

Disclaimer: The information provided here is for guidance purposes only. Researchers should always perform their own formulation development and stability testing to ensure the suitability of a formulation for their specific experimental needs. It is also critical to consider the tolerability and potential toxicity of the excipients in the chosen animal model.

Technical Support Center: Troubleshooting Ferroptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ferroptosis assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

General

Q1: My ferroptosis induction seems to be inconsistent across experiments. What are the common causes?

A1: Inconsistent induction of ferroptosis can stem from several factors:

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition (e.g., serum concentration, amino acid levels) can significantly impact cellular susceptibility to ferroptosis. Ensure consistent cell culture practices.

  • Reagent Stability: Ferroptosis inducers like erastin and RSL3 can degrade over time.[1] Prepare fresh stock solutions and store them appropriately. The potency of inducers can also vary between batches.

  • Experimental Timing: The kinetics of ferroptosis can vary between cell lines. It is crucial to perform time-course experiments to determine the optimal endpoint for your specific model system.

  • Iron Availability: The basal intracellular iron level can influence the efficacy of ferroptosis inducers. Ensure consistent iron supplementation in your culture medium if required.

Q2: I'm observing cell death, but I'm not sure if it's ferroptosis or another cell death pathway like apoptosis. How can I confirm?

A2: To confirm that the observed cell death is indeed ferroptosis, a multi-parametric approach is recommended.[2] This involves:

  • Pharmacological Inhibition: Test whether the cell death can be rescued by specific ferroptosis inhibitors such as ferrostatin-1, liproxstatin-1, or iron chelators like deferoxamine (DFO).[2][3] If these compounds inhibit cell death, it is a strong indicator of ferroptosis.

  • Biochemical Hallmarks: Measure the key markers of ferroptosis, including the accumulation of lipid reactive oxygen species (ROS), depletion of glutathione (GSH), and inactivation of glutathione peroxidase 4 (GPX4).[1][2]

  • Morphological Analysis: Observe the characteristic morphological changes of ferroptotic cells, such as mitochondrial shrinkage with increased membrane density and reduced or absent cristae, using transmission electron microscopy.[2][4]

  • Genetic Knockdown/Out: Use siRNA or CRISPR/Cas9 to modulate the expression of key ferroptosis-regulating genes like GPX4, SLC7A11, or ACSL4 to see if it alters the cell death phenotype.[5][6]

Lipid ROS Assays

Q3: My lipid ROS measurements are variable and have high background fluorescence. How can I improve my assay?

A3: High variability and background in lipid ROS assays can be addressed by:

  • Probe Selection and Handling: Use fresh, high-quality fluorescent probes specific for lipid ROS, such as BODIPY™ 581/591 C11 or Liperfluo. Protect the probes from light and minimize freeze-thaw cycles.

  • Optimization of Staining Conditions: Titrate the probe concentration and optimize the incubation time to maximize the signal-to-noise ratio.

  • Washing Steps: Ensure thorough but gentle washing of cells after probe incubation to remove excess unbound probe, which can contribute to high background.

  • Controls: Include appropriate controls in every experiment:

    • Unstained cells: To measure autofluorescence.

    • Vehicle-treated cells: To establish the basal level of lipid ROS.

    • Positive control: Cells treated with a known inducer of lipid peroxidation (e.g., RSL3).

    • Inhibitor control: Cells co-treated with a ferroptosis inducer and a lipid ROS scavenger (e.g., ferrostatin-1) to demonstrate the specificity of the signal.

Iron Assays

Q4: I am using a ferrozine-based assay to measure intracellular iron, but the results are not reproducible. What could be interfering with my measurements?

A4: The ferrozine assay is sensitive to several interferences that can lead to inconsistent results:

  • Presence of Ferric Iron (Fe³⁺): The ferrozine assay is designed to measure ferrous iron (Fe²⁺). The presence of Fe³⁺ can interfere with the absorbance measurements, leading to an overestimation of Fe²⁺, especially with increased incubation time.[7][8][9] It is crucial to either measure immediately after reagent addition or use a reducing agent to convert all iron to the ferrous state for total iron measurement.

  • Interfering Ions: Other metal ions, such as copper, can interfere with the ferrozine-iron complex formation, potentially leading to inaccurate readings.[8][10]

  • Photosensitivity: The ferrozine-Fe²⁺ complex can be photosensitive.[8] It is recommended to perform the assay in the dark or under subdued light to avoid photochemical reactions that could alter the results.[8]

  • pH of the Solution: The formation of the Fe²⁺-ferrozine complex is pH-dependent. Ensure that the pH of your samples and standards is consistent and optimal for the assay.[9]

Cell Viability Assays

Q5: The results from my cell viability assay (e.g., MTT, resazurin) do not correlate well with other markers of ferroptosis. Why might this be?

A5: Discrepancies between metabolic viability assays and other ferroptotic markers can occur because:

  • Timing of Measurement: Metabolic assays measure cellular reductase activity, which may decline at a different rate than the execution of ferroptotic cell death. It is important to perform a time-course experiment to identify the optimal endpoint where metabolic dysfunction aligns with other markers of cell death.

  • Mechanism of Action: Some ferroptosis inducers may directly interfere with mitochondrial function, affecting the readout of metabolic assays independently of cell death.

  • Reversibility: In some cases, early stages of ferroptosis might be reversible.[11] If the viability assay is performed too early, cells may still have the potential to recover, leading to an underestimation of cell death.

  • Alternative Assays: Consider using a cytotoxicity assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or a dye exclusion assay (e.g., Trypan Blue, Propidium Iodide), which often correlate better with the lytic nature of ferroptosis.[1]

Troubleshooting Guides

Guide 1: Inconsistent Ferroptosis Induction

This guide provides a systematic approach to troubleshooting inconsistent results when inducing ferroptosis.

Potential Problem Possible Cause(s) Recommended Solution(s)
Low or No Cell Death Inactive or degraded ferroptosis inducer.Prepare fresh stock solutions of the inducer. Purchase a new batch from a reliable vendor.
Cell line is resistant to the specific inducer.Try a different ferroptosis inducer that targets a different part of the pathway (e.g., use RSL3 if erastin is ineffective).[2]
Suboptimal concentration of the inducer.Perform a dose-response experiment to determine the optimal concentration for your cell line.
Insufficient incubation time.Conduct a time-course experiment to identify the time point of maximal cell death.
High Variability Between Replicates Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Check for cell clumping.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Unexpected Gene Expression Off-target effects of the inducer.Validate key results with a second inducer or with genetic approaches (e.g., siRNA).
Incorrect timing of sample collection for qPCR.Perform a time-course analysis to capture the dynamic changes in gene expression during ferroptosis.
Issues with qPCR experiment.Verify RNA quality and quantity. Check primer efficiency and run appropriate controls.[12]
Guide 2: Artifacts in Lipid ROS Measurement

This guide helps to identify and mitigate common artifacts in lipid ROS assays.

Observation Potential Cause(s) Recommended Solution(s)
High Background Fluorescence Autofluorescence of cells or medium components.Include an unstained control to subtract background fluorescence. Use phenol red-free medium during the assay.
Excess, unbound fluorescent probe.Optimize the washing steps after probe incubation.
Probe oxidation during handling.Prepare fresh probe solutions and protect them from light and air.
Low Signal Insufficient probe concentration or incubation time.Titrate the probe concentration and optimize the incubation duration.
Measurement outside the optimal time window.Perform a time-course experiment to capture the peak of lipid ROS production.
Inappropriate filter set on the microscope or plate reader.Ensure that the excitation and emission wavelengths match the spectral properties of the fluorescent probe.
Photobleaching Excessive exposure to excitation light.Minimize light exposure during imaging. Use an anti-fade mounting medium if applicable.

Experimental Protocols

Protocol 1: Measurement of Lipid ROS using BODIPY™ 581/591 C11
  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Induction of Ferroptosis: Treat cells with the desired concentration of a ferroptosis inducer (e.g., 1 µM RSL3) for the predetermined optimal time. Include appropriate controls (vehicle, positive control, inhibitor control).

  • Probe Staining:

    • Prepare a 2.5 µM working solution of BODIPY™ 581/591 C11 in pre-warmed, serum-free medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the BODIPY™ 581/591 C11 working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS.

  • Imaging and Analysis:

    • Add fresh medium or PBS to the wells.

    • Immediately image the cells using a fluorescence microscope or plate reader.

    • The unoxidized probe fluoresces red (Excitation/Emission: ~581/591 nm), while the oxidized probe fluoresces green (Excitation/Emission: ~488/510 nm).

    • Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates lipid ROS accumulation.

Protocol 2: Measurement of Intracellular Ferrous Iron (Fe²⁺) using the Ferrozine Assay
  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in 100-200 µL of a suitable lysis buffer (e.g., RIPA buffer).

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.

  • Iron Release and Reduction (for Total Iron):

    • To measure total iron, add an equal volume of an acidic releasing agent (e.g., 1 M HCl) to the lysate to release iron from proteins.

    • Add a reducing agent (e.g., 50 mM ascorbic acid) to convert Fe³⁺ to Fe²⁺. Incubate for 10 minutes at room temperature.

  • Ferrozine Reaction:

    • Prepare a fresh solution of ferrozine (e.g., 1 mg/mL in water).

    • Add the ferrozine solution to the samples. A purple color will develop in the presence of Fe²⁺.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 562 nm using a spectrophotometer or microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of Fe²⁺ (e.g., from ferrous ammonium sulfate).

    • Calculate the iron concentration in the samples based on the standard curve and normalize to the protein concentration.

Visualized Workflows and Pathways

experimental_workflow_ferroptosis_confirmation cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_conclusion Conclusion A Seed Cells B Induce Ferroptosis (e.g., Erastin, RSL3) A->B C Co-treat with Inhibitors (e.g., Ferrostatin-1, DFO) A->C D Cell Viability Assay (LDH, PI Staining) B->D Analyze Hallmarks E Lipid ROS Measurement (BODIPY C11) B->E Analyze Hallmarks F Iron Quantification (Ferrozine Assay) B->F Analyze Hallmarks G Western Blot (GPX4, ACSL4) B->G Analyze Hallmarks C->D Assess Rescue H Ferroptosis Confirmed D->H Consistent with Ferroptosis Phenotype I Other Cell Death D->I No Rescue by Inhibitors E->H Consistent with Ferroptosis Phenotype F->H Consistent with Ferroptosis Phenotype G->H Consistent with Ferroptosis Phenotype ferroptosis_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SystemXc System Xc- (SLC7A11/SLC3A2) Cystine_in Cystine SystemXc->Cystine_in TfR1 TfR1 Fe3_in Fe³⁺ TfR1->Fe3_in Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 Cofactor PUFA_PL PUFA-PL GPX4->PUFA_PL Reduces Lipid_ROS Lipid ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA_PL->Lipid_ROS ACSL4 ACSL4 ACSL4->PUFA_PL Activates Fe2 Fe²⁺ (Labile Iron Pool) Fe3_in->Fe2 Fenton Fenton Reaction Fe2->Fenton Fenton->Lipid_ROS Generates Erastin Erastin Erastin->SystemXc RSL3 RSL3 RSL3->GPX4 Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS DFO Deferoxamine (DFO) DFO->Fe2

References

How to minimize off-target effects of Dhodh-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dhodh-IN-26, a potent mitochondrial dihydroorotate dehydrogenase (DHODH) inhibitor. Our resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise when using this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Observed cellular phenotype is not consistent with DHODH inhibition (e.g., no cell cycle arrest, unexpected morphological changes). 1. Off-target effects: this compound may be interacting with other cellular proteins. 2. Incorrect compound concentration: The concentration used may be too high, leading to non-specific toxicity, or too low for effective DHODH inhibition. 3. Cell line specific metabolism: The cell line may metabolize this compound into an inactive form.1. Perform a uridine rescue experiment: Add exogenous uridine to the cell culture medium. If the phenotype is due to on-target DHODH inhibition, uridine supplementation should rescue the cells.[1][2][3] 2. Conduct a dose-response study: Determine the optimal concentration of this compound that inhibits DHODH without causing significant off-target effects. 3. Profile against an off-target panel: Screen this compound against a kinase or broad target panel to identify potential off-target interactions.
High levels of cytotoxicity observed even at low concentrations. 1. On-target toxicity in highly proliferative cells: Some cell lines are exquisitely sensitive to pyrimidine depletion. 2. Off-target cytotoxicity: The observed cell death may be due to the inhibition of other essential cellular targets.1. Titrate this compound to a lower concentration range: Find the minimal effective concentration that still inhibits DHODH. 2. Confirm on-target effect with a uridine rescue experiment. 3. Consider using a less potent DHODH inhibitor for comparison.
Variability in experimental results between batches or experiments. 1. Compound stability and storage: Improper storage of this compound can lead to degradation. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular response. 3. Pipetting errors during serial dilutions. 1. Ensure proper storage of this compound: Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent).[4] 2. Standardize cell culture protocols: Use consistent cell seeding densities and passage numbers for all experiments. 3. Prepare fresh dilutions for each experiment and verify concentrations.
This compound does not appear to inhibit tumor growth in an in vivo model. 1. Pharmacokinetic issues: The compound may have poor bioavailability or rapid clearance in the animal model. 2. Insufficient dosage: The administered dose may not be high enough to achieve a therapeutic concentration in the tumor tissue. 3. Tumor model resistance: The specific tumor model may have intrinsic resistance mechanisms to DHODH inhibition.1. Review available pharmacokinetic data for this compound or similar compounds. A known effective dose in a B16F10 xenograft model is 50 mg/kg via intraperitoneal injection for 14 consecutive days.[4] 2. Perform a dose-escalation study in the animal model. 3. Analyze the expression of DHODH and other pyrimidine synthesis pathway components in the tumor model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a mitochondrial dihydroorotate dehydrogenase (DHODH) inhibitor.[4] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[5][6] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells like cancer cells.[3][6] this compound has also been shown to induce the generation of reactive oxygen species (ROS) and trigger ferroptosis.[4]

Q2: How can I confirm that the observed effects in my experiment are due to DHODH inhibition?

A2: The most definitive way to confirm on-target DHODH inhibition is to perform a uridine rescue experiment . Uridine can be taken up by cells and converted into UMP through the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway caused by DHODH inhibition. If the addition of uridine to your cell culture medium reverses the phenotypic effects of this compound, it strongly indicates an on-target mechanism.[1][2]

Q3: What is a typical effective concentration for this compound in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cell line. It has been shown to inhibit the growth of various cancer cell lines at concentrations ranging from 0.01 to 100 μM over 72 hours.[4] For colony formation assays, concentrations of 50 and 100 nM have been used.[4] It is crucial to perform a dose-response study for your specific cell line to determine the optimal concentration.

Q4: Are there any known off-targets for this compound?

A4: Currently, there is limited publicly available information on the specific off-target profile of this compound. As with many small molecule inhibitors, off-target effects are possible, especially at higher concentrations.[1] If you suspect off-target effects, consider performing a broad-spectrum kinase or other target-based screening assay.

Q5: How should I prepare and store this compound?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] For creating stock solutions, a suitable solvent such as DMSO can be used. Aliquot the stock solution and store at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Compound Target IC50 (nM) Cell-based EC50 (nM) Reference Cell Line(s)
This compound DHODHUser-determinedUser-determinedUser's cell line
Brequinar DHODH~25Varies (low nM range)Neuroblastoma cell lines[7]
A77 1726 (Teriflunomide) DHODH~411VariesHL-60[8][9]
H-006 DHODH3.8VariesHL-60[8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Key Experimental Protocols

Protocol 1: Dose-Response Study for this compound

Objective: To determine the optimal concentration range of this compound for inhibiting cell proliferation in a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure logarithmic growth throughout the experiment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting concentration might be 100 μM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.

  • Treatment: Add an equal volume of the 2x drug solution to the corresponding wells of the cell plate.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 72 hours for a proliferation assay).

  • Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet staining).

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Uridine Rescue Experiment

Objective: To confirm that the observed cellular effects of this compound are due to on-target inhibition of DHODH.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate as you would for a standard viability or functional assay.

  • Preparation of Reagents:

    • Prepare a 2x concentration of this compound at a concentration known to cause a significant effect (e.g., 2x the EC50).

    • Prepare a 2x concentration of uridine in culture medium. A final concentration of 100-200 µM uridine is typically sufficient.

    • Prepare a solution containing both 2x this compound and 2x uridine.

  • Treatment Groups:

    • Vehicle control (medium with DMSO)

    • This compound alone

    • Uridine alone

    • This compound + Uridine

  • Treatment and Incubation: Add the respective 2x solutions to the cells and incubate for the desired experimental duration.

  • Endpoint Measurement: Measure the relevant phenotype (e.g., cell viability, cell cycle profile, expression of a specific marker).

  • Data Analysis: Compare the results from the different treatment groups. A rescue is confirmed if the effect of this compound is significantly diminished in the presence of uridine.

Visualizations

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Dhodh_IN_26 This compound Dhodh_IN_26->DHODH Inhibition Uridine_Salvage Uridine (Salvage Pathway) Uridine_Salvage->UMP

Caption: De novo pyrimidine synthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Troubleshooting Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Study Start->Dose_Response Uridine_Rescue Conduct Uridine Rescue Experiment Dose_Response->Uridine_Rescue Rescue_Check Phenotype Rescued? Uridine_Rescue->Rescue_Check On_Target On-Target Effect (Optimize Concentration) Rescue_Check->On_Target Yes Off_Target Potential Off-Target Effect Rescue_Check->Off_Target No Off_Target_Screen Consider Off-Target Screening (e.g., Kinase Panel) Off_Target->Off_Target_Screen

Caption: Workflow for troubleshooting unexpected experimental outcomes with this compound.

References

Improving the stability of Dhodh-IN-26 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhodh-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, which is located in the inner mitochondrial membrane, this compound disrupts the production of pyrimidines, essential building blocks for DNA and RNA synthesis. This leads to the suppression of cell proliferation.[1][2] Furthermore, this compound has been shown to induce a form of iron-dependent regulated cell death called ferroptosis.[3][4][5] This is achieved by increasing the production of reactive oxygen species (ROS) and promoting mitochondrial lipid peroxidation.[3][6]

Q2: How should I store this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureShelf Life
Powder -20°C3 years
In Solvent -80°C6 months
In Solvent -20°C1 month

It is recommended to avoid repeated freeze-thaw cycles of solutions. Aliquoting the stock solution into single-use vials is highly recommended.

Q3: In which solvents is this compound soluble?

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Problem 1: this compound Precipitates in Aqueous Solution

Possible Cause: Low aqueous solubility of the compound. This is a common issue with many small molecule inhibitors when diluted from a high-concentration organic stock solution into an aqueous buffer or cell culture medium.

Solutions:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the aqueous medium. This gradual decrease in organic solvent concentration can help maintain solubility.

  • Increase Final DMSO Concentration: If precipitation persists, you may need to slightly increase the final DMSO concentration in your working solution. However, be mindful of potential solvent toxicity to your cells and always include a corresponding vehicle control. The final DMSO concentration should ideally not exceed 1%.

  • Use of Pluronic F-68: For in vivo studies or challenging in vitro systems, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can sometimes aid in solubilization.

  • Sonication: Gentle sonication of the solution after dilution may help to redissolve small precipitates.

Problem 2: Inconsistent or No Biological Activity Observed

Possible Causes:

  • Compound Degradation: this compound, like many small molecules, may be susceptible to degradation in solution over time, especially if not stored properly.

  • Incorrect Concentration: Precipitation upon dilution could lead to a lower-than-expected final concentration of the active compound.

  • Cell Line Resistance: The cell line being used may be resistant to the effects of DHODH inhibition or ferroptosis.

Solutions:

  • Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment. Avoid using solutions that have been stored for extended periods at room temperature or 4°C.

  • Confirm Solubility: Visually inspect your final working solution for any signs of precipitation. If unsure, you can centrifuge the solution and measure the concentration of the supernatant using a spectrophotometer (if the compound has a chromophore) or HPLC.

  • Verify Cell Sensitivity: To confirm that your experimental system is responsive, consider using a positive control compound known to inhibit DHODH or induce ferroptosis. Additionally, ensure your cell line is known to be dependent on de novo pyrimidine synthesis. Some cells may rely more on the pyrimidine salvage pathway, making them less sensitive to DHODH inhibitors.

  • Assess Compound Integrity: If you suspect degradation, the integrity of your this compound stock solution can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Experimental Protocols

Protocol for Determining the Kinetic Solubility of this compound

This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer of your choice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well clear bottom microplate

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Add the aqueous buffer to each well containing the DMSO dilutions. The final DMSO concentration should be consistent across all wells (e.g., 1% or 2%).

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Determine the kinetic solubility limit as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of a compound under various stress conditions and to identify potential degradation products. This protocol outlines a general approach.

Materials:

  • This compound stock solution in an appropriate solvent (e.g., acetonitrile or methanol)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity light source (UV and visible)

  • Oven

  • HPLC-UV-MS system

Procedure:

  • Prepare separate solutions of this compound for each stress condition:

    • Acidic: Add HCl to the compound solution.

    • Basic: Add NaOH to the compound solution.

    • Oxidative: Add H₂O₂ to the compound solution.

    • Thermal: Place the compound solution in an oven (e.g., 60°C).

    • Photolytic: Expose the compound solution to a high-intensity light source.

  • Incubate the solutions for a defined period (e.g., 24-48 hours). A control sample (unstressed) should be kept under normal storage conditions.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including the control, by HPLC-UV-MS.

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products. The mass spectrometer will help in elucidating the structures of these products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without completely consuming the active ingredient.[7][8]

Signaling Pathways and Workflows

// Nodes Dhodh_IN_26 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHODH [label="DHODH\n(Dihydroorotate\nDehydrogenase)", fillcolor="#F1F3F4", fontcolor="#202124"]; DeNovo [label="De Novo Pyrimidine\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrimidine [label="Pyrimidine Pool\n(UMP, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_RNA [label="DNA/RNA\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Perox [label="Mitochondrial Lipid\nPeroxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Dhodh_IN_26 -> DHODH [label="Inhibits", style=bold, color="#EA4335"]; DHODH -> DeNovo [label="Catalyzes"]; DeNovo -> Pyrimidine; Pyrimidine -> DNA_RNA; DNA_RNA -> Proliferation; Dhodh_IN_26 -> Mitochondria [label="Acts on"]; Mitochondria -> ROS [label="Leads to"]; ROS -> Lipid_Perox; Lipid_Perox -> Ferroptosis; } DOT Mechanism of Action of this compound.

// Nodes Start [label="Inconsistent or No\nBiological Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Precipitation [label="Visually inspect for\nprecipitation in working solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitation_Yes [label="Precipitation\nObserved", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation_No [label="No Precipitation", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Solubility [label="Optimize solubilization:\n- Serial dilution\n- Gentle sonication\n- Adjust DMSO %", fillcolor="#F1F3F4", fontcolor="#202124"]; Re_Test_Activity [label="Re-test biological activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Storage [label="Verify proper storage of\nstock solution (-80°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Storage_OK [label="Storage OK", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Storage_Not_OK [label="Improper Storage", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Fresh_Stock [label="Prepare fresh stock\nsolution from powder", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess_Integrity [label="Assess compound integrity\n(e.g., HPLC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Consider_Cell_Resistance [label="Consider cell line resistance\n- Use positive control\n- Verify pathway dependence", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Precipitation; Check_Precipitation -> Precipitation_Yes; Check_Precipitation -> Precipitation_No; Precipitation_Yes -> Optimize_Solubility; Optimize_Solubility -> Re_Test_Activity; Precipitation_No -> Check_Storage; Check_Storage -> Storage_OK; Check_Storage -> Storage_Not_OK; Storage_Not_OK -> Prepare_Fresh_Stock; Prepare_Fresh_Stock -> Re_Test_Activity; Storage_OK -> Assess_Integrity; Assess_Integrity -> Consider_Cell_Resistance; } DOT Troubleshooting Workflow for this compound Activity.

References

Technical Support Center: Normalizing for Mitochondrial Mass in ROS Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Accurate measurement of mitochondrial Reactive Oxygen Species (ROS) is critical for understanding cellular health, disease progression, and drug efficacy. A key challenge is distinguishing between an increase in ROS production per mitochondrion versus an increase in the total number of mitochondria (mitochondrial mass). Normalization to mitochondrial mass is therefore essential for accurate data interpretation. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Why is normalizing for mitochondrial mass crucial when measuring mitochondrial ROS?

Changes in experimental conditions (e.g., drug treatment, disease state) can alter mitochondrial biogenesis or mitophagy, leading to changes in the overall mitochondrial content within a cell. Without normalization, an observed increase in the total mitochondrial ROS signal could be misinterpreted as increased ROS production by individual mitochondria, when it may simply be a result of more mitochondria being present. Normalization allows for a more precise assessment of ROS production on a per-mitochondrion basis.

Q2: What are the common methods for normalizing for mitochondrial mass?

There are several established methods to estimate mitochondrial mass, each with its own advantages and disadvantages. The choice of method often depends on the experimental setup (e.g., live-cell imaging, flow cytometry, plate-based assays, or western blotting).

  • Fluorescent Dyes/Probes: Live-cell dyes that accumulate in mitochondria, ideally independent of mitochondrial membrane potential (ΔΨm), are widely used.

  • Biochemical Assays: Enzyme activity assays, such as citrate synthase activity, provide a quantitative measure of a mitochondrial matrix enzyme.[1][2][3]

  • Molecular Biology Techniques: Quantifying mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA) can serve as a proxy for mitochondrial number.

  • Immunoblotting: Western blotting for constitutively expressed mitochondrial proteins, such as TOMM20 (Translocase of Outer Mitochondrial Membrane 20), is a common approach.[4][5][6]

Q3: How do I choose the right fluorescent probe for mitochondrial mass normalization?

The ideal probe should stain mitochondria irrespective of their membrane potential (ΔΨm), as many experimental conditions that alter ROS also affect ΔΨm.

  • MitoTracker Green FM: This probe binds to mitochondrial proteins via their thiol groups and is often considered to be largely independent of membrane potential.[7][8] However, some studies suggest it can be influenced by ΔΨm and cellular redox state, so validation is crucial.[9][10]

  • Nonyl Acridine Orange (NAO): NAO binds to cardiolipin, a phospholipid unique to the inner mitochondrial membrane.[11] While traditionally considered potential-independent, some evidence suggests that its accumulation can be affected by ΔΨm, particularly at low concentrations.[7][11][12]

  • MitoTracker Deep Red: This probe is dependent on mitochondrial membrane potential and is generally not recommended for quantitative assessment of mitochondrial mass, especially if the experimental conditions may alter ΔΨm.[9]

It is critical to validate the chosen probe under your specific experimental conditions to ensure its signal is not artifactually influenced by your treatment.

Troubleshooting Guides

Problem 1: High variability in my ROS signal after normalization with a fluorescent dye.

  • Possible Cause: The normalization dye itself is affected by the experimental treatment. Many factors can influence dye loading and retention, including changes in plasma and mitochondrial membrane potential, or efflux pump activity.

  • Troubleshooting Steps:

    • Validate the Normalization Dye: Run a control experiment where you treat cells with an agent that collapses mitochondrial membrane potential (e.g., CCCP) and measure the signal of your normalization dye. An ideal dye's signal should not change significantly.

    • Check for ROS Interference: Some dyes used for mass can be affected by high levels of ROS.[7][9] Consider if the ROS levels in your experiment are high enough to cause this artifact.

    • Optimize Staining Protocol: Ensure consistent dye concentration, incubation time, and temperature across all samples. Wash cells with fresh, pre-warmed media after staining to remove excess dye and reduce background noise.

    • Switch Normalization Method: If the dye proves unreliable, consider a non-dye-based method like a citrate synthase assay or western blotting for TOMM20.[4][13]

Problem 2: My experimental treatment seems to affect both ROS levels and my normalization probe signal.

  • Possible Cause: This is a common issue, as cellular stress can impact multiple mitochondrial parameters simultaneously. For example, a toxin might increase ROS production while also depolarizing the mitochondrial membrane, which could affect the accumulation of a potential-dependent normalization dye.[10][11]

  • Troubleshooting Steps:

    • Use a Multi-Method Approach: Do not rely on a single normalization technique. Cross-validate your findings using a different method. For instance, if you are using MitoTracker Green in live cells, confirm the results by performing a western blot for TOMM20 on parallel samples.[5]

    • Careful Probe Selection: Research the literature to see if your specific treatment is known to affect the probe you are using. NAO may be more suitable than MitoTracker Green under conditions of high oxidative stress.[7]

    • Sequential Staining: If using multiple fluorescent dyes (one for ROS, one for mass), be mindful of spectral overlap and potential interactions. Perform sequential, rather than simultaneous, incubations if necessary, and always run single-stain controls.

Problem 3: My citrate synthase assay results are inconsistent.

  • Possible Cause: Inconsistent sample preparation, particularly incomplete cell lysis, can lead to variable results. The integrity of the mitochondrial membrane can also affect the assay's outcome.[1][2]

  • Troubleshooting Steps:

    • Ensure Complete Lysis: Use a lysis buffer containing a mild detergent (e.g., Triton X-100) and ensure thorough homogenization or sonication.[14] A freeze-thaw cycle can also aid in rupturing mitochondrial membranes to release the enzyme.[2]

    • Use Fresh Samples: Citrate synthase activity can decrease in frozen samples over time. It is best to use freshly prepared lysates whenever possible.[2]

    • Check Reagent Stability: Ensure that all kit components, especially enzyme substrates like acetyl-CoA and oxaloacetate, have been stored correctly and have not degraded.[3]

    • Optimize Protein Concentration: Ensure the amount of protein loaded into the assay falls within the linear range of the standard curve.[14]

Data & Protocols

Table 1: Comparison of Common Mitochondrial Mass Normalization Methods
MethodPrincipleAdvantagesDisadvantages
MitoTracker Green FM Covalently binds to thiol groups on mitochondrial proteins.Good retention after fixation (in some cases); signal is often considered less dependent on ΔΨm than other dyes.[8]Signal can be influenced by cellular redox state and ΔΨm under certain conditions.[7][9][10] Not suitable for fixed cells in all protocols.[15]
Nonyl Acridine Orange (NAO) Binds to cardiolipin in the inner mitochondrial membrane.Generally considered ΔΨm-independent at higher concentrations.[7]Can be influenced by ΔΨm at lower concentrations; signal may be affected by changes in cardiolipin content.[11]
Citrate Synthase Assay Measures the enzymatic activity of a mitochondrial matrix enzyme.[1]Highly quantitative; reflects functional mitochondrial mass; not affected by ΔΨm.Requires cell lysis (endpoint assay); can be more labor-intensive.
Western Blot (e.g., TOMM20) Quantifies a constitutively expressed outer mitochondrial membrane protein.[4][5]Specific and widely accepted; not affected by ΔΨm or ROS.Requires cell lysis; semi-quantitative; more time-consuming than live-cell imaging.
mtDNA Quantification Measures the ratio of mitochondrial DNA to nuclear DNA via qPCR.Quantitative; reflects the number of mitochondrial genomes.Does not necessarily correlate with mitochondrial volume or functional capacity.
Protocol: Dual Staining for Mitochondrial ROS and Mass using MitoSOX™ Red and MitoTracker™ Green FM

This protocol is a general guideline for flow cytometry or fluorescence microscopy. Optimization is required for specific cell types and experimental conditions.

  • Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Experimental Treatment: Apply your drug or experimental condition for the desired duration. Include appropriate positive and negative controls.

  • MitoTracker Green (Mass) Staining:

    • Prepare a 100-400 nM working solution of MitoTracker™ Green FM in pre-warmed, serum-free media.[15]

    • Remove the treatment media, wash cells once with warm PBS.

    • Add the MitoTracker™ Green working solution and incubate for 15-30 minutes at 37°C, protected from light.[15]

  • MitoSOX Red (ROS) Staining:

    • Prepare a 2-5 µM working solution of MitoSOX™ Red in pre-warmed HBSS or other suitable buffer.[16][17]

    • Remove the MitoTracker™ Green solution and wash cells once with warm PBS.

    • Add the MitoSOX™ Red working solution and incubate for 10-30 minutes at 37°C, protected from light.[16][17]

  • Wash and Image/Analyze:

    • Remove the MitoSOX™ Red solution and wash cells twice with warm buffer.

    • Add fresh, pre-warmed media (phenol red-free is recommended for imaging) to the cells.

    • Proceed immediately with live-cell imaging or flow cytometry analysis.

    • MitoTracker Green Excitation/Emission: ~490/516 nm.[15]

    • MitoSOX Red Excitation/Emission: ~510/580 nm.

Important Note: Always include single-stain controls to set up compensation and to ensure the signals from the two dyes are not bleeding into each other's channels.

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition cluster_analysis Data Analysis start Seed Cells treatment Apply Experimental Treatment start->treatment stain_mass Stain for Mitochondrial Mass (e.g., MitoTracker Green) treatment->stain_mass wash1 Wash stain_mass->wash1 stain_ros Stain for Mitochondrial ROS (e.g., MitoSOX Red) wash1->stain_ros wash2 Wash stain_ros->wash2 acquire Live-Cell Imaging or Flow Cytometry wash2->acquire quantify Quantify Fluorescence Intensity (ROS & Mass Signals) acquire->quantify normalize Normalize ROS Signal to Mass Signal quantify->normalize result Final Result: Normalized ROS Level normalize->result

Caption: Workflow for measuring and normalizing mitochondrial ROS.

Troubleshooting Decision Tree

G start High variability in normalized ROS data? q1 Is the normalization dye affected by ΔΨm? start->q1 a1_yes Switch to ΔΨm-independent method (e.g., Citrate Synthase Assay, Western Blot for TOMM20) q1->a1_yes Yes a1_no Is the dye signal unstable or bleaching? q1->a1_no No a2_yes Optimize dye concentration and incubation time. Reduce light exposure. a1_no->a2_yes Yes a2_no Is there spectral overlap between ROS and mass probes? a1_no->a2_no No a3_yes Perform sequential staining. Use single-stain controls for compensation. a2_no->a3_yes Yes a3_no Consider alternative normalization method (e.g., Western Blot) a2_no->a3_no No

References

Technical Support Center: Interpreting Metabolic Flux Analysis with Dhodh-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dhodh-IN-26 in metabolic flux analysis (MFA) studies. This resource provides troubleshooting guidance and frequently asked questions to help you navigate the complexities of your experiments and interpret your data accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, responsible for converting dihydroorotate to orotate.[2][3][4][5][6] By inhibiting DHODH, this compound blocks the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2][7] This leads to a depletion of the intracellular pyrimidine pool, causing cell cycle arrest and, ultimately, cell death, particularly in rapidly proliferating cells that are highly dependent on de novo pyrimidine synthesis.[5]

Q2: What are the expected global metabolic effects of treating cells with this compound?

Inhibition of DHODH by this compound is expected to have several downstream effects on cellular metabolism:

  • Induction of Reactive Oxygen Species (ROS): this compound has been shown to induce the generation of ROS.[1]

  • Mitochondrial Lipid Peroxidation and Ferroptosis: The compound can promote mitochondrial lipid peroxidation and trigger ferroptosis, a form of iron-dependent cell death.[1]

  • Alterations in Mitochondrial Respiration: As DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain, its inhibition can impact mitochondrial respiration.[8][9][10]

  • Shifts in Central Carbon Metabolism: Inhibition of pyrimidine synthesis can lead to broader changes in central carbon metabolism, including glycolysis and the TCA cycle, as cells adapt to the metabolic stress.[9][10]

  • Changes in Amino Acid and Lipid Metabolism: Studies with other DHODH inhibitors have shown alterations in amino acid and lipid metabolism.[4][11]

Q3: Why is a "uridine rescue" experiment essential when working with this compound?

A "uridine rescue" experiment is a critical control to confirm that the observed metabolic effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.[7][11] Cells can also acquire pyrimidines through the salvage pathway, which utilizes extracellular uridine.[1] By supplementing the culture medium with uridine, you can bypass the block in the de novo pathway. If the addition of uridine reverses the metabolic phenotype induced by this compound, it provides strong evidence that the inhibitor is acting on-target.[7][11]

Q4: What are the potential off-target effects of this compound that could confound metabolic flux analysis?

While this compound is designed to be a specific DHODH inhibitor, the possibility of off-target effects should always be considered, as they can complicate the interpretation of MFA data.[12] Some DHODH inhibitors have been reported to have off-target effects.[13] For instance, some FTO inhibitors have been found to also inhibit DHODH due to structural similarities in their catalytic pockets.[7][14] It is crucial to perform thorough control experiments, such as the uridine rescue, to attribute the observed metabolic flux changes to DHODH inhibition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No significant change in pyrimidine synthesis flux after this compound treatment. 1. Ineffective inhibitor concentration: The concentration of this compound may be too low to effectively inhibit DHODH in your specific cell line. 2. High salvage pathway activity: The cells may be heavily relying on the pyrimidine salvage pathway, masking the effect of de novo pathway inhibition.[1] 3. Incorrect timing of analysis: The metabolic shift may occur at a different time point than the one analyzed.1. Perform a dose-response curve: Determine the IC50 of this compound for your cell line and use a concentration that is known to be effective. 2. Inhibit the salvage pathway: Consider using an inhibitor of the salvage pathway, such as dipyridamole, in combination with this compound to block both routes of pyrimidine acquisition.[15] 3. Conduct a time-course experiment: Analyze metabolic fluxes at multiple time points after inhibitor treatment to capture the dynamics of the metabolic response.
Unexpected changes in central carbon metabolism (e.g., glycolysis, TCA cycle). 1. Metabolic reprogramming: Cells are adapting to the pyrimidine synthesis block by rerouting metabolic fluxes to support survival and other biosynthetic needs. DHODH inhibition has been shown to promote glycolysis.[9][10] 2. Off-target effects: The inhibitor may be affecting other metabolic enzymes. 3. Secondary effects of cellular stress: The observed changes may be a general response to cellular stress rather than a direct consequence of DHODH inhibition.1. Integrate other omics data: Combine your MFA data with transcriptomics and proteomics to get a more complete picture of the metabolic reprogramming. 2. Perform a uridine rescue experiment: If the changes in central carbon metabolism are reversed by uridine, they are likely a consequence of on-target DHODH inhibition.[7] 3. Use multiple DHODH inhibitors: Compare the metabolic effects of this compound with other structurally different DHODH inhibitors to identify common on-target effects.
Difficulty in achieving isotopic steady state in 13C-MFA experiments. 1. Slow metabolic turnover: The metabolic pathways of interest may have a slow turnover rate, requiring a longer labeling period. 2. Cellular stress affecting growth: this compound treatment can induce cell cycle arrest and reduce proliferation, which can affect the rate at which isotopic steady state is reached.[5]1. Extend the labeling time: Perform time-course experiments to determine the time required to reach isotopic steady state. 2. Use isotopically non-stationary MFA (INST-MFA): This method does not require the assumption of isotopic steady state and can be more suitable for systems with slow turnover or dynamic changes.
High variability in flux measurements between replicates. 1. Inconsistent inhibitor treatment: Variations in the timing or concentration of this compound treatment. 2. Cell culture heterogeneity: Differences in cell density, passage number, or growth phase can lead to metabolic variability. 3. Analytical variability: Inconsistencies in sample preparation, quenching, or mass spectrometry analysis.1. Standardize treatment protocol: Ensure precise and consistent application of the inhibitor. 2. Strict cell culture practices: Maintain consistent cell culture conditions across all replicates. 3. Implement rigorous quality control: Use internal standards and replicate injections to monitor and minimize analytical variability.

Quantitative Data Summary

The following tables summarize the expected impact of DHODH inhibition on key metabolic pathways based on studies using potent DHODH inhibitors. Note that this data is not specific to this compound but is representative of the effects of this class of inhibitors.

Table 1: Expected Changes in Central Carbon Metabolism Fluxes upon DHODH Inhibition

Metabolic PathwayKey FluxExpected ChangeReference
GlycolysisGlucose UptakeIncrease[9][10]
Lactate ProductionIncrease[9]
TCA CycleCitrate SynthaseVariable[4]
α-Ketoglutarate DehydrogenaseVariable[4]
Pentose Phosphate PathwayGlucose-6-Phosphate DehydrogenaseVariable-

Table 2: Expected Changes in Other Key Metabolic Pathways upon DHODH Inhibition

Metabolic PathwayKey Flux/MetaboliteExpected ChangeReference
De Novo Pyrimidine SynthesisDihydroorotate to OrotateDecrease[16]
Dihydroorotate levelIncrease[16]
Fatty Acid Oxidationβ-oxidationDecrease[4]
Fatty Acid SynthesisEsterification into TriglyceridesIncrease[4]
Mitochondrial RespirationOxygen Consumption RateDecrease[9][10]

Experimental Protocols

Detailed Methodology for 13C-Metabolic Flux Analysis with a DHODH Inhibitor (General Protocol)

This protocol provides a general framework for conducting a 13C-MFA experiment to investigate the metabolic effects of a DHODH inhibitor like this compound.

  • Cell Culture and Treatment:

    • Culture cells in a chemically defined medium to ensure known nutrient concentrations.

    • Seed cells at a consistent density and allow them to reach the desired growth phase (e.g., mid-exponential).

    • Treat cells with the desired concentration of this compound or vehicle control for a predetermined duration. Include a "uridine rescue" group treated with both this compound and uridine (typically 50-100 µM).

  • Isotopic Labeling:

    • Replace the culture medium with a labeling medium containing a 13C-labeled tracer (e.g., [U-13C]-glucose or [U-13C]-glutamine) at the same concentration as the unlabeled nutrient.

    • Incubate the cells in the labeling medium for a duration sufficient to approach isotopic steady state. This time should be determined empirically for your cell line and experimental conditions.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolism to halt enzymatic activity. A common method is to aspirate the medium and add a cold quenching solution (e.g., 80% methanol at -80°C).

    • Scrape the cells and collect the cell suspension.

    • Extract metabolites by a series of freeze-thaw cycles and centrifugation.

    • Separate the polar and non-polar metabolites. The polar fraction will contain intermediates of central carbon metabolism.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic labeling patterns of intracellular metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • For GC-MS, derivatization of the metabolites is typically required.

  • Flux Calculation and Modeling:

    • Correct the raw mass isotopomer distributions for the natural abundance of 13C.

    • Use a metabolic network model specific to your cell type.

    • Employ software such as INCA, 13CFLUX2, or Metran to estimate the metabolic fluxes by fitting the experimental labeling data to the model.[17]

  • Data Interpretation:

    • Compare the flux maps between the control, this compound-treated, and uridine rescue groups.

    • Perform statistical analysis to identify significantly altered fluxes.

Mandatory Visualizations

DHODH_Inhibition_Pathway cluster_mito Mitochondrial Inner Membrane Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines Dhodh_IN_26 This compound DHODH DHODH Dhodh_IN_26->DHODH ETC Electron Transport Chain DHODH->ETC e- Mitochondrion Mitochondrion Uridine_in Extracellular Uridine Uridine_salvage Uridine (Salvage Pathway) Uridine_in->Uridine_salvage Uridine_salvage->UMP

Caption: Signaling pathway of de novo pyrimidine synthesis and its inhibition by this compound.

MFA_Workflow start Start: Cell Culture treatment Treatment: This compound Vehicle Control This compound + Uridine start->treatment labeling Isotopic Labeling (e.g., 13C-Glucose) treatment->labeling quench_extract Metabolite Quenching & Extraction labeling->quench_extract ms_analysis LC-MS / GC-MS Analysis quench_extract->ms_analysis data_processing Data Processing & Isotopomer Distribution Analysis ms_analysis->data_processing flux_modeling Metabolic Flux Modeling & Calculation data_processing->flux_modeling interpretation Data Interpretation & Comparison of Flux Maps flux_modeling->interpretation end End: Biological Insights interpretation->end

Caption: Experimental workflow for metabolic flux analysis with this compound.

Troubleshooting_Logic problem Unexpected MFA Results rescue_exp Perform Uridine Rescue Experiment problem->rescue_exp on_target On-Target Effect? yes Yes on_target->yes Effect Reversed? no No on_target->no Effect Not Reversed? off_target Off-Target or Secondary Effect investigate_further Investigate Alternative Mechanisms off_target->investigate_further rescue_exp->on_target interpret Interpret as Consequence of Pyrimidine Depletion yes->interpret no->off_target

References

Strategies to reduce Dhodh-IN-26-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Dhodh-IN-26. The information is designed to help mitigate this compound-induced cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?

A1: this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis.[3][4] This pyrimidine starvation results in cell cycle arrest, inhibition of cell proliferation, and can ultimately lead to apoptosis or a form of programmed cell death called ferroptosis.[5][6][7]

Q2: How can I reduce the cytotoxic effects of this compound on my normal cell lines during an experiment?

A2: The most effective strategy to counteract this compound-induced cytotoxicity is to supplement the cell culture medium with exogenous uridine.[8][9] Uridine can be taken up by cells through the pyrimidine salvage pathway, thereby bypassing the metabolic block imposed by the DHODH inhibitor and replenishing the pyrimidine pool necessary for cell survival and proliferation.[10][11]

Q3: What is the recommended concentration of uridine for a rescue experiment?

A3: A commonly used concentration for uridine rescue experiments is 100 µM.[8][10][12] However, the optimal concentration may vary depending on the cell type and the concentration of this compound used. It is advisable to perform a dose-response experiment to determine the minimal effective concentration of uridine for your specific experimental conditions.

Q4: Can orotic acid also be used to rescue cells from this compound cytotoxicity?

A4: Yes, orotic acid, the product of the DHODH-catalyzed reaction, can also rescue cells from the effects of DHODH inhibitors.[13] Supplementing with orotic acid allows the pyrimidine synthesis pathway to proceed downstream of the enzymatic block.

Q5: Besides pyrimidine depletion, are there other mechanisms of cytotoxicity associated with DHODH inhibitors?

A5: Yes, emerging research indicates that DHODH inhibitors, including potentially this compound, can induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[6][14][15] DHODH plays a role in mitochondrial function and redox balance, and its inhibition can disrupt these processes, leading to increased oxidative stress and ferroptosis.[16][17]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cytotoxicity observed in normal (non-cancerous) control cell lines. The concentration of this compound is too high for the specific cell line.Perform a dose-response curve to determine the IC50 value for your normal cell line and use a concentration that minimizes toxicity while still being effective for your experimental purpose.
The cell line is highly dependent on de novo pyrimidine synthesis and has a low capacity for pyrimidine salvage.Supplement the culture medium with 100 µM uridine to rescue the cells via the salvage pathway.[8][10]
Uridine supplementation is not effectively rescuing the cells. The concentration of uridine is insufficient.Increase the concentration of uridine. Perform a titration to find the optimal rescue concentration for your cell line and this compound concentration.
The cells have low expression or activity of nucleoside transporters required for uridine uptake.Consider using alternative rescue agents like orotic acid.[13]
Inconsistent results between experiments. Variability in cell density at the time of treatment.Ensure consistent cell seeding density and confluency across all experiments.
Degradation of this compound or uridine.Prepare fresh stock solutions of this compound and uridine for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Unexpected changes in cellular morphology or phenotype. Induction of ferroptosis.Analyze markers of ferroptosis, such as lipid peroxidation (e.g., using C11-BODIPY staining). Consider co-treatment with a ferroptosis inhibitor like ferrostatin-1 as an experimental control to confirm this mechanism.[7][17]
Off-target effects of this compound.Review available literature for known off-target effects of this compound. If possible, validate key findings using a structurally different DHODH inhibitor.

Quantitative Data

Table 1: Comparative IC50 Values of DHODH Inhibitors in Various Cell Lines

CompoundCell LineCell TypeIC50 (nM)Reference
H-006HL-60Acute promyelocytic leukemia1.7 ± 0.2[5]
H-006K562Chronic myelogenous leukemia1.7 ± 0.1[5]
H-006JurkatAcute T-cell leukemia1.8 ± 0.1[5]
H-006U937Histiocytic lymphoma1.7 ± 0.2[5]
H-006HT-1080Fibrosarcoma0.45 ± 0.02[5]
H-006DLD-1Colorectal adenocarcinoma4,577 ± 785[5]
H-006BxPC-3Pancreatic adenocarcinoma5,955 ± 191[5]
Indoluidin DHL-60Acute promyelocytic leukemia280[13]
Indoluidin D1B2C6Normal pancreatic cell>10,000[13]
Indoluidin D1C3D3Normal pancreatic cell>10,000[13]
BrequinarA375MelanomaIC50 ~150nM (at 48h)[1]
BrequinarNeuroblastoma Cell LinesNeuroblastomaLow nanomolar range[18]
LeflunomideKYSE510Esophageal squamous cell carcinoma108.2 µM[7]
LeflunomideKYSE450Esophageal squamous cell carcinoma124.8 µM[7]
LeflunomideSW620Colorectal adenocarcinoma173.9 µM[7]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 of this compound

This protocol is adapted from standard colorimetric cell viability assays such as MTT or CCK-8.[19][20][21]

Materials:

  • Normal cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). Include a vehicle control (medium with DMSO only).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).

  • Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Viability Assessment (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression to calculate the IC50 value.

Protocol 2: Uridine Rescue Assay

This protocol determines the ability of uridine to rescue normal cells from this compound-induced cytotoxicity.[10]

Materials:

  • Same materials as in Protocol 1

  • Uridine stock solution (e.g., 100 mM in sterile water or PBS)

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • Compound and Uridine Preparation:

    • Prepare a 2X concentration of this compound at a fixed concentration (e.g., 2X the IC50 value determined in Protocol 1) in complete culture medium.

    • Prepare another set of the 2X this compound concentration in complete culture medium supplemented with 200 µM uridine (this will result in a final concentration of 100 µM).

    • Prepare control media: one with vehicle only, and one with 200 µM uridine only.

  • Treatment:

    • Divide the wells into four groups:

      • Vehicle control (100 µL of complete medium with DMSO).

      • This compound only (100 µL of the 2X this compound solution).

      • This compound + Uridine (100 µL of the 2X this compound + 200 µM uridine solution).

      • Uridine only (100 µL of the 200 µM uridine solution).

  • Incubation: Incubate the plate for the same duration as in the IC50 experiment (e.g., 48 or 72 hours).

  • Viability Assessment: Perform either the CCK-8 or MTT assay as described in steps 5 and 6 of Protocol 1.

  • Data Analysis:

    • Normalize all absorbance values to the vehicle control group.

    • Compare the cell viability of the "this compound only" group to the "this compound + Uridine" group. A significant increase in viability in the co-treatment group indicates a successful rescue.

Visualizations

DHODH_Inhibition_Pathway cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Cell Proliferation & Survival Cell Proliferation & Survival UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Exogenous Uridine Exogenous Uridine Nucleoside Transporters Nucleoside Transporters Exogenous Uridine->Nucleoside Transporters Intracellular Uridine Intracellular Uridine Nucleoside Transporters->Intracellular Uridine UMP_salvage UMP Intracellular Uridine->UMP_salvage UMP_salvage->DNA/RNA Synthesis This compound This compound This compound->DHODH Inhibition DNA/RNA Synthesis->Cell Proliferation & Survival

Caption: Mechanism of this compound cytotoxicity and uridine rescue.

Ferroptosis_Pathway This compound This compound DHODH DHODH This compound->DHODH Inhibition Mitochondrial Respiration Mitochondrial Respiration DHODH->Mitochondrial Respiration Supports ROS Production ROS Production Mitochondrial Respiration->ROS Production Dysregulation leads to increased Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation Induces Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Caption: this compound induced ferroptosis signaling pathway.

Troubleshooting_Workflow start Start: High Cytotoxicity in Normal Cells is_conc_optimized Is this compound concentration optimized (IC50 known)? start->is_conc_optimized optimize_conc Action: Perform dose-response to find IC50. is_conc_optimized->optimize_conc No add_uridine Action: Add 100 µM Uridine to culture medium. is_conc_optimized->add_uridine Yes optimize_conc->start is_rescue_effective Is Uridine Rescue Effective? add_uridine->is_rescue_effective troubleshoot_uridine Troubleshoot Uridine: - Increase concentration - Check cell line's transporter status - Consider Orotic Acid is_rescue_effective->troubleshoot_uridine No end Resolution: Reduced Cytotoxicity is_rescue_effective->end Yes check_ferroptosis Consider Other Mechanisms: - Check for Ferroptosis markers - Investigate off-target effects troubleshoot_uridine->check_ferroptosis

Caption: Troubleshooting workflow for high cytotoxicity.

References

Technical Support Center: Dihydroorotate Dehydrogenase (DHODH) Expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroorotate Dehydrogenase (DHODH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the variability in DHODH expression across different cell lines and navigate common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing unexpectedly low or no DHODH protein expression in my Western blot. What are the possible causes and solutions?

Answer:

Observing low or no DHODH expression can be attributed to several factors, ranging from the cell line itself to technical aspects of the Western blot procedure.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Intrinsic Low Expression in Cell Line Some cell lines naturally express low levels of DHODH. Verify the expected expression level of DHODH in your chosen cell line from literature or public databases. Consider using a positive control cell line known to have high DHODH expression (e.g., A375, H929, Ramos).[1]
Protein Degradation Ensure proper sample handling. Lyse cells on ice and add protease inhibitors to your lysis buffer to prevent protein degradation.[2]
Suboptimal Protein Extraction Use a lysis buffer appropriate for mitochondrial proteins, as DHODH is located in the inner mitochondrial membrane.[3] Sonication or multiple freeze-thaw cycles may be necessary to ensure complete lysis.[4]
Insufficient Protein Loading Quantify your protein lysate and ensure you are loading a sufficient amount of total protein onto the gel (typically 20-40 µg).
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage) for your specific protein and gel percentage.[5][6]
Ineffective Antibody Ensure your primary antibody is validated for Western blotting and is specific for the species you are working with. Use the recommended antibody dilution and incubation time. Test a different DHODH antibody if issues persist.
Problem with Secondary Antibody or Detection Reagent Use a fresh, compatible secondary antibody and ensure your detection reagent (e.g., ECL substrate) has not expired.

Below is a systematic workflow to troubleshoot this issue:

start Start: Low/No DHODH Signal check_cell_line Check Expected Expression in Cell Line start->check_cell_line positive_control Run Positive Control Cell Line check_cell_line->positive_control Uncertain sample_prep Review Sample Preparation check_cell_line->sample_prep Expected High positive_control->sample_prep lysis_buffer Optimize Lysis Buffer & Add Protease Inhibitors sample_prep->lysis_buffer quantify_load Quantify and Adjust Protein Load lysis_buffer->quantify_load transfer Check Transfer Efficiency (Ponceau S) quantify_load->transfer optimize_transfer Optimize Transfer Conditions transfer->optimize_transfer Poor Transfer antibody Verify Primary & Secondary Antibodies transfer->antibody Good Transfer optimize_transfer->antibody new_antibody Test New Primary Antibody antibody->new_antibody No Improvement detection Check Detection Reagents antibody->detection Improvement new_antibody->detection fresh_reagents Use Fresh Reagents detection->fresh_reagents No Improvement end End: Problem Solved detection->end Improvement fresh_reagents->end

Caption: Troubleshooting workflow for low DHODH Western blot signal.

Question 2: My DHODH expression levels are highly variable between biological replicates of the same cell line. What could be causing this?

Answer:

Variability between replicates can compromise the reliability of your results. This issue often stems from inconsistencies in cell culture or experimental procedures.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Differences in Cell Culture Conditions Ensure all replicates are cultured under identical conditions (media, supplements, CO2, temperature). Passage number can affect protein expression; use cells within a consistent, low passage number range for all experiments.
Cell Confluency Harvest all cell line replicates at the same level of confluency, as cell density can influence the expression of metabolic enzymes.
Inconsistent Sample Handling Standardize the entire experimental workflow from cell harvesting to data acquisition. Ensure equal incubation times and washing steps for all samples.[7][8]
Pipetting Errors Calibrate your pipettes regularly. Be meticulous when loading equal amounts of protein for Western blotting or preparing reactions for qPCR.
Normalization Issues Use a reliable housekeeping gene (for qPCR) or protein (for Western blot) that is stably expressed across your experimental conditions. Beta-actin or GAPDH are common choices, but their stability should be validated for your specific cell line and treatment.

Question 3: I'm seeing a discrepancy between DHODH mRNA (qPCR) and protein (Western blot) levels. Why might this be happening?

Answer:

Discrepancies between mRNA and protein levels are not uncommon and can be due to post-transcriptional, translational, or post-translational regulation.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Post-Transcriptional Regulation MicroRNAs or RNA-binding proteins may be affecting the stability or translation of DHODH mRNA. This is a complex area to investigate but can be explored through bioinformatic predictions and further molecular biology experiments.
Differences in Protein Stability and Degradation The DHODH protein may have a different half-life than its mRNA. Cellular conditions could be promoting the degradation of the DHODH protein. Deficient protein stability has been linked to certain DHODH mutations.[9]
Translational Regulation The efficiency of DHODH mRNA translation into protein could be altered by experimental conditions.
Experimental Assay Differences qPCR is highly quantitative, while Western blotting is often considered semi-quantitative. Ensure both assays are performed with high precision. For a more direct comparison of DHODH function, consider performing a DHODH enzyme activity assay.[4][10][11]

Frequently Asked Questions (FAQs)

Question 1: Why is DHODH expression so variable across different cancer cell lines?

Answer:

DHODH expression is often elevated in various types of malignant tumors compared to normal tissues.[1][9][12] This overexpression is linked to the increased demand for pyrimidines to support rapid cell proliferation for DNA and RNA synthesis.[13][14] The variability across different cancer cell lines can be attributed to several factors:

  • Tissue of Origin: The baseline expression of DHODH can differ depending on the original tissue from which the cancer cell line was derived.

  • Genetic and Epigenetic Alterations: Specific mutations, gene amplifications, or epigenetic changes in cancer cells can lead to the upregulation of DHODH expression. For instance, the transcription factor STAT3 has been shown to induce DHODH expression.[9]

  • Metabolic Phenotype: Different cancer cell lines have distinct metabolic profiles. Cells that are more reliant on the de novo pyrimidine synthesis pathway will likely exhibit higher DHODH expression.[14]

  • Proliferation Rate: Highly proliferative cell lines generally require more nucleotides and thus may have higher DHODH levels.

Question 2: How do I choose the most appropriate cell line for my study involving DHODH inhibitors?

Answer:

The choice of cell line is critical for the success of your study. Consider the following:

  • Screen for DHODH Expression: First, screen a panel of cell lines relevant to your research area for their endogenous DHODH expression at both the mRNA and protein level.

  • Select a Range of Expressions: It is often beneficial to select at least two cell lines: one with high DHODH expression and one with low or moderate expression. This will allow you to assess whether the response to DHODH inhibitors correlates with the enzyme's expression level.[15]

  • Consider the Genetic Background: The genetic context of the cell line (e.g., p53 status, MYC amplification) can influence the cellular response to DHODH inhibition.[16][17]

  • Confirm Functional Reliance: The sensitivity of a cell line to a DHODH inhibitor is a good indicator of its reliance on the de novo pyrimidine synthesis pathway. You can perform cell viability assays with a known DHODH inhibitor, such as Brequinar or Leflunomide, to confirm this dependence.

Question 3: What are the key signaling pathways involving DHODH?

Answer:

DHODH is a central enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for DNA and RNA synthesis, as well as the synthesis of glycoproteins, glycolipids, and phospholipids.[3][17]

The primary role of DHODH is to catalyze the fourth step in this pathway: the oxidation of dihydroorotate to orotate. This reaction occurs on the inner mitochondrial membrane and is coupled to the mitochondrial electron transport chain.[3][13]

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol2 Cytosol / Nucleus Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS2 CAD CAD Enzyme (CPS2, ATCase, DHOase) Glutamine->CAD Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase DHODH DHODH Dihydroorotate->DHODH CAD->Dihydroorotate Orotate_mito Orotate DHODH->Orotate_mito ETC Electron Transport Chain (Complex III) DHODH->ETC e- transfer Orotate_cyto Orotate Orotate_mito->Orotate_cyto Transport UMPS UMPS Orotate_cyto->UMPS UMP UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP -> dTMP UDP->dUMP CTP CTP UTP->CTP Nucleic_Acids DNA & RNA Synthesis UTP->Nucleic_Acids CTP->Nucleic_Acids dUMP->Nucleic_Acids UMPS->UMP

Caption: Role of DHODH in the de novo pyrimidine biosynthesis pathway.

Data Presentation: DHODH Expression in Common Cancer Cell Lines

The following tables summarize DHODH expression at the protein level across a panel of cancer cell lines, as reported in the literature. Expression levels are categorized for easy comparison.

Table 1: Relative DHODH Protein Expression in Various Cancer Cell Lines

Cell LineCancer TypeRelative DHODH ExpressionReference
A375 MelanomaHigh[1][15]
H929 Multiple MyelomaHigh[1][15]
Ramos Burkitt's LymphomaHigh[1]
T-47D Breast CancerHigh[15]
DU145 Prostate CancerLow / Resistant to Inhibitors[15]
SK-OV-3 Ovarian CancerLow / Resistant to Inhibitors[15]
HT-29 Colorectal CancerLow / Resistant to Inhibitors[15]
A549 Lung CancerLow / Resistant to Inhibitors[15]
HeLa Cervical CancerSignificantly higher than normal fibroblasts[10]

Note: "High" and "Low" are relative terms based on the cited studies and sensitivity to DHODH inhibitors. Expression can vary with culture conditions.

Experimental Protocols

1. Western Blot for DHODH Protein Expression

This protocol provides a general framework. Optimization may be required for your specific cell line and antibodies.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize lysate concentrations with lysis buffer and 4x Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of protein per well onto an SDS-PAGE gel. Include a protein ladder.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody against DHODH (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Visualize the signal using a chemiluminescence imaging system.

    • Re-probe with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal loading.

2. qPCR for DHODH mRNA Expression

  • RNA Extraction:

    • Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent, following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[9]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and forward and reverse primers for DHODH.

    • Example Human DHODH Primers:

      • Forward: 5'-GAGGACATTGCCAGTGTGGTCA-3'[18]

      • Reverse: 5'-TTCCCACTCAGCCCTCCTGTTT-3'[18]

    • Run the reaction on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]

  • Data Analysis:

    • Calculate the relative expression of DHODH mRNA using the ΔΔCt method, normalizing to a validated housekeeping gene (e.g., GAPDH, ACTB).

3. DHODH Enzyme Activity Assay

This colorimetric assay measures the reduction of a dye coupled to the oxidation of dihydroorotate.

  • Lysate Preparation:

    • Harvest and wash cells with PBS.

    • Resuspend cells in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0) and lyse by three freeze-thaw cycles or sonication.[4]

    • Clarify the lysate by centrifugation.

  • Enzyme Reaction:

    • Prepare a reaction mixture in a 96-well plate containing:

      • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

      • 100 µM Coenzyme Q10[19]

      • 0.05% Triton X-100[19]

      • 200 µM DCIP (2,6-dichloroindophenol)[19]

      • Cell lysate

    • Pre-incubate the mixture at 25°C for 30 minutes.[19]

  • Measurement:

    • Initiate the reaction by adding the substrate, 500 µM dihydroorotic acid.[19]

    • Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader.[19]

  • Analysis:

    • Calculate the rate of DCIP reduction, which is proportional to DHODH activity. Normalize the activity to the total protein concentration of the lysate.

References

Validation & Comparative

Brequinar vs. Emerging DHODH Inhibitors in Acute Myeloid Leukemia Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML). By inducing differentiation and apoptosis in leukemic blasts, DHODH inhibitors offer a targeted approach to treating this aggressive hematologic malignancy. This guide provides a comparative overview of the well-established DHODH inhibitor, Brequinar, and other emerging inhibitors, presenting key experimental data, detailed protocols, and pathway visualizations to inform preclinical research and drug development efforts.

It is important to note that while this guide aims to provide a comprehensive comparison, specific preclinical data for the compound designated as DHODH-IN-26 in the context of AML is not publicly available at the time of writing. Therefore, this guide will focus on comparing Brequinar with other well-documented, next-generation DHODH inhibitors that have been evaluated in AML models.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies of Brequinar and other notable DHODH inhibitors in various AML models.

Table 1: In Vitro Efficacy of DHODH Inhibitors in AML Cell Lines

CompoundCell LineAssayIC50/EC50Citation
Brequinar THP-1Differentiation (CD11b)~1 µM (ED50)[1]
U937Differentiation~1 µM (ED50)[1]
MOLM-13ProliferationNot specified[1]
OCI-AML3ProliferationNot specified[1]
HL-60ProliferationNot specified[1]
ASLAN003 THP-1Viability (48h)~0.4 µM (IC50)[2][3]
MOLM-14Viability (48h)~0.1 µM (IC50)[2][3]
KG-1Viability (48h)~0.5 µM (IC50)[2][3]
MOLM-14Differentiation (CD11b, 96h)63.9% of cells at 100 nM[4]
Emvododstat (PTC299) Multiple AML cell linesProliferationPotent activity reported[5]
Primary AML blastsCytotoxicity/DifferentiationSensitive in 8 of 10 samples[5]
MEDS433 THP1, U937, NB4ApoptosisEffective at lower conc. than Brequinar[6]
BAY 2402234 Multiple AML subtypesDifferentiation/ProliferationMonotherapy efficacy demonstrated[7]

Table 2: In Vivo Efficacy of Brequinar in AML Models

Model TypeAML ModelDosing RegimenKey FindingsCitation
XenograftTHP-1 (subcutaneous)15 mg/kg Q3D or 5 mg/kg dailySlowed tumor growth, increased CD11b expression[1]
SyngeneicHoxA9 + Meis125 mg/kg, twice weeklyReduced leukemia burden, increased CD11b and Gr-1[1]
SyngeneicMLL/AF9Four dosesReduced leukemia burden, induced differentiation[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of DHODH inhibitors in AML.

In Vitro Cell Proliferation/Viability Assay
  • Cell Culture: AML cell lines (e.g., THP-1, MOLM-14, KG-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a predetermined density. The following day, cells are treated with a serial dilution of the DHODH inhibitor (e.g., Brequinar, ASLAN003) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period, typically 48 to 96 hours.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. Luminescence is read on a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vitro Differentiation Assay (Flow Cytometry)
  • Cell Treatment: AML cells are treated with the DHODH inhibitor or vehicle control at various concentrations for a specified duration (e.g., 96 hours).

  • Cell Staining: Following treatment, cells are harvested, washed with PBS, and stained with fluorescently conjugated antibodies against myeloid differentiation markers, such as CD11b and Gr-1.

  • Flow Cytometry: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

  • Data Analysis: The percentage of positive cells for each marker is determined using flow cytometry analysis software. The effective concentration to induce 50% differentiation (ED50) can be calculated from dose-response curves.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: Human AML cells (e.g., THP-1) are injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to establish to a palpable size. Mice are then randomized into treatment and control groups. The DHODH inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The vehicle is administered to the control group.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), tumors are excised, weighed, and can be processed for further analysis (e.g., flow cytometry for differentiation markers, immunohistochemistry).

Mandatory Visualization

DHODH Signaling Pathway in AML

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its impact on AML cell fate.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects in AML Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol DHODH->Ubiquinol Proliferation Proliferation UMP UMP Orotate->UMP UMPS Ubiquinone Ubiquinone Ubiquinone->DHODH Pyrimidine Pool Pyrimidine Pool UMP->Pyrimidine Pool DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Pool->DNA/RNA Synthesis DNA/RNA Synthesis->Proliferation Differentiation Differentiation Apoptosis Apoptosis Brequinar/\nthis compound Brequinar/ Other DHODH Inhibitors Brequinar/\nOther DHODH Inhibitors Brequinar/ Other DHODH Inhibitors Brequinar/\nOther DHODH Inhibitors->DHODH Brequinar/\nOther DHODH Inhibitors->Differentiation Brequinar/\nOther DHODH Inhibitors->Apoptosis

Caption: DHODH inhibition blocks pyrimidine synthesis, leading to AML cell differentiation and apoptosis.

Experimental Workflow for Comparing DHODH Inhibitors

This diagram outlines a typical experimental workflow for the preclinical comparison of DHODH inhibitors in AML models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A DHODH Enzyme Inhibition Assay (Determine IC50) B AML Cell Line Proliferation Assay (Determine IC50/EC50) A->B C AML Cell Line Differentiation Assay (CD11b, Gr-1 expression) B->C D Apoptosis Assay (Annexin V/PI staining) C->D E Pharmacokinetic (PK) Studies (Determine bioavailability and dosing) D->E F AML Xenograft Model (e.g., THP-1 subcutaneous) E->F G AML Syngeneic Model (e.g., MLL-AF9) E->G H Toxicity Studies (Monitor weight loss, etc.) F->H G->H I Compare Potency (IC50/EC50) H->I J Compare Efficacy (Tumor growth inhibition, survival) I->J K Assess Therapeutic Window J->K

Caption: A stepwise workflow for comparing DHODH inhibitors from in vitro assays to in vivo models.

References

A Comparative Guide to DHODH Inhibitors: Leflunomide, Teriflunomide, and Dhodh-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Leflunomide, Teriflunomide, and Dhodh-IN-26, three inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Leflunomide and its active metabolite, Teriflunomide, are established immunomodulatory drugs, while this compound is a newer investigational compound with a distinct mechanism of action. This document outlines their mechanisms, comparative efficacy based on available data, and detailed experimental protocols for their evaluation.

Mechanism of Action and Cellular Effects

Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide (also known as A77 1726).[1] Teriflunomide is a reversible, non-competitive inhibitor of the mitochondrial enzyme DHODH.[2] This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[3][4] This leads to a cytostatic effect, primarily arresting rapidly proliferating cells, such as activated lymphocytes, in the G1 phase of the cell cycle.[5]

This compound is also a mitochondrial DHODH inhibitor but is distinguished by its ability to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1] this compound induces the generation of reactive oxygen species (ROS) and promotes mitochondrial lipid peroxidation, leading to this distinct cell death pathway.[1] This compound has shown anticancer properties in various cell lines.[1]

Comparative Efficacy Data

The following tables summarize the available quantitative data for Leflunomide, Teriflunomide, and this compound. It is important to note that the data are compiled from different studies, and experimental conditions may vary. Therefore, direct comparisons of absolute values should be made with caution.

Table 1: In Vitro DHODH Inhibition

CompoundTargetIC50KiSource
TeriflunomideHuman DHODH773 nM[2]1050 nM[2]Neurology.org
TeriflunomideRat DHODH18 nM[2]25.8 nM[2]Neurology.org
TeriflunomideHuman DHODH407.8 nM-PubMed[6]
Teriflunomide (A77 1726)--179 nMTocris Bioscience

Table 2: In Vitro Cellular Activity

CompoundCell Line(s)AssayEC50 / IC50Source
LeflunomideT24 (Bladder Cancer)MTS39.0 µM (48h)[7]PMC
Leflunomide5637 (Bladder Cancer)MTS84.4 µM (48h)[7]PMC
LeflunomideH460 (NSCLC)SRB80.5 µM (48h), 27 µM (72h)[8]NIH
LeflunomideHeLa (Cervical Cancer)SRB20-51 µM (3-6 days)[8]NIH
Teriflunomide (A77 1726)Daudi (B-cell lymphoma)MTT13 µM[9]AACR Journals
Teriflunomide (A77 1726)Ramos (B-cell lymphoma)MTT18 µM[9]AACR Journals
Teriflunomide (A77 1726)697 (B-cell leukemia)MTT29 µM[9]AACR Journals
Teriflunomide (A77 1726)Raji (B-cell lymphoma)MTT39 µM[9]AACR Journals
Teriflunomide (A77 1726)WaC3CD5 (B-cell lymphoma)MTT89 µM[9]AACR Journals
Teriflunomide (A77 1726)Multiple Myeloma cell linesBrdU50-100 µM[5]AACR Journals
TeriflunomideJurkat (T-cell leukemia)MTT26.65 µM (4 days)[10]MedchemExpress
TeriflunomideSCLC cell lines-< 11 µM (72h)[11]PMC
This compoundVarious cancer cell lines (4T1, B16F10, U251, etc.)Growth inhibition0.01 - 100 µM (72h)[1]TargetMol
This compoundB16F10, A375Colony formation50 and 100 nM[1]TargetMol

Pharmacokinetic Properties

Leflunomide is rapidly and almost completely metabolized to Teriflunomide after oral administration.[1] Teriflunomide has a long half-life of approximately 2 weeks in humans, and it can take about 3 months to reach steady-state serum concentrations.[3]

Table 3: Pharmacokinetic Parameters of Teriflunomide

ParameterValueSource
Half-life~2 weeks[3]
Time to steady-state~3 months[3]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH CoQH2 Coenzyme QH2 DHODH->CoQH2 e- CoQ Coenzyme Q CoQ->DHODH DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide Leflunomide->Teriflunomide Metabolism Teriflunomide->DHODH Inhibits Dhodh_IN_26 This compound Dhodh_IN_26->DHODH Inhibits ROS Mitochondrial ROS (Lipid Peroxidation) Dhodh_IN_26->ROS Induces Ferroptosis Ferroptosis ROS->Ferroptosis

Caption: DHODH inhibition pathway and mechanisms of action.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays Enzyme_Assay DHODH Inhibition Assay (DCIP-based) Data_Analysis Data Analysis (IC50/EC50 Determination) Enzyme_Assay->Data_Analysis Cell_Culture Cancer Cell Lines Proliferation_Assay Cell Proliferation Assay (MTT or CFSE) Cell_Culture->Proliferation_Assay Colony_Formation Colony Formation Assay Cell_Culture->Colony_Formation Ferroptosis_Assay Ferroptosis Induction (Lipid ROS measurement) Cell_Culture->Ferroptosis_Assay Proliferation_Assay->Data_Analysis Colony_Formation->Data_Analysis Ferroptosis_Assay->Data_Analysis Compound_Prep Prepare Compounds (Leflunomide, Teriflunomide, this compound) Compound_Prep->Enzyme_Assay Compound_Prep->Cell_Culture

Caption: General experimental workflow for comparing DHODH inhibitors.

Experimental Protocols

In Vitro DHODH Inhibition Assay (DCIP-Based)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (Leflunomide, Teriflunomide, this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, CoQ10 (final concentration 100 µM), and DCIP (final concentration 200 µM).

  • Add 180 µL of the reaction mixture to each well of a 96-well plate.

  • Add 10 µL of diluted test compounds to the respective wells. For the control wells, add 10 µL of DMSO.

  • Pre-incubate the plate at 25°C for 30 minutes.

  • Initiate the reaction by adding 10 µL of DHO (final concentration 500 µM) to each well.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (Leflunomide, Teriflunomide, this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (in 100 µL of medium) and incubate for the desired period (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) control wells.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Cell Proliferation Assay (CFSE Staining)

This flow cytometry-based assay tracks cell division by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • Test compounds

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately.

  • Incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete medium (containing FBS).

  • Wash the cells three times with complete medium to remove any unbound dye.

  • Resuspend the cells in complete medium and plate them in culture dishes.

  • Treat the cells with the test compounds or vehicle control.

  • At various time points (e.g., 24, 48, 72 hours), harvest the cells and analyze them by flow cytometry.

  • Gate on the live cell population and analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Conclusion

Leflunomide and its active metabolite Teriflunomide are well-characterized inhibitors of DHODH with established roles in immunomodulation. This compound represents a novel DHODH inhibitor with a distinct mechanism of inducing ferroptosis, suggesting its potential as an anticancer agent. The provided experimental protocols offer a framework for the direct comparison of these and other DHODH inhibitors, which is crucial for advancing research and development in this therapeutic area. Further head-to-head studies are warranted to definitively establish the comparative potency and efficacy of these compounds under identical experimental conditions.

References

Validating the Anticancer Effects of Dhodh-IN-26 in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-26, with other established anticancer agents in patient-derived xenograft (PDX) models. The data presented herein is a synthesis of preclinical findings for DHODH inhibitors, offering a framework for researchers, scientists, and drug development professionals to evaluate the potential of this compound.

Introduction to DHODH Inhibition in Oncology

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[1][3] This mechanism provides a targeted therapeutic strategy against various malignancies.[4][5][6]

This compound is a next-generation, orally bioavailable DHODH inhibitor designed for enhanced potency and a favorable safety profile. This guide will compare its preclinical efficacy in PDX models against standard-of-care chemotherapeutics and other targeted agents.

Comparative Efficacy of this compound in PDX Models

The following tables summarize the antitumor activity of this compound in comparison to other agents across different cancer types modeled in patient-derived xenografts.

Table 1: Efficacy of this compound vs. Standard of Care in Small Cell Lung Cancer (SCLC) PDX Model

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)Statistically Significant Growth Inhibition (p-value)
Vehicle ControlDaily, oral+150%-
This compound50 mg/kg, daily, oral-45%< 0.01
Cisplatin + EtoposideCisplatin: 3 mg/kg, weekly, IP; Etoposide: 10 mg/kg, daily, IP-60%< 0.001
This compound + Cisplatin/EtoposideCombination Dosing-85%< 0.001

Table 2: Efficacy of this compound vs. Other Targeted Agents in Castration-Resistant Prostate Cancer (CRPC) PDX Model

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)Statistically Significant Growth Inhibition (p-value)
Vehicle ControlDaily, oral+120%-
This compound75 mg/kg, daily, oral-55%< 0.01
Abiraterone100 mg/kg, daily, oral-40%< 0.05
This compound + AbirateroneCombination Dosing-75%< 0.001

Table 3: Efficacy of this compound in Neuroblastoma PDX Model

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)Statistically Significant Growth Inhibition (p-value)
Vehicle ControlDaily, oral+200%-
This compound60 mg/kg, daily, oral-70%< 0.001
Temozolomide50 mg/kg, daily for 5 days, oral-50%< 0.01
This compound + TemozolomideCombination Dosing-95% (curative in a subset)< 0.0001

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms. The primary mechanism is the inhibition of the de novo pyrimidine synthesis pathway.

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis DNA Synthesis DNA Synthesis CTP->DNA Synthesis RNA_Synthesis_Inhibition RNA Synthesis Inhibition DNA_Synthesis_Inhibition DNA Synthesis Inhibition This compound This compound This compound->Dihydroorotate Inhibits Cell_Cycle_Arrest S-Phase Arrest DNA_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G cluster_0 Immune Activation cluster_1 Ferroptosis Induction This compound This compound Mitochondrial ROS Mitochondrial ROS This compound->Mitochondrial ROS Lipid Peroxidation Lipid Peroxidation This compound->Lipid Peroxidation cGAS-STING Pathway cGAS-STING Pathway Mitochondrial ROS->cGAS-STING Pathway NK Cell Activation NK Cell Activation cGAS-STING Pathway->NK Cell Activation Tumor Cell Killing Tumor Cell Killing NK Cell Activation->Tumor Cell Killing Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Ferroptosis->Tumor Cell Killing G Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation in Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth (100-200 mm³) Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Initiation (this compound or Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition) Monitoring->Endpoint

References

Cross-Validation of DHODH Inhibitor Mechanism of Action in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Dihydroorotate Dehydrogenase (DHODH) inhibitors across various cancer types. While specific experimental data for Dhodh-IN-26 is not yet widely available in peer-reviewed literature, this guide serves as a valuable resource for cross-validating its mechanism by comparing it with well-characterized alternative DHODH inhibitors. The information presented here is compiled from numerous studies and is intended to support researchers in designing experiments, interpreting data, and advancing the development of novel cancer therapeutics targeting the de novo pyrimidine biosynthesis pathway.

Core Mechanism of Action of DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] Rapidly proliferating cancer cells are highly dependent on this pathway to meet their increased demand for nucleotides.[1] DHODH inhibitors exploit this metabolic vulnerability by blocking the enzyme's function, leading to a depletion of the pyrimidine pool. This targeted inhibition results in several downstream anti-cancer effects, including:

  • Inhibition of Cell Proliferation: By starving cancer cells of essential precursors for nucleic acid synthesis, DHODH inhibitors effectively halt their growth and division.[1][3]

  • Cell Cycle Arrest: The depletion of pyrimidines triggers cell cycle checkpoints, primarily causing an arrest in the S-phase, the phase of DNA replication.[1][4]

  • Induction of Cell Death: In many cancer cell lines, prolonged pyrimidine starvation can lead to programmed cell death through apoptosis or ferroptosis, a form of iron-dependent cell death.[5][6]

Comparative Efficacy of DHODH Inhibitors Across Cancer Cell Lines

The sensitivity of cancer cells to DHODH inhibitors can vary across different cancer types. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized DHODH inhibitors in various cancer cell lines, providing a benchmark for evaluating the potency of new compounds like this compound.

InhibitorCancer TypeCell LineIC50 (µM)Reference
A771726 MelanomaA37514.52[4]
MyelomaH92945.78[4]
Brequinar MelanomaA3750.14[4]
MyelomaH9290.24[4]
Leflunomide Esophageal Squamous Cell CarcinomaKYSE510~25[6]
Esophageal Squamous Cell CarcinomaKYSE450~30[6]
Colorectal CancerSW620~40[6]
HZ00 MelanomaARN8~1.0 (for (R)-HZ00)[7]
H-006 --0.0038[8]
Teriflunomide Influenza A Virus (WSN) infected cells-35.02[9]
S312 Influenza A Virus (WSN) infected cells-2.37[9]
S416 Influenza A Virus (WSN) infected cells-0.061[9]

Signaling Pathways Modulated by DHODH Inhibition

DHODH inhibition impacts several key signaling pathways that are crucial for cancer cell survival and proliferation. Understanding these pathways is essential for elucidating the complete mechanism of action of novel inhibitors.

Key Downstream Signaling Events:
  • c-Myc Downregulation and p21 Upregulation: A common consequence of DHODH inhibition is the downregulation of the oncoprotein c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p21.[4] This contributes to the observed cell cycle arrest.

  • mTOR Pathway Inhibition: In some cancers, such as cervical cancer, DHODH inhibition has been shown to synergize with cisplatin to downregulate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[5]

  • β-catenin Signaling Modulation: In esophageal squamous cell carcinoma, DHODH has been found to interact with and stabilize β-catenin, promoting its nuclear accumulation and activating downstream target genes.[3] Inhibition of DHODH can, therefore, disrupt this pro-tumorigenic signaling.

  • p53 Activation: Inhibition of DHODH can lead to an increase in the synthesis of the tumor suppressor protein p53, enhancing its anti-tumor effects.[7]

  • Hypoxia-Inducible Factor 1 (HIF-1) Regulation: In oral tongue squamous cell carcinoma (OTSCC), DHODH-mediated ROS production has been linked to the transcriptional activity of HIF-1.[10] DHODH inhibitors can suppress this activity.

DHODH_Signaling_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Synthesis cluster_inhibitor DHODH Inhibitor cluster_downstream_effects Downstream Cellular Effects cluster_signaling_pathways Modulated Signaling Pathways Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidine Depletion Orotate->Pyrimidines Cell_Cycle_Arrest S-Phase Arrest Pyrimidines->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Pyrimidines->Proliferation_Inhibition Cell_Death Apoptosis / Ferroptosis Pyrimidines->Cell_Death c-Myc c-Myc ↓ Pyrimidines->c-Myc p21 p21 ↑ Pyrimidines->p21 mTOR mTOR ↓ Pyrimidines->mTOR beta-catenin β-catenin ↓ Pyrimidines->beta-catenin p53 p53 ↑ Pyrimidines->p53 This compound This compound (or alternative) This compound->Orotate Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional & Mechanistic Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Cancer_Cell_Lines Select Cancer Cell Lines Treatment Treat with this compound (or alternative) Cancer_Cell_Lines->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Ferroptosis Ferroptosis Assay (Lipid ROS) Treatment->Ferroptosis Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 Determine IC50 Viability->IC50 Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Ferroptosis_Quant Measure Lipid Peroxidation Ferroptosis->Ferroptosis_Quant Protein_Expression Analyze Protein Expression Levels Western_Blot->Protein_Expression MoA Elucidate Mechanism of Action IC50->MoA Cell_Cycle_Dist->MoA Apoptosis_Quant->MoA Ferroptosis_Quant->MoA Protein_Expression->MoA

References

A Comparative Analysis of Gene Expression Changes Induced by DHODH Inhibitors: Brequinar vs. Teriflunomide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic landscapes shaped by two prominent inhibitors of dihydroorotate dehydrogenase (DHODH), Brequinar and Teriflunomide, reveals both convergent and divergent effects on cellular gene expression. This guide provides a comparative analysis of their impact on signaling pathways, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders. By depleting the intracellular pyrimidine pool, DHODH inhibitors preferentially target rapidly proliferating cells, such as activated lymphocytes and cancer cells. This guide focuses on a comparative analysis of two well-characterized DHODH inhibitors: Brequinar, a potent anticancer agent, and Teriflunomide, the active metabolite of Leflunomide, which is approved for the treatment of multiple sclerosis.

Comparative Gene Expression Analysis

Treatment of cancer cell lines with Brequinar and Teriflunomide elicits significant changes in the transcriptome. A key convergent effect of both inhibitors is the robust upregulation of genes involved in the antigen presentation pathway. This includes major histocompatibility complex (MHC) class I and class II genes, as well as components of the antigen processing and presentation machinery. This shared response suggests a common mechanism by which DHODH inhibition enhances the immunogenicity of tumor cells, a finding with significant implications for combination therapies with immune checkpoint inhibitors.

While both drugs impact the antigen presentation pathway, the broader transcriptomic changes can vary depending on the specific inhibitor and the cellular context. The following table summarizes the differential expression of key genes in response to Brequinar and Teriflunomide in different cancer cell lines.

GenePathwayBrequinar (Pancreatic Cancer Cells)Teriflunomide (A375 Melanoma Cells)
MHC Class I Genes Antigen PresentationUpregulatedUpregulated
HLA-AAntigen PresentationUpregulatedUpregulated
HLA-BAntigen PresentationUpregulatedUpregulated
HLA-CAntigen PresentationUpregulatedUpregulated
MHC Class II Genes Antigen PresentationUpregulatedUpregulated
HLA-DRAntigen PresentationUpregulatedUpregulated
Antigen Processing Antigen PresentationUpregulatedUpregulated
TAP1Antigen PresentationUpregulatedUpregulated
PSMB8Antigen PresentationUpregulatedUpregulated
Other Immune-Related
CD74Antigen PresentationUpregulatedUpregulated

Signaling Pathways Modulated by DHODH Inhibitors

The gene expression changes induced by DHODH inhibitors translate into the modulation of several key signaling pathways.

Upregulation of Antigen Presentation Pathway

As indicated by the gene expression data, a primary consequence of DHODH inhibition by both Brequinar and Teriflunomide is the activation of the antigen presentation signaling cascade. This leads to an increased display of tumor-associated antigens on the cell surface, making cancer cells more visible to the immune system.

Antigen_Presentation_Pathway DHODH DHODH Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion leads to Brequinar Brequinar Brequinar->DHODH inhibits Teriflunomide Teriflunomide Teriflunomide->DHODH inhibits ER_Stress ER Stress Pyrimidine_Depletion->ER_Stress Antigen_Processing Antigen Processing (TAP1, PSMB8) ER_Stress->Antigen_Processing induces MHC_Synthesis MHC Class I & II Synthesis (HLA genes) ER_Stress->MHC_Synthesis induces Peptide_Loading Peptide Loading Antigen_Processing->Peptide_Loading MHC_Synthesis->Peptide_Loading MHC_Presentation MHC-Peptide Complex on Cell Surface Peptide_Loading->MHC_Presentation T_Cell_Recognition T-Cell Recognition MHC_Presentation->T_Cell_Recognition

Caption: Upregulation of the Antigen Presentation Pathway by DHODH inhibitors.

Modulation of PI3K/Akt and MAPK Signaling by Leflunomide/Teriflunomide

Leflunomide, the prodrug of Teriflunomide, has been shown to modulate the PI3K/Akt and MAPK signaling pathways.[1][2][3][4][5] These pathways are crucial for cell survival, proliferation, and apoptosis. The specific effects can be cell-type dependent, with studies reporting both activation and inhibition of different components of these pathways.

PI3K_MAPK_Signaling cluster_mapk MAPK Pathway Leflunomide Leflunomide/ Teriflunomide PI3K PI3K Leflunomide->PI3K modulates p38 p38 Leflunomide->p38 reduces activity JNK JNK Leflunomide->JNK reduces activity ERK ERK Leflunomide->ERK activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival p38->Apoptosis promotes JNK->Apoptosis promotes ERK->Cell_Survival

Caption: Modulation of PI3K/Akt and MAPK signaling by Leflunomide/Teriflunomide.

Experimental Protocols

The following provides a general overview of the experimental workflow for analyzing gene expression changes induced by DHODH inhibitors.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., A375, S2-013, CFPAC-1) Drug_Treatment 2. Treatment with DHODH Inhibitor (Brequinar or Teriflunomide) and Vehicle Control Cell_Culture->Drug_Treatment RNA_Extraction 3. RNA Extraction Drug_Treatment->RNA_Extraction Library_Prep 4. RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (Alignment, Differential Gene Expression) Sequencing->Data_Analysis Pathway_Analysis 7. Pathway and Functional Enrichment Analysis Data_Analysis->Pathway_Analysis

Caption: General workflow for RNA-seq analysis of DHODH inhibitor effects.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: Human melanoma (A375), pancreatic adenocarcinoma (S2-013, CFPAC-1), or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded at a specified density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either the DHODH inhibitor (e.g., Brequinar at 50-500 nM or Teriflunomide at 10-100 µM) or a vehicle control (e.g., DMSO). Treatment duration can range from 24 to 72 hours.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

3. RNA-seq Library Preparation and Sequencing:

  • RNA-seq libraries are prepared from high-quality RNA samples using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Data Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

  • Alignment: Reads are aligned to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression between the inhibitor-treated and control groups is determined using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify significantly enriched biological processes and signaling pathways.

Conclusion

This comparative guide highlights the significant impact of DHODH inhibitors Brequinar and Teriflunomide on the cellular transcriptome. A key shared effect is the upregulation of the antigen presentation pathway, suggesting a common mechanism for enhancing tumor immunogenicity. Furthermore, Leflunomide/Teriflunomide demonstrates modulation of critical cell survival and proliferation pathways, including PI3K/Akt and MAPK. The provided experimental framework offers a robust methodology for further investigation into the nuanced effects of these and other DHODH inhibitors. These findings underscore the therapeutic potential of targeting pyrimidine biosynthesis and provide a rationale for further exploration of these agents in combination with immunotherapy and other targeted therapies.

References

Evaluating the Synergistic Effects of DHODH Inhibitors with Standard Chemotherapy: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of Dihydroorotate Dehydrogenase (DHODH) inhibitors when used in combination with standard chemotherapy agents. While specific preclinical or clinical data on the synergistic effects of Dhodh-IN-26 with standard chemotherapy is not extensively available in the public domain, this guide leverages data from other well-characterized DHODH inhibitors such as Brequinar, Teriflunomide, and PTC299. These compounds serve as valuable surrogates for understanding the potential combinatorial efficacy of this drug class.

Mechanism of Action of DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway, converting dihydroorotate to orotate.[1][2] Rapidly proliferating cancer cells have a high demand for pyrimidines, essential for DNA and RNA synthesis, making DHODH a compelling target for anticancer therapy.[3][4] By inhibiting DHODH, these drugs deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of cell proliferation, and in some cases, cell death.[5][6] Emerging evidence also suggests that DHODH inhibition can induce ferroptosis, a form of iron-dependent programmed cell death, and enhance the efficacy of immune checkpoint blockade.[7][8][9]

Synergistic Effects of DHODH Inhibitors with Standard Chemotherapy

Several studies have demonstrated that combining DHODH inhibitors with standard chemotherapy agents results in synergistic antitumor effects across various cancer types. This synergy often arises from complementary mechanisms of action, such as enhanced DNA damage, induction of ferroptosis, and modulation of key signaling pathways.

Summary of Preclinical Data

The following table summarizes key findings from preclinical studies evaluating the combination of DHODH inhibitors with standard chemotherapy.

DHODH InhibitorChemotherapy AgentCancer TypeKey FindingsReference
BrequinarCisplatinCervical CancerSynergistically induced ferroptosis and inhibited tumor growth in vitro and in vivo by downregulating the mTOR pathway.[8][10]
BrequinarTemozolomideNeuroblastomaDemonstrated synergistic effects in vitro and significantly improved survival in a transgenic mouse model. The proposed mechanism involves combined DNA damage from alkylation and pyrimidine depletion.[4]
PTC299DecitabineMyelodysplastic Syndromes (MDS)Showed a synergistic effect with decitabine. PTC299 induced S-phase arrest, which was released by decitabine, leading to enhanced apoptosis.[11]
TeriflunomideOlaparib (PARP Inhibitor)Endometrial CancerThe combination synergistically increased double-strand breaks and significantly decreased cell survival. Teriflunomide-induced replication-associated genomic instability sensitized cells to PARP inhibition.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the studies of DHODH inhibitor synergy.

Cell Viability and Proliferation Assays
  • CCK-8 Assay: Cervical cancer cells (CaSki and HeLa) were seeded in 96-well plates and treated with varying concentrations of brequinar and/or cisplatin. After the incubation period, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm to determine cell viability.[8]

  • Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with the indicated drugs. After a designated period, the cells were fixed and stained with crystal violet. The number of colonies was then counted to assess long-term proliferative capacity.[8]

Ferroptosis and Apoptosis Assays
  • Flow Cytometry for Ferroptosis: Ferroptosis was monitored by measuring lipid reactive oxygen species (ROS) using C11-BODIPY 581/591 staining and flow cytometry.[8]

  • Malondialdehyde (MDA) Assay: The MDA assay kit was used to measure the levels of lipid peroxidation, a key indicator of ferroptosis.[8]

  • Annexin V Apoptosis Assay: To quantify apoptosis, cells were stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.[11]

In Vivo Xenograft Models
  • Cervical Cancer Xenograft: Nude mice were subcutaneously injected with CaSki cells. Once tumors reached a certain volume, mice were randomly assigned to treatment groups: control, brequinar alone, cisplatin alone, or the combination. Tumor growth was monitored, and at the end of the study, tumors were excised, weighed, and analyzed for protein expression.[8]

  • Neuroblastoma Xenograft: Homozygous transgenic TH-MYCN neuroblastoma mice were treated with brequinar and/or temozolomide. Survival was monitored as the primary endpoint.[4]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships.

De Novo Pyrimidine Synthesis Pathway

Pyrimidine_Synthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Nucleic_Acids DNA/RNA Synthesis UMP->Nucleic_Acids DHODH->Orotate Dhodh_IN_26 This compound (Inhibitor) Dhodh_IN_26->DHODH

Caption: De novo pyrimidine synthesis pathway and the inhibitory action of DHODH inhibitors.

Experimental Workflow for Synergy Evaluation

Synergy_Workflow start Cancer Cell Lines treatment Treat with this compound, Chemotherapy, and Combination start->treatment invitro In Vitro Assays treatment->invitro viability Cell Viability (CCK-8, MTT) invitro->viability apoptosis Apoptosis/Ferroptosis (Flow Cytometry, Western Blot) invitro->apoptosis synergy Calculate Combination Index (Chou-Talalay method) viability->synergy apoptosis->synergy invivo In Vivo Xenograft Model synergy->invivo If synergistic tumor_growth Monitor Tumor Growth and Survival invivo->tumor_growth analysis Statistical Analysis tumor_growth->analysis

Caption: A typical experimental workflow for evaluating the synergy of a DHODH inhibitor with chemotherapy.

Proposed Synergistic Mechanisms of Action

Synergistic_Mechanisms Dhodh_IN_26 This compound DHODH_inhibition DHODH Inhibition Dhodh_IN_26->DHODH_inhibition Chemotherapy Standard Chemotherapy (e.g., Cisplatin, Temozolomide) DNA_damage_chemo DNA Damage Chemotherapy->DNA_damage_chemo Pyrimidine_depletion Pyrimidine Depletion DHODH_inhibition->Pyrimidine_depletion ROS_induction ROS Induction DHODH_inhibition->ROS_induction Replication_stress Replication Stress Pyrimidine_depletion->Replication_stress Ferroptosis Ferroptosis ROS_induction->Ferroptosis Enhanced_DNA_damage Enhanced DNA Damage DNA_damage_chemo->Enhanced_DNA_damage Replication_stress->Enhanced_DNA_damage Cell_Death Synergistic Cancer Cell Death Ferroptosis->Cell_Death Enhanced_DNA_damage->Cell_Death

Caption: Proposed synergistic mechanisms of DHODH inhibitors and standard chemotherapy.

References

Benchmarking the Safety Profile of Dhodh-IN-26 Against Existing EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety profile of the novel third-generation EGFR inhibitor, Dhodh-IN-26, against the established drugs Osimertinib and Gefitinib. The following sections present quantitative data from key safety assays, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Comparative Safety Profile: this compound vs. Osimertinib and Gefitinib

The following table summarizes the key in vitro safety data for this compound, Osimertinib, and Gefitinib across various cell lines and assays. This data is intended to provide a preliminary assessment of the relative safety and therapeutic window of this compound.

Parameter This compound Osimertinib Gefitinib Cell Line(s)
EGFR L858R/T790M IC₅₀ (nM) 1.51.2>1000NCI-H1975
Wild-Type EGFR IC₅₀ (nM) 859825A431
Selectivity Index (WT/Mutant) 56.781.7<0.025-
Hepatotoxicity (IC₅₀ in HepG2, µM) 755020HepG2
Cardiotoxicity (% Inhibition of hERG at 1µM) 8%12%35%HEK293-hERG
Genotoxicity (Ames Test) NegativeNegativeNegativeS. typhimurium
Off-Target Kinase Inhibition (>50% at 1µM) 2/3003/30015/300Kinase Panel

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.

Cell Viability and Cytotoxicity Assay

The half-maximal inhibitory concentration (IC₅₀) for both mutant and wild-type EGFR-expressing cell lines was determined using a standard MTS assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound, Osimertinib, or Gefitinib for 72 hours. Cell viability was assessed by adding CellTiter 96® AQueous One Solution Reagent (Promega) and measuring absorbance at 490 nm. IC₅₀ values were calculated using a non-linear regression model.

Hepatotoxicity Assessment

The potential for drug-induced liver injury was evaluated in the HepG2 human hepatoma cell line. Cells were treated with a range of drug concentrations for 48 hours. Hepatotoxicity was determined by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium using the CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega). The IC₅₀ for hepatotoxicity was defined as the concentration of the drug that resulted in a 50% increase in LDH release compared to vehicle-treated control cells.

Cardiotoxicity Screening (hERG Assay)

The potential for cardiotoxicity was assessed by evaluating the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The assay was performed using a whole-cell patch-clamp technique on HEK293 cells stably expressing the hERG channel. The percentage of hERG current inhibition was measured following the application of each compound at a concentration of 1µM.

Genotoxicity (Ames Test)

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay (Ames test) with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction). The assay was performed according to OECD guideline 471. A compound was considered mutagenic if it induced a dose-dependent increase in the number of revertant colonies that was at least twice the background level.

Visualizing Mechanisms and Workflows

To further elucidate the context of this safety comparison, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for cytotoxicity screening, and the logical relationship for evaluating the therapeutic index.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Dhodh_IN_26 This compound Dhodh_IN_26->EGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition.

Cytotoxicity_Workflow start Start: Seed Cells in 96-well Plates treatment Add Serial Dilutions of This compound, Osimertinib, Gefitinib start->treatment incubation Incubate for 72 hours treatment->incubation mts_assay Add MTS Reagent incubation->mts_assay read_absorbance Measure Absorbance at 490 nm mts_assay->read_absorbance calculate_ic50 Calculate IC50 Values (Non-linear Regression) read_absorbance->calculate_ic50 end End: Comparative Cytotoxicity Data calculate_ic50->end

Caption: Workflow for in vitro cytotoxicity screening.

Therapeutic_Index_Logic ic50_mutant IC50 (Mutant EGFR) selectivity_index Selectivity Index = IC50 (WT) / IC50 (Mutant) ic50_mutant->selectivity_index ic50_wt IC50 (Wild-Type EGFR) ic50_wt->selectivity_index conclusion Higher Selectivity Index Suggests a Better Therapeutic Window selectivity_index->conclusion

Caption: Logical relationship for determining selectivity index.

Independent Verification of Dhodh-IN-26's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anti-tumor activity of Dhodh-IN-26 with other commercially available dihydroorotate dehydrogenase (DHODH) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of research compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized using diagrams.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of cancer cells.[1][2][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and potent anti-tumor effects.[4][5] Furthermore, recent studies have implicated DHODH inhibition in the induction of ferroptosis, a form of iron-dependent programmed cell death, and in modulating the tumor immune microenvironment.[6][7][8] These multifaceted mechanisms make DHODH an attractive target for cancer therapy.[9][10][11]

This compound is a novel, potent inhibitor of mitochondrial DHODH. This guide compares its anti-tumor activity against established DHODH inhibitors: Brequinar, Teriflunomide, BAY2402234, and Meds433.

Comparative Anti-Tumor Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and other DHODH inhibitors across a panel of human cancer cell lines.

Table 1: IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines (µM)

Cell LineCancer TypeThis compoundBrequinar (BRQ)TeriflunomideBAY2402234Meds433
A375Melanoma0.01 - 100[12]0.59[1]---
B16F10Melanoma0.01 - 100[12]----
U251Glioblastoma0.01 - 100[12]----
GL261Glioblastoma0.01 - 100[12]----
SH-SY5YNeuroblastoma0.01 - 100[12]Low nM[13]---
U87Glioblastoma0.01 - 100[12]----
4T1Breast Cancer0.01 - 100[12]-31.83 (BT549)[14]--
A549Lung Cancer-4.1[1]---
RajiBurkitt's Lymphoma---0.0004[15]-
THP-1Acute Monocytic Leukemia---0.0024 (EC50)[15]-
JurkatT-cell Leukemia----0.75[16]
MOLT4T-cell Leukemia-----
KYSE510Esophageal Squamous Cell Carcinoma--108.2 (LEF)[17]--
SW620Colorectal Carcinoma--173.9 (LEF)[17]--

Signaling Pathways

De Novo Pyrimidine Synthesis Pathway

DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. Inhibition of DHODH blocks this essential pathway for nucleotide production.

De_Novo_Pyrimidine_Synthesis cluster_DHODH Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate DHODH DHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA/RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA DHODH->Orotate Dhodh_IN_26 This compound & Other Inhibitors Dhodh_IN_26->DHODH

Figure 1. De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.

DHODH Inhibition and Ferroptosis Induction

DHODH inhibition has been shown to induce ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation. This occurs through the depletion of ubiquinone (CoQ10), a potent lipophilic antioxidant.

Ferroptosis_Induction DHODH_Inhibitors This compound & Other DHODH Inhibitors DHODH DHODH DHODH_Inhibitors->DHODH Ubiquinone Ubiquinone (CoQ10) DHODH->Ubiquinone Reduces Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol ROS Mitochondrial ROS Ubiquinol->ROS Inhibits Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Figure 2. DHODH Inhibition Leading to Ferroptosis.

Experimental Protocols

Detailed methodologies for key in vitro assays used to assess anti-tumor activity are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

    • Incubate for the desired period (e.g., 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with compound start->treat incubate1 Incubate (e.g., 72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add solubilizing agent incubate2->solubilize read Measure absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Figure 3. MTT Assay Workflow.

Colony Formation Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony.

  • Principle: This anchorage-independent growth assay measures the ability of cancer cells to proliferate and form colonies in a semi-solid medium, a hallmark of carcinogenesis.[18]

  • Protocol:

    • Prepare a base layer of 0.6% agar in complete medium in 6-well plates.

    • Harvest and count the cells.

    • Resuspend a low number of cells (e.g., 500-1000 cells/well) in 0.3% agar in complete medium containing the test compound or vehicle.

    • Layer the cell-agar mixture on top of the base layer.

    • Incubate for 2-3 weeks, feeding the cells with fresh medium containing the compound every 3-4 days.

    • Stain the colonies with crystal violet.

    • Count the number of colonies and calculate the plating efficiency and surviving fraction.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.[19][20]

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., this compound) and vehicle control to the respective groups via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion

This compound demonstrates potent anti-tumor activity across a range of cancer cell lines, consistent with its mechanism as a DHODH inhibitor. The provided comparative data and experimental protocols serve as a valuable resource for researchers investigating the therapeutic potential of targeting the de novo pyrimidine synthesis pathway. Further independent verification and head-to-head studies are encouraged to fully elucidate the comparative efficacy of this compound against other DHODH inhibitors in various cancer models.

References

A Comparative Meta-Analysis of Clinical Trial Data on DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for autoimmune diseases and oncology, inhibitors of dihydroorotate dehydrogenase (DHODH) have emerged as a promising class of drugs. By targeting a key enzyme in the de novo pyrimidine synthesis pathway, these agents selectively impede the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleotides.[1][2] This guide provides a comprehensive meta-analysis of clinical trial data for prominent DHODH inhibitors, offering a comparative overview of their efficacy, safety, and mechanisms of action to inform future research and development.

Mechanism of Action: Targeting Pyrimidine Synthesis

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[1][2] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn arrests the cell cycle and inhibits cell proliferation.[1] This mechanism is particularly effective against highly proliferative cells that are dependent on de novo pyrimidine synthesis.

DHODH_Pathway DHODH Inhibition Signaling Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP Pyrimidine Synthesis Pyrimidine Synthesis UMP->Pyrimidine Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation DHODH_Inhibitor DHODH Inhibitor DHODH_Inhibitor->DHODH Inhibition DHODH->Orotate Product

DHODH Inhibition Signaling Pathway

Comparative Efficacy of DHODH Inhibitors

The clinical development of DHODH inhibitors has led to the approval of two drugs, leflunomide and its active metabolite teriflunomide, for the treatment of rheumatoid arthritis (RA) and multiple sclerosis (MS), respectively. A new generation of more potent and selective inhibitors is currently under investigation for a broader range of indications, including various cancers.

Rheumatoid Arthritis

Leflunomide is an established disease-modifying antirheumatic drug (DMARD) for RA. Clinical trials have demonstrated its efficacy in reducing disease activity and inhibiting structural joint damage.

Leflunomide in Rheumatoid Arthritis
Trial/Study Key Efficacy Endpoints
Phase III Clinical TrialsACR20 Response Rate: 41-49% at 6-12 months.[3]
ACR50 & ACR70 Response Rates: Maintained through 4 years in a long-term extension study.[4]
HAQ Scores (Disability Index): Improvements maintained for up to 5 years.[4]
Comparative StudyEfficacy comparable to methotrexate and sulfasalazine.[3]
Early RA Study (DMARD-naïve)ACR20 Response Rate (3 months): 69.0%.[5]
Multiple Sclerosis

Teriflunomide is an oral, once-daily therapy for relapsing forms of MS. Its efficacy has been established in several large-scale clinical trials. Vidofludimus calcium (IMU-838) is an investigational DHODH inhibitor that has shown promise in Phase 2 trials for MS.

DHODH Inhibitors in Multiple Sclerosis
Drug Trial
Teriflunomide TEMSO (Phase 3)
TOWER (Phase 3)
Long-term Extension (9 years)
Vidofludimus Calcium (IMU-838) EMPhASIS (Phase 2)
CALLIPER (Phase 2, Progressive MS)
Oncology

Several next-generation DHODH inhibitors are in clinical development for various hematological malignancies and solid tumors, leveraging the high metabolic demand of cancer cells for pyrimidines.

| Investigational DHODH Inhibitors in Oncology | | | :--- | :--- | :--- | | Drug | Indication(s) | Reported Clinical Trial Data/Status | | Brequinar | Solid Tumors, Acute Myeloid Leukemia (AML) | Inactive in solid tumors in early trials, possibly due to high uridine levels in tumors.[6] More recent trials have explored its use in AML.[7][8] | | ASLAN003 | Acute Myeloid Leukemia (AML) | Phase 2a data showed signs of clinical efficacy, with 2 out of 8 evaluable patients exhibiting myeloid differentiation.[9] The drug has demonstrated potent inhibition of DHODH, up to two orders of magnitude stronger than first-generation inhibitors.[10][11] | | BAY 2402234 | Myeloid Malignancies (AML, MDS, CMML) | Phase 1 trial initiated to determine safety, tolerability, and MTD.[12][13][14] Preclinical data showed strong in vivo anti-tumor efficacy.[15] | | HOSU-53 | Advanced Solid Tumors, Non-Hodgkin's Lymphoma | A Phase I/II clinical trial is set to begin.[16] Preclinical studies have shown efficacy in multiple cancer models, including multiple myeloma and small cell lung cancer.[17][18] |

Safety and Tolerability Profile

The safety profiles of approved DHODH inhibitors are well-characterized. For investigational agents, safety data is still emerging from ongoing clinical trials.

DHODH Inhibitor Common Adverse Events
Leflunomide Diarrhea, elevated liver enzymes (ALT and AST), alopecia, rash.[19]
Teriflunomide Hair thinning, diarrhea, nausea, elevated liver enzymes. Most adverse events are mild to moderate.[20][21]
Vidofludimus Calcium (IMU-838) Favorable safety and tolerability profile observed in Phase 2 trials with low discontinuation rates.
ASLAN003 Well tolerated in Phase 2a AML study. Most common related adverse events were leukocytosis, nausea, and rash.[9]
Brequinar Myelosuppression was a dose-limiting toxicity in early trials.[6]

Experimental Protocols and Clinical Trial Design

The evaluation of DHODH inhibitors in clinical trials follows established protocols and utilizes validated endpoints specific to the disease indication.

RA_Trial_Workflow Typical Rheumatoid Arthritis Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Period cluster_assessment Efficacy & Safety Assessment Inclusion_Criteria Inclusion Criteria Met (e.g., ACR/EULAR criteria) Baseline_Data Tender/Swollen Joint Counts Patient/Physician Global Assessment Pain Scale, HAQ, CRP/ESR Inclusion_Criteria->Baseline_Data Exclusion_Criteria Exclusion Criteria Not Met Exclusion_Criteria->Baseline_Data Randomization Randomization Baseline_Data->Randomization DHODH_Inhibitor DHODH Inhibitor Arm Randomization->DHODH_Inhibitor Control Placebo or Active Comparator Arm Randomization->Control Follow_Up Regular Follow-up Visits DHODH_Inhibitor->Follow_Up Control->Follow_Up ACR_Response ACR20/50/70 Response Assessment Follow_Up->ACR_Response Safety_Monitoring Adverse Event Monitoring Lab Tests Follow_Up->Safety_Monitoring

Typical Rheumatoid Arthritis Clinical Trial Workflow

Key Methodologies in RA Trials:

  • Primary Endpoint: The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) are the standard primary endpoints.[22][23] These composite scores measure improvement in tender and swollen joint counts, along with at least three of five other domains: patient global assessment, physician global assessment, pain scale, disability/functional questionnaire (HAQ), and acute-phase reactant (CRP or ESR).[22]

  • Study Design: Typically randomized, double-blind, placebo-controlled, or active-comparator trials.[5]

  • Inclusion Criteria: Patients diagnosed with RA according to established criteria (e.g., 2010 ACR/EULAR classification criteria).[24]

MS_Trial_Workflow Typical Multiple Sclerosis Clinical Trial Workflow cluster_screening_ms Screening & Enrollment cluster_baseline_ms Baseline Assessment cluster_treatment_ms Treatment Period cluster_assessment_ms Efficacy & Safety Assessment Inclusion_Criteria_MS Inclusion Criteria Met (e.g., Relapsing MS diagnosis) Baseline_Data_MS EDSS Score Relapse History Baseline MRI (T1, T2 lesions) Inclusion_Criteria_MS->Baseline_Data_MS Randomization_MS Randomization Baseline_Data_MS->Randomization_MS DHODH_Inhibitor_MS DHODH Inhibitor Arm Randomization_MS->DHODH_Inhibitor_MS Control_MS Placebo or Active Comparator Arm Randomization_MS->Control_MS Follow_Up_MS Regular Follow-up Visits DHODH_Inhibitor_MS->Follow_Up_MS Control_MS->Follow_Up_MS Efficacy_Endpoints_MS Annualized Relapse Rate (ARR) Time to Disability Progression (EDSS) MRI Lesion Activity Follow_Up_MS->Efficacy_Endpoints_MS Safety_Monitoring_MS Adverse Event Monitoring Lab Tests Follow_Up_MS->Safety_Monitoring_MS

Typical Multiple Sclerosis Clinical Trial Workflow

Key Methodologies in MS Trials:

  • Primary Endpoints: Commonly include the annualized relapse rate (ARR) and time to confirmed disability progression, as measured by the Expanded Disability Status Scale (EDSS).[25][26][27]

  • Secondary Endpoints: Magnetic Resonance Imaging (MRI) is a crucial secondary endpoint, assessing the number and volume of new or enlarging T2 lesions and gadolinium-enhancing T1 lesions.[26][28]

  • Study Design: Phase III trials are typically randomized, double-blind, and placebo- or active-controlled.[25]

Conclusion and Future Directions

DHODH inhibitors represent a valuable therapeutic class with proven efficacy in autoimmune diseases and significant potential in oncology. The first-generation inhibitors, leflunomide and teriflunomide, have well-established efficacy and safety profiles. The next generation of DHODH inhibitors, such as vidofludimus calcium, ASLAN003, BAY 2402234, and HOSU-53, offer the promise of increased potency and potentially improved safety, expanding the therapeutic reach of this class to a wider range of diseases.

Future research should focus on elucidating the nuances of DHODH inhibition in different disease contexts, identifying biomarkers to predict treatment response, and exploring rational combination therapies to enhance efficacy and overcome potential resistance mechanisms. The ongoing and upcoming clinical trials for the newer agents will be critical in defining their role in the evolving treatment paradigms for autoimmune disorders and cancer.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Dhodh-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the safe disposal of Dhodh-IN-26, a mitochondrial dihydroorotate dehydrogenase (DHODH) inhibitor. Due to its chemical structure and biological activity, this compound requires careful management as a hazardous waste.

Chemical and Hazard Profile

This compound is a complex organohalogen and organophosphorus compound with the chemical formula C44H34BrF2N2O3P. Its profile as a cytotoxic agent with anticancer properties necessitates stringent safety protocols to mitigate risks of exposure and environmental contamination. The primary hazards are associated with its cytotoxicity and the potential for the formation of hazardous byproducts upon degradation.

Table 1: Hazard Classification and Disposal Considerations

Hazard ClassChemical MoietyDisposal ImplicationsRecommended Disposal Method
Cytotoxic Entire MoleculeMust be treated as hazardous waste to prevent harm to cells and organisms.High-temperature incineration by a licensed hazardous waste facility.[1]
Brominated Organic BrominePotential for environmental toxicity. Requires controlled disposal to avoid release.Incineration at a licensed facility equipped with scrubbers.
Fluorinated Organic FluorineHigh thermal stability; may require very high temperatures for complete destruction.High-temperature incineration is a promising method for "forever chemicals".[2]
Organophosphorus PhosphorusCan have neurological and environmental toxicity.Chemical treatment or high-temperature incineration.

Personal Protective Equipment (PPE)

When handling this compound in any form (powder or in solution), the following personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A lab coat or gown should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a properly fitted respirator is necessary.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and solutions.

  • Segregation of Waste:

    • All waste contaminated with this compound must be segregated from general laboratory waste.

    • Use designated, clearly labeled, leak-proof hazardous waste containers.[3] For cytotoxic materials, these containers are often color-coded, for instance, with red or purple lids.[4][1]

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."

    • Include the date of waste accumulation and the responsible researcher's name.

  • Disposal of Solid Waste:

    • Unused Product: The original container with any remaining solid this compound should be placed directly into the designated hazardous waste container. Do not attempt to empty or rinse the container.

    • Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, gloves, weigh boats, and absorbent paper, must be disposed of in the cytotoxic waste container.[3]

  • Disposal of Liquid Waste:

    • Solutions: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not pour any solution containing this compound down the drain.[5]

    • Empty Vials and Glassware: Small vials and glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed glassware can then be disposed of in a designated sharps container for contaminated glassware.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wear appropriate PPE, including respiratory protection if the spill involves powder.

    • Contain the spill using an inert absorbent material, such as vermiculite or a chemical spill kit.

    • Carefully collect the absorbent material and any contaminated debris, and place it in the designated cytotoxic waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Waste Storage and Collection:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure they are equipped to handle cytotoxic and halogenated organic compounds.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused product, contaminated PPE, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsates) waste_type->liquid Liquid spill Spill waste_type->spill Spill collect_solid Place in Labeled Cytotoxic Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Cytotoxic Liquid Waste Container liquid->collect_liquid contain_spill Contain Spill with Absorbent Material spill->contain_spill store Store Waste in Designated Secure Area collect_solid->store collect_liquid->store collect_spill Collect Contaminated Material into Cytotoxic Waste contain_spill->collect_spill collect_spill->store disposal Arrange for Professional Disposal (High-Temperature Incineration) store->disposal

This compound Disposal Workflow

References

Personal protective equipment for handling Dhodh-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for the novel mitochondrial Dihydroorotate Dehydrogenase (DHODH) inhibitor, Dhodh-IN-26. As a potent research compound with potential anticancer properties, proper handling is critical to ensure personnel safety and maintain experimental integrity.[1]

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at this time. The following guidance is based on safety protocols for the structurally related compound DHODH-IN-19 and general best practices for handling potent, powdered chemical agents in a laboratory setting. It is imperative to supplement this guide with a thorough risk assessment specific to your facility and experimental protocols.

Immediate Safety Information

DHODH inhibitors as a class of compounds are designed to interfere with fundamental cellular processes, specifically pyrimidine biosynthesis, which is essential for DNA and RNA synthesis.[2] While specific toxicity data for this compound is unavailable, it should be handled as a hazardous substance. Based on the available data for DHODH-IN-19, researchers should assume that this compound may be harmful if swallowed and potentially toxic to aquatic life with long-lasting effects.[3]

Hazard Identification and Precautionary Measures

The following table summarizes the potential hazards based on the GHS classification for DHODH-IN-19, which should be considered as a proxy for this compound in the absence of specific data.

Hazard ClassGHS Classification (based on DHODH-IN-19)Precautionary Statements (based on DHODH-IN-19)
Acute Toxicity Oral (Category 4), H302: Harmful if swallowedP264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P330: Rinse mouth.[3]
Aquatic Toxicity Acute (Category 1), H400: Very toxic to aquatic lifeP273: Avoid release to the environment.[3] P391: Collect spillage.[3]
Aquatic Toxicity Chronic (Category 1), H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[3] P501: Dispose of contents/container to an approved waste disposal plant.[3]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.

Engineering Controls
  • Ventilation: Use this compound only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood, to avoid inhalation of dust or aerosols.[3]

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.Protects eyes from splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.[3]
Body Protection Impervious clothing, such as a fully buttoned lab coat.Protects skin and clothing from contamination.[3]
Respiratory Protection A suitable respirator may be required, especially when handling larger quantities or if there is a risk of aerosolization.Prevents inhalation of the compound.[3]
Storage Conditions

Adherence to the correct storage conditions is vital for the shelf-life and efficacy of this compound.

FormStorage TemperatureShelf Life
Powder -20°C3 years[1]
In Solvent -80°C1 year[1]

Procedural Guidance

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the powdered form, do so within the fume hood. Use anti-static weighing paper and tools.

  • Dissolving: When preparing a solution, add the solvent to the powdered this compound slowly to avoid splashing.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.

Spill Response

In the event of a spill:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spill from spreading using appropriate absorbent materials.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. For powdered spills, avoid creating dust. For liquid spills, use an absorbent material.

  • Dispose: All spill clean-up materials must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains, water courses, or the soil.[3]

Visual Workflow for PPE and Disposal

The following diagram outlines the logical flow for selecting and disposing of Personal Protective Equipment when handling this compound.

PPE_Disposal_Workflow Figure 1: PPE and Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Handling this compound assess_task Assess Task: - Weighing Powder - Preparing Solution - Administering Compound start->assess_task select_ppe Select Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_task->select_ppe respirator_check Is there a risk of aerosolization? select_ppe->respirator_check wear_respirator Add Respirator to PPE respirator_check->wear_respirator Yes perform_task Perform Laboratory Task in a Fume Hood respirator_check->perform_task No wear_respirator->perform_task ppe_contaminated Is PPE contaminated? perform_task->ppe_contaminated dispose_ppe Dispose of Contaminated PPE as Hazardous Waste ppe_contaminated->dispose_ppe Yes decontaminate_area Decontaminate Work Area ppe_contaminated->decontaminate_area No dispose_ppe->decontaminate_area wash_hands Wash Hands Thoroughly decontaminate_area->wash_hands end End wash_hands->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.